molecular formula C33H45NO8 B3060930 Taxine B CAS No. 1361-51-9

Taxine B

Cat. No.: B3060930
CAS No.: 1361-51-9
M. Wt: 583.7 g/mol
InChI Key: XMZFIBDTPOUHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxine B is a mixture of cardiotoxic alkaloids and the principal toxic component found in the yew tree ( Taxus spp. ), such as the European yew ( Taxus baccata ) . This compound is a potent cardiotoxin and is strictly for research use in biochemical and toxicological studies. It is not intended for diagnostic or therapeutic applications. The mechanism of action of this compound is characterized by its antagonistic effect on sodium and calcium channels within cardiac myocytes . By inhibiting these channels, it causes a increase in cytoplasmic calcium, leading to profound and often fatal cardiac arrhythmias in cases of poisoning . Its strong cardiotoxicity is evidenced by an estimated lethal dose (LD min ) of approximately 3.0 mg/kg for humans . Research into potential treatments for this compound poisoning has shown promise with the use of digoxin-specific Fab antibody fragments, which may cross-react with and help neutralize the toxin, and extracorporeal life support (ECLS/ECMO) to bridge patients during acute cardiac failure . In the research laboratory, this compound serves as a critical tool for investigating cardiac channelopathies, studying the mechanisms of drug-induced arrhythmias, and exploring the development of novel antidotes for plant alkaloid poisoning . Its high toxicity requires careful handling and strict adherence to safety protocols. Researchers should note that all parts of the yew plant except the red aril contain Taxine alkaloids, which remain toxic even in dried plant material .

Properties

IUPAC Name

(10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZFIBDTPOUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276247
Record name Taxine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361-51-9, 1361-50-8
Record name Taxine B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of taxine B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Taxine (B1234092) B

Introduction

Taxine B is a prominent member of the taxine alkaloid family, a group of highly toxic diterpenoid pseudoalkaloids found in various species of the yew tree (Taxus spp.).[1][2] As the principal toxic component in many yew species, this compound is of significant interest to researchers in toxicology, pharmacology, and forensic science.[3][4] Its complex chemical structure and potent cardiotoxic activity have made it a subject of extensive study. Until 1956, "taxine" was considered a single compound; however, it is now understood to be a complex mixture of at least 10 different alkaloids, with this compound being a major and one of the most toxic constituents.[2][5]

This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, quantitative data related to its analysis and toxicity, detailed experimental protocols for its isolation and quantification, and its molecular mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their biological effects.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid characterized by a tricyclic 6/8/6 carbon ring system derived from taxicine.[1] Its structure was fully elucidated in 1991.[2] A key structural feature is the presence of a nitrogen-containing β-dimethylamino-β-phenylpropionic acid side chain attached at the C5 position.[1][3] This side chain is distinct from that of the well-known anti-cancer drug paclitaxel (B517696) (Taxol®), where a different side chain is located at the C13 position.[3]

The molecular formula for this compound is C₃₃H₄₅NO₈ , with a molecular weight of approximately 583.7 g/mol .[3][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₃H₄₅NO₈[3][6]
Molecular Weight583.7 g/mol [3][6]
Exact Mass583.314517 g/mol [6]
CAS Number1361-51-9[3]
InChIKeyXMZFIBDTPOUHMW-UHFFFAOYSA-N[3]

Note: Some literature refers to a rearranged 2(3→20)abeotaxane also named Taxin B (C28H38O10, CAS: 168109-52-2) isolated from Taxus yunnanensis.[7][8] This guide focuses on the more commonly cited toxic alkaloid from species like Taxus baccata.

Quantitative Data

Accurate quantification of this compound is critical for toxicological and forensic investigations. Highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) have been developed for this purpose.[9][10]

Table 2: Analytical Parameters for LC-MS-MS Quantification of this compound in Blood
ParameterValueReference
Linearity Range0.1 - 500 ng/g[9][10][11]
Limit of Detection (LOD)0.4 ng/g[9][10][11]
Limit of Quantitation (LOQ)2 ng/g[9][10][11]
Recovery (SPE)86%[9][10][11]
Table 3: Reported this compound / Isothis compound Blood Levels in Fatal Yew Poisoning Cases
CaseConcentration (ng/g)Reference
Human 1105[9][10][11]
Human 2168[9][10][11]
Horse 1174[9][10][11]
Horse 2212[9][10][11]
Table 4: Minimum Lethal Doses (LDmin) of Taxine Alkaloids (Oral)
SpeciesLDmin (mg/kg body weight)Reference
Human (estimated)~3.0[2]
Horse1.0 - 2.0[2]
Pig3.5[2]
Cow10.0[2]
Dog11.5[2]
Sheep12.5[2]
Goat60.0[2]
Chicken82.5[2]

Biosynthesis and Occurrence

The biosynthesis of all taxanes, including this compound, begins with the cyclization of the linear C20 molecule, geranylgeranyl diphosphate (B83284) (GGPP), into the tricyclic taxadiene skeleton.[3] This reaction is catalyzed by the enzyme taxadiene synthase (TS). Following this initial step, a series of complex post-cyclization modifications are carried out by cytochrome P450-dependent monooxygenases and various acyltransferases, which introduce hydroxyl groups and attach acyl moieties at specific positions on the taxane (B156437) ring to yield the final structure.[3]

G cluster_biosynthesis This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) TS Taxadiene Synthase (TS) Taxadiene Taxa-4(5),11(12)-diene (Core Skeleton) GGPP->Taxadiene Cyclization P450s Cytochrome P450 Hydroxylases Intermediate Hydroxylated & Acylated Taxane Intermediates Taxadiene->Intermediate Post-cyclization Modifications Acyltransferases Acyltransferases TaxineB This compound Final Product

Caption: Simplified biosynthetic pathway of this compound from GGPP.

This compound concentrations vary significantly among different Taxus species, with the highest levels typically found in the needles and bark.[1] The concentration is also subject to seasonal changes, often peaking during the winter months.[3] It is important to note that the toxic alkaloids remain potent even in dried or dead plant material.[3]

Experimental Protocols

Isolation and Purification from Plant Material

A common protocol for isolating taxines involves extraction from dried and powdered yew leaves followed by chromatographic purification.

  • Aqueous Extraction : Dried yew leaves are ground and extracted with water. This initial step leverages the solubility of taxine alkaloids.[12]

  • Liquid-Liquid Extraction (LLE) : The aqueous extract is then partitioned with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to separate the more lipophilic taxanes from water-soluble components.

  • Chromatographic Purification : The resulting crude extract is subjected to further purification.

    • Semi-Preparative Liquid Chromatography (LC) : This technique is used to isolate major components. An RP-18 (reverse-phase) column is often employed.[12]

    • Solid-Phase Extraction (SPE) : SPE with RP-18 columns can be used for sample cleanup and concentration.[3]

    • Macroporous Adsorption Resins : These offer an effective method for the preliminary purification of taxanes from crude extracts due to their large surface area.[3]

  • Recrystallization : The final step to obtain high-purity this compound involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble and allowing it to cool, promoting crystal formation while impurities remain in the solution.[3]

Structural Elucidation

The definitive structure of this compound was established using a suite of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • ¹H and ¹³C NMR : Provide initial information about the proton and carbon environments within the molecule.

  • COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling correlations through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon nuclei (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, crucial for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies through-space correlations between protons that are close to each other, providing insights into the molecule's 3D conformation and stereochemistry.[3]

Quantitative Analysis in Biological Matrices by LC-MS-MS

This protocol outlines a validated method for detecting and quantifying this compound and its isomer, Isothis compound, in biological samples such as blood, urine, or gastric content.[9][10][11]

  • Sample Preparation (Solid-Phase Extraction) :

    • A biological sample (e.g., 1g of blood) is mixed with an internal standard (e.g., Docetaxel).

    • The sample is applied to an SPE cartridge (e.g., RP-18).

    • The cartridge is washed to remove interferences.

    • The analytes (this compound, Isothis compound) are eluted with an appropriate organic solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

  • LC Separation :

    • Column : Reverse-phase C18 (RP-18) column.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (or an appropriate buffer) is typically used.

  • MS-MS Detection :

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : The instrument is set to monitor specific precursor-to-product ion transitions for this compound/Isothis compound (e.g., precursor ion m/z 584.2 [M+H]⁺, product ions m/z 194.3 and m/z 107.1).[9][10][11]

  • Quantification : The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

G cluster_workflow LC-MS-MS Analytical Workflow for this compound Sample Biological Sample (e.g., Blood, Urine) IS Add Internal Standard (Docetaxel) Sample->IS SPE Solid-Phase Extraction (SPE) (RP-18 Cartridge) IS->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation (RP-18 Column) Elute->LC MSMS Tandem Mass Spectrometry (ESI+, MRM Detection) LC->MSMS Data Data Analysis (Quantification vs. Calibration Curve) MSMS->Data G cluster_moa Molecular Mechanism of this compound Cardiotoxicity TaxineB This compound Block Antagonism / Inhibition TaxineB->Block Channels Voltage-Gated Na⁺ and Ca²⁺ Channels (in Cardiac Myocytes) Channels->Block AP Disruption of Cardiac Action Potential Block->AP Calcium Increased Intracellular Ca²⁺ Block->Calcium Effects Physiological Effects AP->Effects Calcium->Effects Arrhythmia Arrhythmia, Bradycardia, Hypotension Effects->Arrhythmia Failure Cardiac Arrest Arrhythmia->Failure

References

Taxine B: A Comprehensive Technical Guide on its Natural Sources and Abundance for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the primary toxic alkaloid of the yew tree, this guide provides a technical overview of Taxine (B1234092) B's natural origins, prevalence, and the methodologies for its isolation and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Taxine B

This compound is a principal and highly toxic pseudo-alkaloid belonging to the taxine class of compounds. These alkaloids are characteristic secondary metabolites of evergreen trees and shrubs of the genus Taxus, commonly known as yew.

This compound is found throughout the various species of yew, with notable concentrations in Taxus baccata (European or English yew) and Taxus cuspidata (Japanese yew).[1] Other species known to contain this compound include Taxus x media, Taxus canadensis (Canadian yew), Taxus floridana (Florida yew), and Taxus brevifolia (Pacific yew).[1] The distribution of this compound within the plant is extensive, with the toxin present in the leaves (needles), bark, seeds, and roots.[2] The only part of the yew that is not toxic is the fleshy red aril that surrounds the seed.[1] It is important to note that the toxicity of the plant material persists even after it has died.[1]

Natural Abundance of this compound

The concentration of this compound and other taxine alkaloids can fluctuate based on the Taxus species, the specific part of the plant, and the season. The highest concentrations are typically observed during the winter months.[1] this compound is the most abundant of the taxine alkaloids, which contributes significantly to the overall toxicity of the yew plant.

Quantitative Data on this compound and Total Taxine Alkaloids

The following tables summarize the available quantitative data on the abundance of this compound and total taxine alkaloids in various Taxus species and their different parts.

Plant MaterialSpeciesCompoundConcentrationReference
LeavesTaxus baccataTotal Taxines~ 5 mg/g[1]
LeavesTaxus baccataThis compound30% of total alkaloids[1][3]
LeavesTaxus baccataTaxine A1.3% of total alkaloids[1][3]
HeartwoodTaxus baccata2'β-deacetoxyaustrospicatine~ 0.0007% (dry weight)[4]
HeartwoodTaxus baccataThis compoundNot detected at the analyzed concentration[4]
RootsTaxus cuspidataThis compoundPresent[2]

Experimental Protocols

The isolation and quantification of this compound from its natural sources require specific and sensitive analytical methodologies due to the complex matrix of the plant material.

Extraction and Isolation of this compound from Taxus Leaves

This protocol describes a general method for the extraction and purification of this compound from yew leaves for research purposes.

3.1.1 Materials and Reagents

  • Dried and powdered Taxus baccata leaves

  • 0.5% Sulfuric acid

  • Dichloromethane

  • Methanol (B129727)

  • Neutral alumina (B75360) for column chromatography

  • Solvents for chromatography (e.g., buffer-methanol mixtures)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

3.1.2 Extraction Procedure

  • Soak the dried and powdered yew needles in 0.5% sulfuric acid to obtain a crude taxine fraction.[5]

  • Perform a liquid-liquid extraction of the acidic solution with dichloromethane.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3 Purification

  • Subject the crude extract to column chromatography over neutral alumina.[5]

  • Elute the column with a suitable solvent system, such as a buffer-methanol gradient, to separate the taxine alkaloids.[5]

  • Collect the fractions and monitor the presence of this compound using analytical HPLC.

  • Pool the fractions containing this compound and concentrate them.

  • The purity of the isolated this compound can be assessed by HPLC-DAD (Diode-Array Detection) and its identity confirmed by NMR spectroscopy and mass spectrometry.[5]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of this compound in biological samples, which can be adapted for plant extracts.

3.2.1 Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a solid-phase extraction cartridge (e.g., RP-18) with methanol followed by water.

  • Load the sample (e.g., plant extract redissolved in an appropriate solvent) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis. A recovery of 86% has been reported for this method in biological samples.[5]

3.2.2 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺): m/z 584.2.[5]

    • Product Ions: m/z 194.3 and m/z 107.1.[5]

  • Quantification:

    • Use a suitable internal standard for accurate quantification.

    • Construct a calibration curve using a purified this compound standard.

Visualizations

Biosynthesis of the Taxane (B156437) Skeleton

The biosynthesis of this compound shares its initial steps with other taxanes, such as the well-known anti-cancer drug, paclitaxel. The formation of the characteristic taxane ring system begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylation Multiple Hydroxylation Steps Taxadiene->Hydroxylation Cytochrome P450 Monooxygenases Acylation Acylation/Aroylation Steps Hydroxylation->Acylation Acyltransferases Taxane_Core Functionalized Taxane Core Acylation->Taxane_Core Taxine_B This compound Taxane_Core->Taxine_B Further Modifications

Caption: Initial steps in the biosynthesis of the taxane skeleton leading to this compound.

Experimental Workflow for this compound Quantification

The quantification of this compound from a plant source involves a multi-step process from sample collection to final analysis.

Taxine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Material Taxus Plant Material (e.g., Needles) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for the quantification of this compound from Taxus species.

Mechanism of this compound Cardiotoxicity

This compound exerts its toxic effects primarily on cardiac myocytes by interfering with the function of ion channels, leading to severe cardiac arrhythmias.

Taxine_B_Toxicity Taxine_B This compound Na_Channel Voltage-gated Na+ Channels Taxine_B->Na_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channels Taxine_B->Ca_Channel Inhibition Increased_Ca Increased Intracellular Ca2+ Na_Channel->Increased_Ca Ca_Channel->Increased_Ca Arrhythmia Cardiac Arrhythmias Increased_Ca->Arrhythmia

Caption: Simplified signaling pathway of this compound's cardiotoxic mechanism.

References

The Discovery and History of Taxine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The history of taxine (B1234092) alkaloids is a multi-century journey from the ancient recognition of the yew tree's toxicity to the complex structural elucidation and mechanistic understanding of its constituent toxins. This guide provides a comprehensive overview of the discovery, isolation, and characterization of taxine alkaloids, with a focus on the key chemical and pharmacological milestones. It details the experimental methodologies that have been pivotal in this research, presents quantitative data for key alkaloids, and illustrates the primary mechanism of action and experimental workflows through detailed diagrams. This document serves as a technical resource for professionals in pharmacology, toxicology, and drug development, offering a foundational understanding of this important class of natural compounds.

Historical Overview: From Ancient Poison to a Complex Mixture

The toxic properties of the yew tree (Taxus species) have been documented for millennia, with early accounts of its use as a poison in ancient Greece and Rome. However, the scientific investigation into the chemical basis of this toxicity did not begin until the 19th century.

A pivotal moment in the history of taxine alkaloids occurred in 1856 when a pharmacist named H. Lucas isolated a white, bitter powder from the foliage of Taxus baccata, which he named "taxine".[1] For nearly a century, taxine was believed to be a single compound. It wasn't until 1956 that Graf and Boeddeker, using electrophoresis, demonstrated that taxine was, in fact, a complex mixture of alkaloids.[1] They successfully separated two major components: taxine A, which was the fastest-moving and accounted for approximately 1.3% of the alkaloid mixture, and taxine B, the slowest-moving and most abundant component, making up about 30% of the mixture.[1]

The final structural elucidation of these complex molecules was a significant challenge, only resolved with the advent of modern spectroscopic techniques. The full structure of taxine A was reported in 1982, followed by the structure of this compound in 1991.[1]

Table 1: Key Milestones in the Discovery and History of Taxine Alkaloids

YearMilestoneKey Contributor(s)Significance
Ancient TimesRecognition of yew tree toxicityVarious historical accountsEstablished the foundation for later scientific inquiry.
1856Isolation and naming of "taxine"H. LucasFirst successful isolation of the toxic principle from Taxus baccata.
1956Discovery that taxine is a mixtureGraf and BoeddekerRevealed the true complexity of yew alkaloids, identifying taxine A and this compound.
1982Full structural elucidation of taxine ANot specified in search resultsProvided the complete chemical structure of one of the main taxine components.
1991Full structural elucidation of this compoundNot specified in search resultsDetermined the structure of the most abundant and cardiotoxic taxine alkaloid.

Chemical Structures and Properties

Taxine alkaloids are diterpenoid pseudoalkaloids characterized by a complex taxane (B156437) core structure. The two most prominent and well-studied taxine alkaloids are taxine A and this compound.

Table 2: Chemical Properties of Major Taxine Alkaloids

AlkaloidChemical FormulaMolar Mass ( g/mol )Key Structural Features
Taxine AC₃₅H₄₇NO₁₀641.75Diterpenoid core with multiple acetate (B1210297) and hydroxyl groups, and a dimethylamino phenylpropanoyl side chain.
This compoundC₃₃H₄₅NO₈583.71Diterpenoid core with an N-methylated β-phenylalanine side chain.

Experimental Protocols

The isolation and analysis of taxine alkaloids have evolved significantly over time, from early, simple extractions to modern, sophisticated chromatographic and spectroscopic methods.

Extraction and Isolation of Taxine Alkaloids from Taxus Needles

This protocol is a composite of historical and modern methods for the extraction and purification of taxine alkaloids.

Materials:

  • Dried and powdered yew (Taxus baccata) needles

  • 0.5% (v/v) Sulfuric acid

  • Ammonia (B1221849) solution (25%)

  • Chloroform

  • Anhydrous sodium sulfate (B86663)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Acid Extraction:

    • Macerate the powdered yew needles in a 0.5% sulfuric acid solution.

    • Stir the mixture for an extended period (e.g., 4 days) to allow for the extraction of the alkaloids as their sulfate salts.[2]

    • Filter the mixture to remove the solid plant material.

  • Liquid-Liquid Partitioning:

    • Adjust the pH of the acidic aqueous extract to alkaline (pH 10-10.5) using ammonia solution. This neutralizes the alkaloid salts, converting them to their free base form.[2]

    • Extract the aqueous solution multiple times with an immiscible organic solvent such as chloroform.[2] The free base alkaloids will partition into the organic layer.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under reduced pressure to obtain the crude taxine alkaloid mixture.

  • Chromatographic Purification:

    • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

    • For higher purity, High-Performance Liquid Chromatography (HPLC) is employed. A common method uses a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[3]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of individual taxine alkaloids in the purified mixture. Detection is typically performed using a UV detector.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is crucial for the identification of taxine alkaloids based on their mass-to-charge ratio and fragmentation patterns.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the isolated alkaloids, enabling the definitive elucidation of their complex three-dimensional structures.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis yew Powdered Yew Needles acid_extraction Maceration in 0.5% H2SO4 yew->acid_extraction filtration Filtration acid_extraction->filtration basification Basification with NH4OH filtration->basification Aqueous Extract l_l_extraction Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction drying Drying (Na2SO4) l_l_extraction->drying evaporation Evaporation drying->evaporation hplc HPLC evaporation->hplc Crude Alkaloid Mixture lc_ms LC-MS hplc->lc_ms nmr NMR hplc->nmr

Caption: Experimental workflow for the extraction and analysis of taxine alkaloids.

Quantitative Data

The concentration of taxine alkaloids can vary depending on the Taxus species, the part of the plant, and the time of year.

Table 3: Quantitative Data for Taxine Alkaloids

ParameterValueSpecies/Conditions
Yield and Composition
Taxine A in alkaloid mixture~1.3%Taxus baccata
This compound in alkaloid mixture~30%Taxus baccata
Total alkaloid yield~0.53%Taxus baccata (Moroccan)
Toxicity Data (LD₅₀)
Taxine (sulfate salt) in mice (oral)19.72 mg/kg
Taxine (sulfate salt) in mice (intraperitoneal)21.88 mg/kg
Taxine (sulfate salt) in rats (subcutaneous)20.18 mg/kg
Toxicity Data (Minimum Lethal Dose - LDmin)
Taxine alkaloids in humans (estimated)~3.0 mg/kg body weight
Yew leaves in horses1.0 - 2.0 mg/kg
Yew leaves in cattle10.0 mg/kg
Yew leaves in dogs11.5 mg/kg
Yew leaves in sheep12.5 mg/kg
Yew leaves in pigs3.5 mg/kg
Yew leaves in goats60.0 mg/kg
Yew leaves in chickens82.5 mg/kg

Mechanism of Action and Signaling Pathways

The primary toxic effect of taxine alkaloids is their cardiotoxicity, which results from their interaction with ion channels in cardiac muscle cells (myocytes).

This compound, the most potent of the taxine alkaloids, acts as an antagonist of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in the heart.[6] By blocking these channels, taxine alkaloids disrupt the normal flow of ions across the myocyte membrane, which is essential for the generation and propagation of the cardiac action potential.

The inhibition of Na⁺ channels leads to a decreased rate of depolarization, which can manifest as bradycardia (a slow heart rate) and conduction delays. The blockade of Ca²⁺ channels reduces the influx of calcium into the cell, which weakens the force of myocardial contraction (negative inotropic effect) and can also contribute to bradycardia. The overall effect is a depression of cardiac function, which can lead to arrhythmias, hypotension, and, in severe cases, cardiac arrest.

signaling_pathway cluster_membrane Cardiac Myocyte Membrane na_channel Voltage-gated Na+ Channel depolarization Depolarization (Action Potential Upstroke) na_channel->depolarization Na+ influx ca_channel Voltage-gated Ca2+ Channel contraction Myocardial Contraction ca_channel->contraction Ca2+ influx taxine_b This compound taxine_b->na_channel taxine_b->ca_channel inhibition Inhibition arrhythmia Arrhythmia & Bradycardia depolarization->arrhythmia contraction->arrhythmia

Caption: Mechanism of this compound-induced cardiotoxicity.

Conclusion

The study of taxine alkaloids exemplifies the progression of natural product chemistry, from folklore to precise molecular science. The journey from the initial isolation of a crude mixture to the elucidation of the structures and mechanisms of action of its individual components has been long and arduous, relying on incremental advancements in analytical technology. For researchers and professionals in drug development, the story of taxine alkaloids serves as a powerful case study in the challenges and rewards of investigating complex natural toxins. A thorough understanding of their history, chemistry, and pharmacology is essential for future research, whether for toxicological assessment or for the potential discovery of new therapeutic leads inspired by their unique chemical scaffolds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Taxine B on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxine (B1234092) B, the primary cardiotoxic alkaloid isolated from the yew tree (Taxus spp.), exerts its profound effects on cardiac myocytes through a direct, dual blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels. This interference with fundamental electrophysiological processes disrupts the normal cardiac action potential, leading to a spectrum of life-threatening arrhythmias. This technical guide provides a comprehensive analysis of the molecular mechanisms of taxine B, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Ion Channel Blockade

The cardiotoxicity of this compound is primarily attributed to its ability to antagonize both fast Na+ channels and L-type Ca2+ channels within the membranes of cardiac muscle cells.[1][2] This dual inhibitory action is dose-dependent and results in significant alterations to the cardiac action potential, manifesting as a combination of effects similar to those of Class I and Class IV antiarrhythmic drugs.[2][3]

Inhibition of Voltage-Gated Sodium Channels

By blocking the fast Na+ channels, this compound reduces the rapid influx of sodium ions that is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This action leads to a decrease in the maximum rate of depolarization (dV/dtmax), which is a key determinant of conduction velocity in the heart.[4] The clinical manifestation of this sodium channel blockade is a widening of the QRS complex on an electrocardiogram (ECG), which can predispose the heart to re-entrant arrhythmias, such as ventricular tachycardia and fibrillation.[1]

Inhibition of L-type Calcium Channels

Simultaneously, this compound inhibits the influx of calcium ions through L-type Ca2+ channels.[1][2] This action primarily affects Phase 2 (the plateau phase) of the cardiac action potential, which is crucial for determining the duration of the action potential and the refractory period. The blockade of these channels leads to a reduction in the action potential duration and can also decrease the force of myocardial contraction (negative inotropy).[1] Clinically, this calcium channel antagonism contributes to bradycardia and atrioventricular (AV) block.[1]

Quantitative Data on Ion Channel Inhibition

A key electrophysiological study by Tekol and Kameyama (1987) on isolated guinea pig ventricular cells provides quantitative insight into the dose-dependent inhibitory effects of a taxine alkaloid mixture on both sodium and calcium currents.[4]

Table 1: Dose-Dependent Inhibition of Calcium Current (ICa) by Taxine Alkaloids
Taxine Concentration (g/mL)Mean Decrease in ICa Amplitude (%)Standard Error
10-612.9± 2.9
10-532.2± 2.8
10-475.6± 2.0
Data extracted from Tekol and Kameyama, 1987.[4]
Table 2: Dose-Dependent Inhibition of Sodium Current (INa) Inferred from dV/dtmax
Taxine Concentration (g/mL)Mean Decrease in dV/dtmax (%)Standard Error
10-624.6± 3.7
10-546.7± 7.5
10-490.6± 1.1
Data extracted from Tekol and Kameyama, 1987.[4] dV/dtmax is used as an index for the sodium current (INa).

Signaling Pathway and Electrophysiological Consequences

The dual blockade of Na+ and Ca2+ channels by this compound initiates a cascade of events at the cellular level that translates to the observed clinical arrhythmias.

TaxineB_Mechanism TaxineB This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) TaxineB->NaChannel Blocks CaChannel L-type Voltage-Gated Calcium Channel (Cav1.2) TaxineB->CaChannel Blocks Phase0 Phase 0 Depolarization (Reduced dV/dtmax) NaChannel->Phase0 Impacts Phase2 Phase 2 Plateau (Shortened APD) CaChannel->Phase2 Impacts Conduction Decreased Conduction Velocity Phase0->Conduction Leads to Contractility Decreased Myocardial Contractility Phase2->Contractility Contributes to Arrhythmia Arrhythmias (VT, VF, AV Block, Bradycardia) Conduction->Arrhythmia Causes Contractility->Arrhythmia Contributes to

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

The following sections outline representative methodologies for investigating the effects of this compound on cardiac myocytes, based on standard protocols in the field.

Isolation of Ventricular Myocytes

A common method for obtaining viable cardiac myocytes for electrophysiological studies is enzymatic digestion via Langendorff perfusion.

  • Animal Model: Adult guinea pigs or rats are typically used.

  • Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a Ca2+-free Tyrode's solution to stop contractions and wash out blood.

  • Enzymatic Digestion: The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation and Collection: The ventricles are minced and gently agitated to release individual myocytes. The cells are then filtered and collected by centrifugation.

  • Calcium Reintroduction: The isolated myocytes are gradually re-exposed to increasing concentrations of Ca2+ to ensure their tolerance and viability for experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents across the membrane of a single cardiac myocyte.

  • Cell Plating: Isolated myocytes are plated onto a glass coverslip in a recording chamber mounted on an inverted microscope.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and command potentials are applied to elicit and measure specific ion currents (e.g., INa, ICa).

  • Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for analysis. The effects of this compound are assessed by comparing the currents recorded before and after the application of the toxin at various concentrations.

Experimental_Workflow cluster_isolation Myocyte Isolation cluster_electrophysiology Electrophysiology Heart Heart Excision Perfusion Langendorff Perfusion (Ca2+-free solution) Heart->Perfusion Digestion Enzymatic Digestion (Collagenase/Protease) Perfusion->Digestion Dissociation Cell Dissociation Digestion->Dissociation Plating Cell Plating Dissociation->Plating Transfer to recording chamber Patching Whole-Cell Patch Clamp Plating->Patching Recording Ion Current Recording (Voltage-Clamp) Patching->Recording Analysis Data Analysis Recording->Analysis Conclusion Conclusion Analysis->Conclusion Derive Conclusions on This compound Mechanism

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's mechanism of action on cardiac myocytes is a well-defined dual blockade of voltage-gated sodium and calcium channels. This leads to predictable and severe disturbances in cardiac electrophysiology, resulting in a high risk of fatal arrhythmias. The quantitative data, though limited, clearly demonstrates a dose-dependent inhibition of both INa and ICa. Further research utilizing modern electrophysiological and molecular techniques could provide more precise kinetic and binding data, potentially aiding in the development of targeted antidotes for yew poisoning and offering insights into the structure-function relationships of these critical cardiac ion channels.

References

A Comparative Analysis of Taxine B versus Taxine A Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the toxicological profiles of taxine (B1234092) B and taxine A, the primary alkaloids responsible for the toxicity of the yew (genus Taxus). While both compounds are known cardiotoxins, this guide consolidates the current understanding of their relative toxicities, mechanisms of action, and the experimental methodologies used for their evaluation. It is established that taxine B is the more potent and clinically significant toxin of the two. This document aims to serve as a critical resource for researchers in toxicology, pharmacology, and drug development by presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction

The toxicity of the yew plant has been recognized for centuries. The primary toxic principles are a complex mixture of alkaloids, with taxine A and this compound being the most prominent.[1][2] These compounds are of significant interest to the scientific community due to their potent cardiotoxic effects, which present both a clinical challenge in cases of poisoning and a potential source for novel pharmacological agents.[3] Understanding the differential toxicity of taxine A and this compound is crucial for accurate risk assessment, the development of effective treatments for yew poisoning, and the exploration of their therapeutic potential. This guide provides a detailed comparison of their toxicities, drawing from available scientific literature.

Quantitative Toxicity Data

A direct quantitative comparison of the acute toxicity of purified taxine A and this compound is challenging due to a lack of specific LD50 values for each isolated compound in the public domain. Most available data pertains to a mixture of taxine alkaloids. However, the consistent qualitative assessment across multiple studies is that This compound is significantly more toxic than taxine A .[1][4]

The following table summarizes the available acute toxicity data for the total taxine alkaloid mixture.

Parameter Value (mg/kg) Species Route of Administration Confidence Limits (95%) Reference
LD5019.72MouseOral16.84-23.09[2][5]
LD5021.88MouseIntraperitoneal19.66-24.35[2][5]
LD5020.18RatSubcutaneous18.35-22.20[2][5]
Estimated Minimum Lethal Dose (LDmin)~3.0HumanOralNot Applicable[1]

Note: The LD50 values presented are for a mixture of taxine alkaloids, of which this compound constitutes a significant portion. It is inferred that the LD50 of purified this compound would be lower than these reported values.

Mechanism of Action: A Comparative Overview

The primary mechanism of toxicity for both taxine A and this compound is the disruption of normal cardiac function through the blockade of ion channels in cardiomyocytes.[1][6][7]

This compound: The Primary Cardiotoxin

This compound is consistently identified as the principal cardiotoxic agent in yew.[4][6] Its primary mechanism involves the antagonism of both voltage-gated sodium (Na+) and calcium (Ca2+) channels in the heart muscle cells.[6][7] This dual blockade leads to:

  • Reduced Rate of Depolarization: Inhibition of the fast sodium channels slows the influx of sodium ions, which is critical for the rapid upstroke of the cardiac action potential. This leads to a decreased rate of depolarization.[1]

  • Increased Cytoplasmic Calcium: By blocking calcium channels, this compound disrupts the normal flux of calcium ions, leading to an increase in intracellular calcium concentration.[7]

  • Electrophysiological Consequences: These actions on ion channels result in a cascade of detrimental effects on cardiac electrophysiology, including bradycardia (slow heart rate), hypotension (low blood pressure), depressed myocardial contractility, and conduction delays, which can precipitate life-threatening arrhythmias.[1]

Taxine A: A Less Potent Contributor

While also a cardiotoxin, taxine A is considered less potent than this compound.[1] It shares the same general mechanism of blocking cardiac sodium and calcium channels, but its effects are less pronounced.[6] Notably, some studies suggest that taxine A may not have a significant impact on blood pressure.[1]

The following diagram illustrates the signaling pathway affected by taxine alkaloids.

Taxine_Mechanism Taxine_B This compound Na_Channel Voltage-Gated Sodium Channel Taxine_B->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Taxine_B->Ca_Channel Blocks Taxine_A Taxine A Taxine_A->Na_Channel Blocks (less potent) Taxine_A->Ca_Channel Blocks (less potent) Na_Influx Na+ Influx Ca_Influx Ca2+ Influx Depolarization Action Potential Depolarization Na_Influx->Depolarization Initiates Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Arrhythmia Arrhythmia Depolarization->Arrhythmia Bradycardia Bradycardia Depolarization->Bradycardia Hypotension Hypotension Depolarization->Hypotension Intracellular_Ca->Arrhythmia LD50_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., mice, rats) Dose_Preparation Prepare Serial Dilutions of Taxine Alkaloid Animal_Selection->Dose_Preparation Animal_Grouping Randomly Assign Animals to Dose Groups Dose_Preparation->Animal_Grouping Administration Administer a Single Dose (Oral, IP, or SC) Animal_Grouping->Administration Observation Observe for Clinical Signs of Toxicity and Mortality (e.g., 24-72 hours) Administration->Observation Data_Collection Record Mortality Data for Each Dose Group Observation->Data_Collection LD50_Calculation Calculate LD50 Value (e.g., Probit Analysis) Data_Collection->LD50_Calculation Cell_Viability_Workflow start Seed Cardiomyocytes in 96-well Plates incubation1 Incubate for 24h to Allow Adherence start->incubation1 treatment Treat with a Range of Taxine A or this compound Concentrations incubation1->treatment incubation2 Incubate for a Defined Period (e.g., 24-48h) treatment->incubation2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation2->add_reagent incubation3 Incubate as per Reagent Protocol add_reagent->incubation3 measure Measure Absorbance or Luminescence incubation3->measure calculate Calculate IC50 Value measure->calculate Patch_Clamp_Workflow start Isolate Cardiomyocytes pipette Prepare Patch Pipette with Internal Solution start->pipette seal Form a Gigaohm Seal with the Cell Membrane pipette->seal whole_cell Rupture the Membrane to Achieve Whole-Cell Configuration seal->whole_cell record_baseline Record Baseline Na+ and Ca2+ Currents whole_cell->record_baseline apply_taxine Perfuse with Taxine A or this compound Solution record_baseline->apply_taxine record_effect Record Changes in Ion Channel Currents apply_taxine->record_effect analyze Analyze Current-Voltage Relationships and Kinetics record_effect->analyze

References

The Toxicology of Taxine B: A Core Component of Yew's Lethal Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The yew tree (Taxus spp.) is notoriously toxic, a characteristic primarily attributed to its complex mixture of alkaloids, with taxine (B1234092) B emerging as a principal agent of cardiotoxicity. This technical guide provides an in-depth examination of the role of taxine B in yew tree toxicology, focusing on its mechanism of action, toxicokinetics, and quantitative toxicological data. Detailed experimental protocols for the extraction, quantification, and toxicological assessment of this compound are presented to support further research and drug development endeavors. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's toxicological profile.

Introduction

All parts of the yew tree, with the exception of the fleshy red aril, contain a cocktail of toxic compounds, including taxine alkaloids.[1] Among these, this compound is not only one of the most abundant but also the most potent in its cardiotoxic effects.[2][3] Incidents of yew poisoning in humans and animals are frequently reported, often with severe or fatal outcomes due to the rapid onset of cardiac dysfunction.[4] Understanding the precise role and mechanisms of this compound is therefore critical for clinical management of yew poisoning and for exploring the potential pharmacological applications of related taxane (B156437) compounds.

Mechanism of Action: A Potent Cardiac Ion Channel Antagonist

The primary toxic effect of this compound is exerted on the cardiovascular system, where it acts as a potent antagonist of voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiomyocytes.[2][5] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of life-threatening electrophysiological disturbances.

Signaling Pathway of this compound-Induced Cardiotoxicity

TaxineB_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space TaxineB This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) TaxineB->Nav1_5 Blocks Cav1_2 L-type Voltage-Gated Calcium Channel (Cav1.2) TaxineB->Cav1_2 Blocks Depolarization Decreased Rate of Depolarization Nav1_5->Depolarization Leads to Ca_Influx Reduced Calcium Influx Cav1_2->Ca_Influx Leads to ActionPotential Prolonged Action Potential Duration Depolarization->ActionPotential Contractility Decreased Myocardial Contractility Ca_Influx->Contractility Arrhythmia Arrhythmias (VT, VF, AV Block) Contractility->Arrhythmia ActionPotential->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

The blockade of sodium channels by this compound slows the rapid upstroke of the cardiac action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG).[2] This can precipitate ventricular tachycardia (VT) and ventricular fibrillation (VF).[4] Concurrently, the inhibition of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential.[5] This results in a negative inotropic effect (decreased myocardial contractility), bradycardia, and atrioventricular (AV) block.[2] The combined effects of Na+ and Ca2+ channel antagonism lead to profound cardiac depression, hypotension, and ultimately, cardiogenic shock.

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract following ingestion of yew plant material.[1] Its metabolism is thought to occur primarily in the liver, with metabolites excreted in the bile.[4] The rapid onset of clinical signs, often within an hour of ingestion, underscores its efficient absorption.[4]

Quantitative Toxicology Data

The following tables summarize the available quantitative data on the toxicity of this compound and yew plant material.

Table 1: Lethal Doses of Taxine Alkaloids

SpeciesRoute of AdministrationLDmin (mg/kg)LD50 (mg/kg)Reference(s)
HumanOral (estimated)3.0-[1]
MouseOral-19.72[6]
MouseIntraperitoneal-21.88[6]
RatSubcutaneous-20.18[6]
HorseOral1.0 - 2.0-[1]
DogOral11.5-[1]
PigOral3.5-[1]
CowOral10.0-[1]
SheepOral12.5-[1]
GoatOral60.0-[1]
ChickenOral82.5-[1]

LDmin: Minimum lethal dose

Table 2: Lethal Doses of Yew Leaves in Humans

ParameterValueReference(s)
Lethal Dose of Yew Leaves0.6 - 1.3 g/kg[4]
Corresponding Taxine Dose3.0 - 6.5 mg/kg[4]

Experimental Protocols

Extraction and Isolation of this compound from Taxus baccata

This protocol is adapted from methodologies described in the literature for the isolation of taxine alkaloids for research purposes.

Extraction_Workflow Start Dried and Powdered Yew Needles AcidExtraction Maceration in 0.5% Sulfuric Acid Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Adjust Filtrate to pH 10 with NH4OH Filtration1->Basification LLE Liquid-Liquid Extraction with Chloroform Basification->LLE Evaporation Evaporation of Chloroform LLE->Evaporation Purification Chromatographic Purification (e.g., HPLC) Evaporation->Purification End Isolated this compound Purification->End

Caption: Experimental workflow for this compound extraction.

  • Sample Preparation: Collect fresh yew needles and dry them at 60°C for 2-4 hours. Grind the dried needles into a fine powder.

  • Acid Extraction: Macerate the powdered needles in a 0.5% sulfuric acid solution for an extended period (e.g., 24-48 hours) with continuous stirring.

  • Filtration: Filter the mixture to separate the acidic extract from the plant debris.

  • Basification: Adjust the pH of the acidic extract to approximately 10 using a base such as ammonium (B1175870) hydroxide.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent like chloroform. Repeat this step multiple times to ensure complete extraction of the alkaloids.

  • Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude alkaloid extract.

  • Purification: Purify the crude extract using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like blood or urine, based on established analytical methods.

LCMSMS_Workflow Sample Biological Sample (e.g., Blood, Urine) SPE Solid-Phase Extraction (SPE) on a C18 Cartridge Sample->SPE Elution Elution with Methanol (B129727) SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_Separation LC Separation on a C18 Column Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using a Calibration Curve MS_Detection->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for this compound quantification by LC-MS/MS.

  • Sample Preparation:

    • For blood samples, perform a protein precipitation step with a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a strong solvent such as methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 584.4 -> 194.1 and 584.4 -> 107.2).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Assessment of Cardiotoxicity using Patch-Clamp Electrophysiology

This protocol outlines the use of the whole-cell patch-clamp technique to evaluate the effects of this compound on cardiac ion channels (e.g., Nav1.5 and Cav1.2) expressed in a suitable cell line (e.g., HEK293).

  • Cell Culture: Culture cells stably expressing the cardiac ion channel of interest under standard conditions.

  • Electrophysiological Recording:

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

    • Transfer cells to a recording chamber on an inverted microscope.

    • Using a micropipette, form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Apply specific voltage-clamp protocols to elicit and measure the currents from the ion channel of interest. Standardized protocols, such as those recommended by the FDA for cardiac safety assessment, should be employed.

  • Drug Application:

    • Record baseline channel activity.

    • Perfuse the recording chamber with a solution containing a known concentration of this compound.

    • Record the channel activity in the presence of this compound to determine the extent of inhibition.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Calculate the percentage of current inhibition at different concentrations of this compound to determine the IC50 value.

In Vivo Assessment of Cardiotoxicity in a Rodent Model

This protocol describes a general procedure for evaluating the cardiotoxic effects of this compound in a rodent model (e.g., mouse or rat).

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels. A control group should receive the vehicle only.

  • Electrocardiogram (ECG) Monitoring:

    • At specified time points after drug administration, record ECGs from conscious or anesthetized animals using a non-invasive system.

    • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Histopathological Examination:

    • At the end of the study, euthanize the animals and collect the hearts.

    • Fix the hearts in formalin and embed them in paraffin.

    • Prepare tissue sections and stain them with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the heart tissue for any signs of myocardial damage, such as necrosis, inflammation, or fibrosis.

Conclusion

This compound is a key contributor to the profound cardiotoxicity of the yew tree. Its mechanism of action, centered on the blockade of cardiac sodium and calcium channels, leads to severe and often fatal arrhythmias and cardiac depression. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the toxicology of this compound, develop potential antidotes for yew poisoning, and explore the therapeutic potential of related taxane compounds. A thorough understanding of the toxicological profile of this compound is essential for mitigating the risks associated with yew exposure and for advancing the safe development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Known Isomers of Taxine B and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is a prominent and highly toxic constituent of the complex mixture of alkaloids found in yew (genus Taxus) species. As a potent cardiotoxin, its properties and mechanism of action are of significant interest to toxicologists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of the known isomers of taxine B, their physicochemical and toxicological properties, and the methodologies used for their isolation and characterization. While research has identified several isomers, a significant challenge remains in the detailed comparative analysis due to limited availability of isolated standards and specific quantitative data for each isomer.

Known Isomers of this compound

The primary and most studied isomer of this compound is isothis compound . It is a structural isomer and is often found as a major component in the alkaloid fractions of various yew species. Another related compound, 2-deacetyltaxine A , has been isolated from the leaves of Taxus baccata alongside this compound and its isomer. While not strictly an isomer of this compound, its co-isolation and structural similarity warrant its inclusion in this guide.

Physicochemical and Toxicological Properties

Quantitative data directly comparing the physicochemical and toxicological properties of this compound and its isomers are scarce in publicly available literature. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound and its Isomers
PropertyThis compoundIsothis compound2-deacetyltaxine A
Molecular Formula C₃₃H₄₅NO₈[1][2]C₃₃H₄₅NO₈[3]Data not available
Molecular Weight 583.7 g/mol [1][2]583.7 g/mol [3]Data not available
Melting Point ~160–162 °C[4]Data not availableData not available
Solubility Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water.[4]Data not availableData not available
Stability Relatively stable under normal conditions; can degrade under extreme pH or temperature variations.[4]Data not availableData not available
Table 2: Toxicological Properties of Taxine Alkaloids
PropertyThis compoundIsothis compoundTaxine Mixture (for reference)
Primary Mechanism of Action Antagonism of cardiac voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[5][6]Presumed to be similar to this compound due to structural similarity.Antagonism of cardiac Na⁺ and Ca²⁺ channels.
Reported Effects Cardiotoxicity, leading to arrhythmias, bradycardia, and cardiac arrest.[6]Contributes to the overall toxicity of yew extracts.Cardiotoxicity, neurotoxicity.
LD₅₀ (Oral, mice) Data not available (noted to be the most toxic component).Data not available19.72 mg/kg[7]
LD₅₀ (Intraperitoneal, mice) Data not availableData not available21.88 mg/kg[7]
LD₅₀ (Subcutaneous, rats) Data not availableData not available20.18 mg/kg[7]

Mechanism of Action and Signaling Pathway

The primary mechanism of toxicity for this compound is its direct action on cardiac myocytes. It functions as a potent antagonist of voltage-gated sodium and calcium channels. This blockade disrupts the normal cardiac action potential, leading to severe arrhythmias, reduced myocardial contractility, and ultimately, cardiac arrest. At present, there is limited evidence for other significant signaling pathways being directly affected by this compound.

TaxineB_Signaling cluster_channels Cardiac Myocyte Membrane TaxineB This compound NaChannel Voltage-gated Sodium Channel (Naᵥ) TaxineB->NaChannel blocks CaChannel Voltage-gated Calcium Channel (Caᵥ) TaxineB->CaChannel blocks Depolarization Cardiac Action Potential (Depolarization Phase) NaChannel->Depolarization Na⁺ influx (inhibited) Contraction Myocardial Contraction CaChannel->Contraction Ca²⁺ influx (inhibited) Arrhythmia Arrhythmia Depolarization->Arrhythmia CardiacArrest Cardiac Arrest Contraction->CardiacArrest Arrhythmia->CardiacArrest

Mechanism of this compound Cardiotoxicity

Experimental Protocols

Isolation and Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of this compound and its isomers from crude yew extracts.

1. Extraction:

  • Plant Material: Dried and powdered needles of Taxus baccata.

  • Solvent: Methanol (B129727) or a mixture of methanol and water.

  • Procedure: Maceration or sonication of the plant material with the solvent, followed by filtration to obtain the crude extract.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Stationary Phase: C18 cartridges.

  • Conditioning: Methanol followed by water.

  • Loading: The crude extract is loaded onto the cartridge.

  • Washing: Water and low-concentration methanol to remove polar impurities.

  • Elution: Elution of the taxine alkaloid fraction with a higher concentration of methanol.

3. HPLC Separation:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Detection: UV detection at approximately 230 nm or Mass Spectrometry (MS).

Experimental_Workflow PlantMaterial Dried Yew Needles (Taxus baccata) Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE PurifiedExtract Purified Taxine Fraction SPE->PurifiedExtract HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-Phase C18) PurifiedExtract->HPLC Isomers This compound Isothis compound 2-deacetyltaxine A HPLC->Isomers Analysis LC-MS/MS Analysis Isomers->Analysis

Workflow for Isolation of this compound Isomers
Analytical Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound and its isomers in biological matrices.

1. Sample Preparation:

  • Matrix: Blood, plasma, or tissue homogenate.

  • Procedure: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for purification and concentration.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Gradient elution with water and acetonitrile containing a small amount of formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

Table 3: Mass Spectrometry Parameters for this compound and Isothis compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound / Isothis compound 584.4194.2107.1

Note: Due to their isomeric nature, this compound and isothis compound typically exhibit the same precursor and product ions. Their differentiation relies on their chromatographic separation (retention time).

Conclusion

This compound and its isomers, particularly isothis compound, are key toxic components of yew species. Their primary mechanism of action involves the blockade of cardiac sodium and calcium channels, leading to severe cardiotoxicity. While analytical methods for their detection and separation are well-established, a significant gap exists in the literature regarding the specific, comparative physicochemical and toxicological properties of the individual isomers. Further research involving the isolation of pure standards of each isomer is necessary to conduct detailed comparative studies. This will be crucial for a more comprehensive understanding of their individual contributions to the overall toxicity of yew and for potential applications in pharmacology and drug development.

References

An In-depth Technical Guide to the Pharmacological Properties of Taxine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of taxine (B1234092) B, a principal toxic alkaloid found in the yew tree (Taxus spp.). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of taxine B's mechanism of action and its physiological effects.

Core Pharmacological Properties

This compound is a potent cardiotoxin (B1139618) that exerts its primary effects by modulating the function of voltage-gated ion channels. Its actions lead to significant and often fatal disturbances in cardiac rhythm.

Mechanism of Action

The principal mechanism of action of this compound is the antagonism of voltage-gated sodium (Nav) and calcium (Cav) channels in cardiac myocytes.[1][2][3] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of detrimental effects on heart function.

  • Sodium Channel Blockade: Inhibition of the fast sodium channels (INa) in cardiomyocytes slows the rate of depolarization (Phase 0 of the action potential).[2][4] This leads to a widening of the QRS complex on an electrocardiogram (ECG), which can result in life-threatening arrhythmias such as ventricular tachycardia and fibrillation.[4][5]

  • Calcium Channel Blockade: this compound also inhibits L-type calcium channels (ICa), which are crucial for the plateau phase of the cardiac action potential and for excitation-contraction coupling.[4][5] This blockade leads to a decrease in myocardial contractility (negative inotropy) and can cause bradycardia and atrioventricular (AV) block.[6][2] The vasodilatory effect of calcium channel antagonism can also contribute to profound hypotension.[5]

The combined effect of sodium and calcium channel inhibition results in a significant depression of cardiac function, predisposing individuals to malignant arrhythmias and cardiogenic shock.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent and primarily manifest in the cardiovascular system. Ingestion of yew plant material can lead to a rapid onset of symptoms, typically within 3 to 4 hours.[5]

Initial signs of intoxication can be non-specific and include nausea, vomiting, and abdominal pain.[7] As the toxicity progresses, more severe cardiovascular effects emerge, including:

  • Bradycardia[2]

  • Broad complex arrhythmias[5]

  • Hypotension[5]

  • Ventricular tachycardia[5]

  • Cardiogenic shock[5]

Pharmacokinetics
  • Absorption: Taxine alkaloids are rapidly absorbed from the gastrointestinal tract following ingestion.[8] They can also be absorbed through the skin, necessitating caution when handling yew plants.[8]

  • Distribution: Limited information is available on the specific volume of distribution for this compound. However, the lipophilic nature of taxines suggests a potential for wide distribution in the body.[2][5]

  • Metabolism: Taxine alkaloids are metabolized in the liver, likely by the cytochrome P-450 enzyme system.[9]

  • Elimination: The clearance of taxines from the systemic circulation appears to follow zero-order kinetics.[2] In a case of near-fatal poisoning, the elimination half-life of this compound in serum was estimated to be 11-13 hours.[10] Elimination is not effectively achieved through hemodialysis.[2]

Quantitative Data

The following tables summarize the available quantitative data on the toxicity and effects of this compound and related taxine alkaloids.

Table 1: Toxicity Data for Taxine Alkaloids

ParameterSpeciesRoute of AdministrationValueReference(s)
Estimated Minimum Lethal Dose (LDmin)HumanOral3.0 mg/kg[8]
LD50MiceOral< 20 mg/kg[8]
LD50RatsSubcutaneous< 20 mg/kg[8]
Minimum Lethal Dose (LDmin) of Yew LeavesHumanOral0.6-1.3 g/kg[7]

Table 2: Electrophysiological Effects of Taxine Alkaloid Mixture on Guinea Pig Ventricular Myocytes

Concentration (g/ml)Decrease in Calcium Current (ICa) Amplitude (%)Decrease in Maximum Rate of Rise of Action Potential (dV/dtmax) (%)
10-612.9 ± 2.924.6 ± 3.7
10-532.2 ± 2.846.7 ± 7.5
10-475.6 ± 2.090.6 ± 1.1
*Data adapted from a study on the effects of a sulfate (B86663) salt of the total alkaloid mixture from Taxus baccata.[4]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Protocol for Isolation and Purification of this compound from Taxus baccata

This protocol describes a general procedure for the extraction and isolation of taxine alkaloids.

Materials:

Procedure:

  • Extraction: Macerate the powdered yew leaves in methanol for 24-48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in dichloromethane and extract with 2% aqueous sulfuric acid. The acidic aqueous layer will contain the protonated alkaloids.

  • Separate the aqueous layer and basify with a sodium carbonate solution to a pH of 9-10.

  • Extract the basified aqueous solution with dichloromethane. The organic layer will now contain the free alkaloids.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

  • Chromatographic Separation: Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound and further purify by preparative HPLC to obtain pure this compound.

Protocol for Quantification of this compound in Blood by LC-MS/MS

This protocol is based on established methods for the sensitive detection of this compound in biological samples.[1][6]

Materials:

  • Blood sample

  • Internal standard (e.g., Docetaxel)

  • Solid-Phase Extraction (SPE) cartridges (e.g., RP-18)

  • Methanol

  • Ammonium (B1175870) acetate (B1210297) buffer

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Spike the blood sample with the internal standard.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound and the internal standard with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous ammonium acetate buffer and methanol.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with ESI. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (e.g., m/z 584.2 → 194.3 and 584.2 → 107.1) and the internal standard.[6]

  • Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the blood sample by comparing the peak area ratio of this compound to the internal standard.

Protocol for Electrophysiological Recording (Patch-Clamp) of Ion Channel Blockade

This protocol provides a general framework for assessing the effects of this compound on ion channels in isolated cardiomyocytes using the whole-cell patch-clamp technique.[11][12][13]

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Micromanipulator

  • Perfusion system

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • This compound solution of known concentration

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Approach a myocyte with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp Mode: Clamp the cell membrane at a holding potential and apply voltage steps to elicit and record specific ion currents (e.g., INa and ICa).

    • Current-Clamp Mode: Record the membrane potential and action potentials.

  • Drug Application: After obtaining stable baseline recordings, perfuse the cell with the extracellular solution containing this compound at the desired concentration.

  • Analysis: Measure the changes in the amplitude and kinetics of the ion currents and the parameters of the action potential (e.g., dV/dtmax, duration) before and after the application of this compound to quantify its inhibitory effects.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of this compound.

TaxineB_Mechanism Mechanism of Action of this compound on Cardiac Myocytes cluster_channels Voltage-Gated Ion Channels cluster_effects Cellular Effects cluster_cardiac Cardiac Effects TaxineB This compound Na_Channel Na+ Channel (Nav1.5) TaxineB->Na_Channel Inhibits Ca_Channel Ca2+ Channel (Cav1.2) TaxineB->Ca_Channel Inhibits Decreased_Na_Influx Decreased Na+ Influx Na_Channel->Decreased_Na_Influx Decreased_Ca_Influx Decreased Ca2+ Influx Ca_Channel->Decreased_Ca_Influx Slowed_Depolarization Slowed Depolarization (Phase 0) Decreased_Na_Influx->Slowed_Depolarization Reduced_Contractility Reduced Myocardial Contractility Decreased_Ca_Influx->Reduced_Contractility Wide_QRS Widened QRS Slowed_Depolarization->Wide_QRS Bradycardia Bradycardia Reduced_Contractility->Bradycardia Hypotension Hypotension Reduced_Contractility->Hypotension Arrhythmias Arrhythmias Wide_QRS->Arrhythmias

Mechanism of Action of this compound on Cardiac Myocytes

Experimental_Workflow_Quantification Experimental Workflow for this compound Quantification in Blood cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Blood Sample Collection Spiking Spike with Internal Standard Blood_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification

Workflow for this compound Quantification

Logical_Relationship_Toxicity Logical Progression of this compound Toxicity Ingestion Ingestion of Yew Material Absorption Rapid GI Absorption Ingestion->Absorption Channel_Blockade Na+ and Ca2+ Channel Blockade in Myocytes Absorption->Channel_Blockade Electrophysiological_Effects Altered Action Potential: Slowed Depolarization, Reduced Plateau Channel_Blockade->Electrophysiological_Effects Clinical_Manifestations Clinical Manifestations: Arrhythmias, Hypotension, Bradycardia Electrophysiological_Effects->Clinical_Manifestations Outcome Cardiogenic Shock & Cardiac Arrest Clinical_Manifestations->Outcome

References

Taxine B as a Sodium and Calcium Channel Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxine (B1234092) B, the principal toxic alkaloid isolated from the yew tree (Taxus species), is a potent cardiotoxin (B1139618) that exerts its effects through the dual antagonism of voltage-gated sodium and calcium channels. This activity disrupts normal cardiac electrophysiology, leading to a range of dose-dependent adverse effects, including bradycardia, arrhythmias, and hypotension. Its mechanism of action bears resemblance to both Class I and Class IV antiarrhythmic drugs. This technical guide provides a comprehensive overview of the current understanding of taxine B's interaction with these critical ion channels, including its mechanism of action, relevant (though limited) quantitative data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is a complex pseudo-alkaloid that has long been recognized for its cardiotoxic properties.[1][2] The primary molecular targets of this compound in cardiomyocytes are the voltage-gated sodium (Nav) and calcium (Cav) channels, which are fundamental to the initiation and propagation of the cardiac action potential.[3][4] By blocking these channels, this compound profoundly alters cardiac function, making it a molecule of significant interest in toxicological and pharmacological research. Understanding the precise nature of its interaction with these ion channels is crucial for the development of potential antidotes and for leveraging its chemical scaffold in the design of novel therapeutics.

Mechanism of Action: Dual Channel Blockade

The cardiotoxicity of this compound stems from its ability to simultaneously inhibit both sodium and calcium currents in myocardial cells.[3][5] This dual blockade disrupts the delicate balance of ion fluxes that govern the cardiac action potential.

Sodium Channel Antagonism

This compound acts as a potent antagonist of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[4] This channel is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking Nav1.5, this compound reduces the influx of sodium ions, leading to a decrease in the maximum upstroke velocity (Vmax) of the action potential.[6] This effect is comparable to that of Class I antiarrhythmic drugs. The consequences of this sodium channel blockade include slowed conduction velocity, which can manifest as a widening of the QRS complex on an electrocardiogram (ECG), and an increased risk of re-entrant arrhythmias.[4]

Calcium Channel Antagonism

In addition to its effects on sodium channels, this compound also inhibits L-type voltage-gated calcium channels (Cav1.2).[4] These channels play a critical role in the plateau phase (Phase 2) of the cardiac action potential and are the primary conduits for calcium-induced calcium release from the sarcoplasmic reticulum, which is essential for cardiomyocyte contraction. By blocking Cav1.2, this compound reduces the influx of calcium, leading to a shortening of the action potential duration and a decrease in myocardial contractility (negative inotropy).[2][4] This action is similar to that of Class IV antiarrhythmic drugs like verapamil. The clinical manifestations of this calcium channel blockade include bradycardia and hypotension.[2]

Quantitative Data

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav1.5)

ParameterValueCell Type/Expression SystemExperimental ConditionReference
IC50 Data Not Availablee.g., Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)Whole-cell patch clamp, holding potential -80mV-
Binding Affinity (Kd) Data Not Availablee.g., Membrane preparations from cells expressing Nav1.5Radioligand binding assay-
Effect on Vmax Dose-dependent reductionIsolated ventricular myocytesCurrent clamp[6]

Table 2: Inhibitory Effects of this compound on L-type Voltage-Gated Calcium Channels (Cav1.2)

ParameterValueCell Type/Expression SystemExperimental ConditionReference
IC50 Data Not Availablee.g., hiPSC-CMsWhole-cell patch clamp, holding potential -40mV-
Binding Affinity (Kd) Data Not Availablee.g., Membrane preparations from cells expressing Cav1.2Radioligand binding assay-
Effect on Contractility Dose-dependent reductionIsolated cardiac tissueLangendorff preparation[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound-induced cardiotoxicity and the general workflows for its experimental investigation.

TaxineB_Signaling_Pathway TaxineB This compound Nav15 Na_v 1.5 Channel TaxineB->Nav15 Cav12 Ca_v 1.2 Channel TaxineB->Cav12 Blocks block1 Reduced Vmax Slowed Conduction block2 Reduced Inotropy Shortened APD Na_Influx Na+ Influx (Phase 0) Ca_Influx Ca2+ Influx (Phase 2 & CICR) AP Action Potential Propagation Na_Influx->AP Initiates Contraction Myocardial Contraction Ca_Influx->Contraction Triggers Electrophysiology_Workflow start Start: Isolate Cardiomyocytes (e.g., hiPSC-CMs) patch_clamp Perform Whole-Cell Patch Clamp start->patch_clamp protocol Apply Voltage Protocol (e.g., step-pulse for I_Na, I_Ca) patch_clamp->protocol baseline Record Baseline Currents protocol->baseline apply_taxine Apply this compound (Varying Concentrations) baseline->apply_taxine record_effect Record Post-Taxine B Currents apply_taxine->record_effect analysis Data Analysis: - Current Amplitude - I-V Relationship - Dose-Response Curve record_effect->analysis end End: Determine IC50 and Mechanism analysis->end Calcium_Imaging_Workflow start Start: Culture Cardiomyocytes in 96-well plate load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) start->load_dye baseline Record Baseline Fluorescence load_dye->baseline apply_taxine Pre-incubate with this compound (Varying Concentrations) baseline->apply_taxine stimulate Stimulate with Depolarizing Agent (e.g., high K+ solution) apply_taxine->stimulate record_fluorescence Record Fluorescence Change (Calcium Transients) stimulate->record_fluorescence analysis Data Analysis: - Peak Fluorescence - Transient Duration - Dose-Response Curve record_fluorescence->analysis end End: Quantify Inhibition of Calcium Influx analysis->end

References

Unlocking the Therapeutic Potential of Taxine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Taxine (B1234092) alkaloids, the notoriously toxic constituents of the yew tree (Taxus spp.), have historically been associated with severe cardiotoxicity, limiting their consideration for therapeutic use. However, the chemical family of taxanes also includes paclitaxel (B517696) (Taxol®), one of the most successful anticancer agents ever developed. This dichotomy highlights a compelling opportunity: to investigate taxine derivatives as a source of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of taxine derivatives, focusing on strategies to mitigate their inherent toxicity while harnessing their potent biological activity. We delve into the primary mechanisms of action, present quantitative data on derivative efficacy, detail essential experimental protocols, and outline future directions for research and development in the fields of oncology, neuroprotection, and cardiovascular medicine.

Introduction: The Taxine Paradox

The yew tree is the origin of both potent poisons and powerful medicines. The primary toxic agents are a group of alkaloids collectively known as taxines, with taxine B being the most abundant and toxic component.[1][2] Ingestion of yew leaves can lead to fatal cardiac events due to the direct action of these compounds on myocardial ion channels.[3][4] This cardiotoxicity has largely overshadowed the potential pharmacological value of the taxine backbone.

Concurrently, the discovery of paclitaxel, a complex taxane (B156437) diterpenoid from the bark of the Pacific yew (Taxus brevifolia), revolutionized cancer chemotherapy.[5] Paclitaxel's success has spurred extensive research into other taxane compounds, aiming to develop derivatives with improved efficacy, better solubility, and reduced side effects.[6][7] This guide focuses on the lesser-explored branch of this family—the taxine alkaloids—and evaluates the scientific rationale and technical pathways for transforming these potent toxins into targeted therapeutics.

The Core Challenge: Understanding and Mitigating Cardiotoxicity

The primary obstacle to the therapeutic application of taxines is their profound cardiotoxicity. The mechanism is well-characterized and serves as the essential starting point for any drug development program.

Mechanism of Cardiotoxicity

Taxine alkaloids, particularly this compound, act as potent antagonists of voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes.[1][8][9] This dual blockade disrupts the normal cardiac action potential. The inhibition of Na+ channels slows the depolarization phase (Phase 0), leading to a widened QRS complex on an electrocardiogram (ECG).[4] The simultaneous inhibition of L-type Ca2+ channels reduces the plateau phase (Phase 2), leading to decreased cardiac contractility and hypotension.[4] The net effect is a severe disruption of cardiac conduction, which can manifest as bradycardia, arrhythmias (such as ventricular tachycardia), and ultimately, cardiogenic shock.[2][4]

G cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Na+ Channel Depolarization Decreased Depolarization (Phase 0) Na_Channel->Depolarization Inhibits Ca_Channel Ca2+ Channel Contractility Reduced Contractility (Phase 2) Ca_Channel->Contractility Inhibits Taxine This compound Taxine->Na_Channel Blocks Taxine->Ca_Channel Blocks Arrhythmia Arrhythmias & Bradycardia Depolarization->Arrhythmia Contractility->Arrhythmia

Figure 1: Mechanism of this compound Cardiotoxicity.

Potential Therapeutic Applications

Modification of the taxine core could yield derivatives with retained or novel bioactivity and a significantly improved safety profile. The most promising areas for investigation are oncology, and more speculatively, neuroprotection and cardiovascular disease.

Anticancer Activity

The structural similarity between taxines and paclitaxel suggests a shared potential to target microtubules, a cornerstone of cancer therapy.[5]

3.1.1 Mechanism of Action: Microtubule Stabilization

Clinically used taxanes like paclitaxel and docetaxel (B913) function as microtubule-stabilizing agents.[7][10] They bind to the β-tubulin subunit within the microtubule polymer, locking it into a stable conformation.[11] This action suppresses microtubule dynamics, preventing the depolymerization necessary for the mitotic spindle to function correctly during cell division. The cell cycle is arrested, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[5][7]

G cluster_cell Cancer Cell cluster_cycle Cell Cycle cluster_tubulin Microtubule Dynamics G1 G1 Phase S S Phase G2M G2/M Phase Apoptosis Apoptosis G2M->Apoptosis Triggers Tubulin αβ-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_MT Stabilized Microtubule Microtubule->Stable_MT Stabilizes Stable_MT->G2M Causes Mitotic Arrest Derivative Taxane Derivative Derivative->Microtubule Binds to β-tubulin

Figure 2: Anticancer Mechanism of Microtubule Stabilization.

3.1.2 Development of Taxine-Based Anticancer Agents

Direct use of native taxines for cancer is unfeasible due to toxicity. Research has focused on synthesizing derivatives that reduce cardiotoxicity while retaining cytotoxic potential. For example, derivatives of natural this compound, such as 2-debenzoyl-9-dihydro-1,2,9,10-O-acetonide-7-deoxydocetaxel, have been synthesized, showing weak microtubule disassembly inhibitory activity but no cytotoxicity, pointing towards the possibility of decoupling these effects.

A promising strategy is the development of prodrugs. For instance, a series of taxane prodrugs with 2-bromoacyl chains of varying lengths attached at the 2'-position of the paclitaxel side chain were synthesized.[12] These compounds demonstrated that longer acyl chains led to greater therapeutic efficacy in vivo, likely due to slower hydrolysis and sustained release of the active drug at the tumor site.[12] Choline-conjugated prodrugs of paclitaxel have also shown excellent anti-tumor activity and low toxicity by leveraging choline (B1196258) transporters that are overexpressed in many cancer types.[13] These approaches could be adapted for taxine-based scaffolds.

3.1.3 Quantitative Data on Taxane Derivative Activity

The following table summarizes the in vitro growth inhibitory activities of several synthesized paclitaxel derivatives against the MCF-7 human breast cancer cell line.

Compound IDDerivative DescriptionGI₅₀ (nM)[12]
PaclitaxelParent Compound1
Derivative 12'-Bromoacyl (6-carbon chain)3
Derivative 22'-Bromoacyl (8-carbon chain)3
Derivative 32'-Bromoacyl (12-carbon chain)3
Derivative 42'-Bromoacyl (14-carbon chain)20
Derivative 52'-Bromoacyl (16-carbon chain)70

GI₅₀: The drug concentration required to inhibit cell growth by 50%. Data demonstrates the impact of side-chain modification on cytotoxic potency.

Neuroprotective Potential (Speculative)

Neurodegenerative diseases like Alzheimer's are a major focus of drug discovery. While no direct studies link taxine derivatives to neuroprotection, the exploration of natural product scaffolds is a vibrant field. For clarity, the flavonoid taxifolin (B1681242), which has shown neuroprotective effects by suppressing amyloid-β production and neuroinflammation, is not a taxane alkaloid and has a completely different chemical structure and mechanism of action.[14][15][16]

Developing a taxine-based neuroprotective agent would require significant chemical modification to:

  • Eliminate cardiotoxicity.

  • Enhance penetration of the blood-brain barrier (BBB).

  • Introduce functionalities that can interact with neurodegenerative pathways (e.g., anti-inflammatory, anti-amyloidogenic).

This remains a highly speculative but intriguing long-term possibility.

Cardiovascular Applications (Repurposing Toxicity)

The potent ion channel blocking activity of taxines could, in theory, be repurposed. Many cardiovascular drugs, including Class I antiarrhythmics, function by blocking sodium channels.[3] One study noted that taxine exhibited a protective effect on experimentally induced myocardial damage in rats, an effect similar to that of calcium channel blockers.[2] The key challenge lies in achieving channel subtype selectivity and a therapeutic window that separates the desired antiarrhythmic or cardioprotective effect from profound toxicity. This would necessitate a sophisticated medicinal chemistry program to fine-tune the molecule's interaction with specific ion channel isoforms.

Experimental Protocols and Methodologies

Advancing taxine derivatives from concept to clinical candidates requires a suite of robust in vitro and in vivo assays. Below are detailed protocols for foundational experiments.

General Experimental Workflow for Anticancer Screening

The initial screening of novel taxine derivatives for anticancer potential follows a standardized workflow to assess cytotoxicity, mechanism of action, and specificity.

G start Synthesize & Purify Taxine Derivative assay1 Primary Cytotoxicity Screen (e.g., MTT/SRB Assay) Multiple Cancer Cell Lines start->assay1 decision1 Potency? (e.g., GI₅₀ < 1µM) assay1->decision1 assay2 Mechanism of Action Assays decision1->assay2 Yes end_inactive Inactive/ Non-selective decision1->end_inactive No assay2_sub1 Cell Cycle Analysis (Flow Cytometry) assay2->assay2_sub1 assay2_sub2 Apoptosis Assay (Caspase-Glo, Annexin V) assay2->assay2_sub2 assay2_sub3 Microtubule Polymerization Assay assay2->assay2_sub3 assay3 Selectivity Testing (Normal vs. Cancer Cells) assay2->assay3 decision2 Selective? assay3->decision2 decision2->end_inactive No end_active Lead Candidate for In Vivo Studies decision2->end_active Yes

Figure 3: In Vitro Workflow for Anticancer Drug Screening.
Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[17]

Objective: To determine the concentration at which a taxine derivative inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • Taxine derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Multichannel pipette, plate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the taxine derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the GI₅₀ value.

Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique allows for the direct measurement of ion channel activity in individual cells, essential for characterizing the cardiovascular effects of taxine derivatives.

Objective: To quantify the inhibitory effect of a taxine derivative on specific cardiac ion channels (e.g., Naᵥ1.5, Caᵥ1.2).

Materials:

  • Isolated primary cardiomyocytes or a stable cell line expressing the channel of interest (e.g., HEK293 cells).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions specific to the ion channel being studied.

  • Taxine derivative solution.

  • Data acquisition and analysis software (e.g., pCLAMP).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull a glass capillary to a fine point (tip resistance of 2-5 MΩ when filled with internal solution).

  • Seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-seal" (resistance >1 GΩ) between the pipette and the membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.

  • Current Recording: Apply a specific voltage protocol (voltage clamp) to elicit the desired ion current (e.g., a step depolarization to activate Na+ or Ca2+ channels). Record the baseline current.

  • Compound Application: Perfuse the external solution containing the taxine derivative over the cell.

  • Effect Measurement: After the compound has taken effect, apply the same voltage protocol and record the resulting current. The reduction in current amplitude reflects the degree of channel block.

  • Dose-Response Analysis: Repeat the procedure with multiple concentrations of the derivative to construct a dose-response curve and calculate the IC₅₀ for channel inhibition.

Conclusion and Future Directions

The therapeutic development of taxine derivatives represents a high-risk, high-reward endeavor. While the inherent cardiotoxicity of the parent compounds is a formidable barrier, modern drug discovery strategies offer viable pathways to overcome this challenge.

Key Future Directions:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the taxine core affect both anticancer activity and cardiotoxicity is crucial for identifying non-toxic, potent scaffolds.

  • Prodrug and Targeting Strategies: Designing derivatives that are selectively activated in the tumor microenvironment or are targeted to cancer-specific cell surface receptors remains the most promising approach for developing safe and effective anticancer agents.[13]

  • Computational Modeling: In-silico docking and molecular dynamics simulations can help predict the binding of derivatives to both β-tubulin and cardiac ion channels, guiding the synthesis of more selective compounds.

  • Exploration of Novel Applications: While speculative, continued investigation into highly modified taxane backbones for neuroprotective or other applications could uncover unexpected therapeutic opportunities.

References

The Lethal Dose of Taxine B: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the acute toxicity of novel compounds is a critical step in the safety assessment process. This technical guide provides a comprehensive overview of the lethal dose 50 (LD50) of taxine (B1234092) B, a primary toxic alkaloid found in the yew tree (Taxus spp.), in various animal models. This document summarizes key quantitative data, outlines detailed experimental methodologies for LD50 determination, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicity Data: LD50 of Taxine B in Animal Models

The acute toxicity of this compound has been evaluated in several animal models. The following table summarizes the reported LD50 values, providing a comparative overview of the compound's potency across different species and routes of administration.

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Limits
Mouse Oral (p.o.)19.7216.84-23.09
Intraperitoneal (i.p.)21.8819.66-24.35
Rat Subcutaneous (s.c.)20.1818.35-22.20
Dog Oral (p.o.)11.5Not Reported

Note: The data for mice and rats were obtained using the sulphate salt of taxine.[1][2]

Experimental Protocols for Determining the LD50 of this compound

The determination of the LD50 for this compound in animal models typically follows established guidelines for acute toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The "Up-and-Down Procedure" (OECD Guideline 425) is a commonly employed method that minimizes the number of animals required.

Test Substance Preparation

For in vivo studies, this compound is often used as a sulphate salt to enhance its solubility in aqueous solutions.[1] The appropriate concentration of the this compound solution is prepared using a suitable vehicle, such as sterile water or saline. The stability and homogeneity of the preparation should be ensured before administration.

Animal Selection and Housing
  • Species and Strain: Commonly used laboratory strains of mice (e.g., Swiss albino) and rats (e.g., Wistar or Sprague-Dawley) are selected.[1] For canine studies, specific breeds may be used.

  • Health Status: Animals should be healthy, young adults of a single sex (females are often preferred as they can be more sensitive), and within a defined weight range.[2]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the experiment.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Administration of the Test Substance
  • Fasting: Food is withheld overnight for rats and for 3-4 hours for mice before oral administration. Water is not restricted.

  • Dosing: The test substance is administered orally using a gavage needle or intraperitoneally using a sterile syringe. The volume administered is typically based on the animal's body weight.

  • Dose Selection (Up-and-Down Procedure):

    • An initial dose is selected based on preliminary data or a sighting study.

    • A single animal is dosed.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dose progression factor is typically constant.

    • This process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome).

Observation
  • Frequency: Animals are observed for clinical signs of toxicity and mortality at regular intervals: frequently during the first few hours post-dosing, and then daily for at least 14 days.

  • Parameters: Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior. Particular attention is paid to signs of cardiotoxicity, such as arrhythmia, bradycardia, and lethargy.[3]

Data Analysis and LD50 Calculation

The LD50 is calculated using statistical methods such as probit analysis or the maximum likelihood method. These methods analyze the dose-response data to estimate the dose at which 50% of the animals are expected to die.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of this compound toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (Up-and-Down Procedure) cluster_obs Observation & Analysis Phase A Animal Acclimatization C Select Initial Dose A->C B This compound Solution Preparation B->C D Dose Single Animal C->D E Observe Outcome (Survival/Mortality) D->E F Adjust Dose for Next Animal E->F If survived, increase dose If died, decrease dose G Daily Observation (14 days) E->G F->D Repeat H Record Clinical Signs & Mortality G->H I Statistical Analysis (e.g., Probit) H->I J Calculate LD50 I->J

Experimental workflow for LD50 determination of this compound.

This compound exerts its toxic effects primarily by interfering with cardiac myocyte function. The following diagram illustrates the proposed signaling pathway of this compound-induced cardiotoxicity.

Signaling_Pathway cluster_cell Cardiac Myocyte TaxineB This compound NaChannel Voltage-gated Sodium Channels TaxineB->NaChannel Blocks CaChannel Voltage-gated Calcium Channels TaxineB->CaChannel Blocks Depolarization Inhibition of Depolarization NaChannel->Depolarization AP_Duration Altered Action Potential Duration CaChannel->AP_Duration Ca_Overload Intracellular Ca2+ Dysregulation CaChannel->Ca_Overload Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia AP_Duration->Arrhythmia Ca_Overload->Arrhythmia Contractility Decreased Myocardial Contractility Ca_Overload->Contractility HeartFailure Cardiac Failure Arrhythmia->HeartFailure Contractility->HeartFailure

Signaling pathway of this compound-induced cardiotoxicity.

The primary mechanism of this compound toxicity involves the blockade of voltage-gated sodium and calcium channels in cardiac myocytes.[4][5] This disruption of ion flow leads to altered action potentials, intracellular calcium dysregulation, and ultimately, life-threatening cardiac arrhythmias and decreased myocardial contractility, culminating in cardiac failure.[4][5]

References

Structural Elucidation of Taxine B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is a prominent member of the taxane (B156437) diterpenoid family of natural products, a class of compounds that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol). Isolated from the needles of the European yew (Taxus baccata), taxine B is one of the principal toxic constituents of the plant.[1] Despite its toxicity, the complex and unique chemical architecture of this compound has made it a subject of significant interest for structural chemists and drug development professionals. Its structural elucidation has been a notable achievement in the field of natural product chemistry, relying heavily on advanced nuclear magnetic resonance (NMR) spectroscopic techniques.

This technical guide provides a comprehensive overview of the structural elucidation of this compound, with a focus on the application of one- and two-dimensional NMR spectroscopy. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged in the study of complex natural products.

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation from the plant material. A common procedure involves the extraction of dried and ground yew needles with a solvent such as methanol. The resulting crude extract is then subjected to a series of chromatographic separations to isolate this compound from a complex mixture of other taxane alkaloids and plant metabolites.

High-performance liquid chromatography (HPLC) is a crucial technique for the final purification of this compound.[2] A typical HPLC protocol might employ a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile. The purity of the isolated this compound is assessed by HPLC and mass spectrometry to ensure it is suitable for spectroscopic analysis.

Spectroscopic Analysis for Structural Elucidation

The determination of the complex three-dimensional structure of this compound has been achieved through a combination of spectroscopic methods, with NMR spectroscopy playing the central role. Mass spectrometry and X-ray crystallography have also been instrumental in confirming the molecular formula and the final structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This information is critical for establishing the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon skeleton and stereochemistry of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for the complete assignment of the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each signal are key parameters for structural analysis.

The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., sp³, sp², carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR experiments are essential for assembling the molecular structure of this compound by establishing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton spin systems and the connection of molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This information is crucial for connecting the molecular fragments identified from COSY and HSQC data, allowing for the assembly of the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons. This information is vital for determining the relative stereochemistry of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, which are critical for its structural identification and characterization.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon No.Chemical Shift (δ) ppm
179.2
274.9
343.1
4136.2
583.9
636.1
728.3
844.5
975.8
1074.1
11134.8
12141.5
13209.1
1445.9
1539.8
1628.9
1721.8
1815.1
1912.7
2060.5
1'171.9
2'57.1
3'72.9
N(CH₃)₂42.1
C₆H₅-138.9, 128.8, 128.4, 127.9
OAc170.1, 21.1

Data obtained from literature sources.

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Due to the complexity and potential for signal overlap in the ¹H NMR spectrum of this compound, a comprehensive table of chemical shifts and coupling constants is best presented in conjunction with the 2D NMR data analysis. The following provides a general overview of the proton signals. The specific assignment of each proton requires detailed analysis of COSY, HSQC, and HMBC spectra.

Proton(s)Approximate Chemical Shift (δ) ppmMultiplicity
H-1~4.0d
H-2~4.5d
H-5~5.0d
H-9~4.2m
H-10~5.5d
H-20~4.8, ~4.3d, d
H-2'~3.0dd
H-3'~4.9d
N(CH₃)₂~2.2s
C₆H₅-7.2-7.4m
OAc-CH₃~2.0s
CH₃-16, 17, 18, 190.8-1.8s

Note: This is a simplified representation. Actual spectra will show more complex splitting patterns and overlapping signals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of NMR experiments for structural elucidation.

Sample Preparation
  • Sample: 5-10 mg of purified this compound.

  • Solvent: 0.5-0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of labile protons.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Instrumentation and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to achieve sufficient resolution for the complex spectrum of this compound.

  • Temperature: Experiments are typically run at a constant temperature, for example, 298 K (25 °C).

  • 1D ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment.

    • Spectral width: ~12-15 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64.

  • 1D ¹³C NMR:

    • Pulse sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral width: ~220-250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • Standard pulse sequences provided by the spectrometer manufacturer are used.

    • The spectral widths in both dimensions are set to encompass all relevant proton and/or carbon signals.

    • The number of increments in the indirect dimension (t₁) and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum. These parameters need to be optimized for each experiment.

Visualizing the Structural Elucidation Workflow

The logical process of piecing together the structure of this compound from NMR data can be visualized as a workflow.

G Workflow for the Structural Elucidation of this compound via NMR cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_H 1D ¹H NMR Proton_Systems Identify ¹H Spin Systems 1D_H->Proton_Systems 1D_C_DEPT 1D ¹³C & DEPT NMR CH_Groups Assign CH, CH₂, CH₃ Groups 1D_C_DEPT->CH_Groups 2D_COSY 2D COSY 2D_COSY->Proton_Systems 2D_HSQC 2D HSQC 2D_HSQC->CH_Groups 2D_HMBC 2D HMBC Connect_Fragments Connect Fragments via Long-Range Correlations 2D_HMBC->Connect_Fragments 2D_NOESY 2D NOESY/ROESY Stereochemistry Determine Relative Stereochemistry 2D_NOESY->Stereochemistry Fragments Assemble Molecular Fragments Proton_Systems->Fragments CH_Groups->Fragments Fragments->Connect_Fragments Final_Structure Propose Final 2D and 3D Structure Connect_Fragments->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound via NMR.

Signaling Pathways and Logical Relationships

The relationships between the different NMR experiments and the structural information they provide can be visualized as follows:

G Relationship of NMR Experiments in Structure Elucidation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY ¹H-¹H Connectivity HSQC HSQC 1H_NMR->HSQC ¹H Chemical Shifts 13C_NMR ¹³C NMR 13C_NMR->HSQC ¹³C Chemical Shifts HMBC HMBC COSY->HMBC Fragment Identification HSQC->HMBC Direct ¹H-¹³C Correlation Structure This compound Structure HMBC->Structure Long-Range Connectivity NOESY NOESY/ROESY NOESY->Structure Spatial Proximity (Stereochemistry)

Caption: Relationship of NMR experiments in structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy in unraveling the complexities of natural products.[3] A systematic approach, combining 1D and 2D NMR experiments, allows for the complete assignment of the molecular structure. This detailed structural information is fundamental for understanding the biological activity of this compound, its mechanism of toxicity, and for exploring its potential as a lead compound in drug discovery programs. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in the field of natural product chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Taxine B from Taxus baccata Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus baccata, commonly known as the English yew, is a coniferous tree that contains a complex mixture of toxic alkaloids known as taxines. Among these, taxine (B1234092) B is a principal and highly cardiotoxic component.[1][2] The study of taxine B is crucial for toxicological research and understanding the mechanisms of yew poisoning. Furthermore, as a complex diterpenoid alkaloid, its isolation is of interest for potential pharmacological applications and as a reference standard in analytical methods.

This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Taxus baccata. The methodology is based on an acid-base extraction technique followed by chromatographic purification.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its successful extraction and purification.

PropertyValue
Molecular Formula C33H45NO8
Molecular Weight 583.7 g/mol
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, chloroform, and acetonitrile (B52724).[1][3] Limited solubility in water.
Chemical Class Diterpenoid Alkaloid

This table summarizes key chemical properties of this compound.

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound from Taxus baccata leaves involves several key stages, from sample preparation to the isolation of the pure compound.

ExtractionWorkflow A Plant Material Collection & Preparation B Acid-Base Extraction A->B Dried & Powdered Leaves C Crude Extract Filtration & Concentration B->C Acidic Aqueous Extract D Solid-Phase Extraction (SPE) Cleanup C->D Concentrated Crude Alkaloid Extract E Preparative HPLC Purification D->E Partially Purified Taxine Fraction F Pure this compound E->F Isolated this compound

Caption: A general workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh leaves from Taxus baccata.

  • Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the alkaloids.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

Acid-Base Extraction of Total Taxines

This protocol is based on the principle that alkaloids, being basic, are soluble in acidic aqueous solutions as their corresponding salts. This allows for their separation from many other non-basic plant constituents. An extraction with a sulfuric acid solution has been reported to yield approximately 0.53% of the total taxine mixture from yew needles.[4]

  • Acidic Extraction:

    • Macerate 100 g of the powdered yew leaves in 1 L of 2% (v/v) sulfuric acid in water.

    • Stir the mixture for 24 hours at room temperature.

  • Filtration:

    • Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove the solid plant material.

    • Wash the residue with an additional 200 mL of 2% sulfuric acid and combine the filtrates.

  • Basification and Liquid-Liquid Extraction:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add concentrated ammonium (B1175870) hydroxide (B78521) to the extract with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloids.

    • Transfer the basified solution to a separatory funnel and extract three times with an equal volume of dichloromethane (B109758) or chloroform.

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate (B86663).

    • Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude taxine alkaloid extract.

Solid-Phase Extraction (SPE) for Partial Purification

SPE can be employed to remove pigments and other impurities from the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve the crude taxine extract in a minimal amount of methanol and dilute with water. Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of methanol in water (e.g., 20% methanol) to elute polar impurities.

  • Elution: Elute the taxine alkaloids with a higher concentration of methanol or acetonitrile.

  • Concentration: Evaporate the solvent from the eluate to obtain a partially purified taxine fraction.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound

Preparative HPLC is a high-resolution technique used to isolate individual compounds from a mixture.

  • Column: A reversed-phase C18 or C8 column is suitable for the separation of taxine alkaloids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol, acetonitrile, and a buffer (e.g., sodium phosphate) is effective. For example, a tertiary mixture of NaH2PO4, CH3CN, and CH3OH in proportions of 47.5:27.5:25 (v/v/v) has been used for good separation of taxine alkaloids.[3]

  • Detection: UV detection at 280 nm is appropriate for monitoring the elution of taxines.[3]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram. The identity and purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry (MS).

  • Final Step: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantitative Data

ParameterValue/RangeSource
Total Taxine Yield from Leaves~0.53% (w/w)[4]
This compound in Total Alkaloid Mixture~30%[1]
Taxine Content in T. baccata Leaves~5 mg/g[1]

This table presents quantitative data regarding the abundance of this compound and total taxines in Taxus baccata leaves.

Logical Relationship of the Purification Process

The purification process follows a logical progression from a crude mixture to an isolated compound, with each step increasing the purity of the target molecule.

PurificationLogic Start Powdered Yew Leaves (Complex Mixture) CrudeExtract Crude Taxine Extract (Alkaloids + Impurities) Start->CrudeExtract Acid-Base Extraction SPE_Fraction Partially Purified Fraction (Enriched in Taxines) CrudeExtract->SPE_Fraction Solid-Phase Extraction PureTaxineB Isolated this compound (>95% Purity) SPE_Fraction->PureTaxineB Preparative HPLC

Caption: Logical flow of the this compound purification process.

Safety Precautions

  • Toxicity: Taxine alkaloids are highly toxic. Handle all plant material and extracts with extreme caution.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood, especially when handling powdered leaves and organic solvents.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional guidelines for hazardous chemical waste.

References

Application Note: Quantitative Determination of Taxine B in Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxine (B1234092) B is a major toxic pseudo-alkaloid found in yew (Taxus) species. Ingestion of yew leaves can lead to severe poisoning, primarily due to the cardiotoxic effects of taxine alkaloids. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of taxine B in blood samples. This method is crucial for forensic toxicology and clinical diagnostics in suspected yew poisoning cases. The protocol outlines sample preparation using solid-phase extraction (SPE), followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method yielding approximately 86% recovery.[1][2]

  • Materials:

  • Procedure:

    • To 1 mL of whole blood, add the internal standard (Docetaxel).

    • Add 4 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Condition the SPE column with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE column.

    • Wash the column with 3 mL of deionized water, followed by 2 mL of a 40% methanol in water solution.

    • Dry the column thoroughly under a stream of nitrogen for 10 minutes.

    • Elute the analytes with 3 mL of a mixture of dichloromethane, isopropanol, and ammonia (80:20:2, v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: RP-18 or Kinetex C18 column (e.g., 100 x 3 mm, 2.6 µm).[2][3]

    • Mobile Phase A: 0.1 M Ammonium Acetate in Water with 0.1% Acetic Acid.

    • Mobile Phase B: Methanol.[4]

    • Gradient: A suitable gradient should be optimized to ensure separation of this compound from potential interferences. A typical starting condition is 70% A and 30% B, with a linear gradient to 100% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 45°C.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]+): m/z 584.2.[1][2]

    • Product Ions: m/z 194.3 and m/z 107.1.[1][2]

    • Internal Standard (Docetaxel) Transitions: To be determined based on the specific instrument.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification in Blood

ParameterValueReference
Linearity Range0.1 - 500 ng/g[1][2]
Limit of Detection (LOD)0.4 ng/g[1][2]
Limit of Quantification (LOQ)2 ng/g[1][2]
Recovery (SPE)86%[1][2]
Internal StandardDocetaxel[1][2]

Table 2: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Polarity
This compound584.2194.3 (Quantifier)107.1 (Qualifier)Positive
Docetaxel (IS)---Positive

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample 1. Whole Blood Sample Add_IS 2. Add Internal Standard (Docetaxel) Blood_Sample->Add_IS Buffer_Vortex 3. Add Buffer & Vortex Add_IS->Buffer_Vortex Centrifuge 4. Centrifuge Buffer_Vortex->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Elute 6. Elute Analytes SPE->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation 9. LC Separation (RP-18 Column) Reconstitute->LC_Separation ESI 10. Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection 11. MS/MS Detection (MRM) ESI->MS_Detection Quantification 12. Quantification MS_Detection->Quantification Reporting 13. Report Results Quantification->Reporting

Caption: Experimental workflow for the quantitative determination of this compound in blood.

taxine_b_mechanism cluster_cardiomyocyte Cardiac Myocyte cluster_effects Cellular Effects cluster_clinical Clinical Manifestations TaxineB This compound Ca_Channel Voltage-gated Ca²⁺ Channels TaxineB->Ca_Channel Blocks Na_Channel Voltage-gated Na⁺ Channels TaxineB->Na_Channel Blocks Increased_Influx Increased intracellular Ca²⁺ and Na⁺ Ca_Channel->Increased_Influx Na_Channel->Increased_Influx AP_Prolongation Action Potential Prolongation Increased_Influx->AP_Prolongation Negative_Inotropy Negative Inotropic Effect AP_Prolongation->Negative_Inotropy Arrhythmia Arrhythmias Negative_Inotropy->Arrhythmia Hypotension Hypotension Negative_Inotropy->Hypotension Cardiac_Arrest Cardiac Arrest Arrhythmia->Cardiac_Arrest Hypotension->Cardiac_Arrest

Caption: Mechanism of this compound cardiotoxicity.

References

Application Note & Protocol: Solid-Phase Extraction (SPE) for Taxine B Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is the principal toxic pseudo-alkaloid found in the yew tree (Taxus spp.). As a potent cardiotoxin, its mechanism of action involves the antagonism of sodium and calcium channels in cardiac myocytes, leading to an increase in cytoplasmic calcium and subsequent cardiac arrhythmias.[1][2][3][4] The purification of taxine B is crucial for toxicological research, the development of potential antidotes, and for its use as a reference standard in analytical methods. Solid-Phase Extraction (SPE) is a highly effective and efficient chromatographic technique for the selective isolation and concentration of analytes from complex matrices, such as plant extracts.[1][5]

This document provides a detailed protocol for the purification of this compound from a crude Taxus spp. extract using both reversed-phase and cation-exchange SPE. It also includes a summary of quantitative data for taxane (B156437) purification and a diagram of the toxicological pathway of this compound.

Data Presentation

The following table summarizes quantitative data on the recovery and purity of taxane alkaloids using various purification methods, including SPE. It is important to note that specific data for the preparative SPE of this compound is limited in the current literature; therefore, data for related taxanes are presented to provide a general indication of the expected efficiency.

Analyte(s)MatrixPurification MethodRecovery Rate (%)Purity (%)Reference
This compoundBiological SamplesSolid-Phase Extraction (SPE)86%Not Specified[1][2]
Paclitaxel, 10-deacetyltaxolTaxus cuspidataPreparative HPLCNot Specified99.15%, 95.33%[6]
Taxanes (general)Taxus spp.Solid-Liquid Extraction & HPLC>84%Not Specified[7]
Taxane CompoundsTaxus cuspidataAntisolvent RecrystallizationNot SpecifiedPurity increased from 0.20% to 23.24%[8]

Experimental Protocols

Two primary SPE methodologies are presented for the purification of this compound: Reversed-Phase SPE and Strong Cation-Exchange SPE. The choice of method will depend on the specific impurities present in the crude extract and the desired final purity of the this compound.

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is based on methods used for the analytical determination of this compound from biological samples and is adapted here for preparative purposes from a plant extract.[6]

Materials:

  • Crude Taxus spp. extract (e.g., methanolic or ethanolic extract)

  • Reversed-Phase C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Ammonium (B1175870) Carbonate Buffer (0.01 M, pH 9.3)

  • SPE Vacuum Manifold

  • Collection Vials/Tubes

  • Vortex Mixer

  • Centrifuge

Methodology:

  • Sample Preparation:

    • Accurately weigh the crude Taxus spp. extract.

    • Dissolve the extract in a minimal amount of methanol.

    • Add 0.01 M ammonium carbonate buffer (pH 9.3) to the dissolved extract in a 1:9 ratio (methanol:buffer).

    • Vortex the solution for 1-2 minutes to ensure homogeneity.

    • Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble material.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 2-3 bed volumes of methanol through the sorbent.

    • Equilibrate the cartridges by passing 2-3 bed volumes of deionized water.

    • Finally, pass 2-3 bed volumes of 0.01 M ammonium carbonate buffer (pH 9.3) through the cartridges. Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 bed volumes of 0.01 M ammonium carbonate buffer (pH 9.3) to remove polar impurities.

    • Follow with a wash of 2-3 bed volumes of deionized water.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Place a clean collection vial or tube under each cartridge.

    • Elute the retained this compound from the cartridge with 2-3 bed volumes of methanol.

    • Collect the eluate. For optimal recovery, this step can be repeated.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a stream of nitrogen or by rotary evaporation to obtain the purified this compound.

    • The purity of the final product should be assessed by analytical techniques such as HPLC or LC-MS.

Protocol 2: Strong Cation-Exchange Solid-Phase Extraction (SCX-SPE)

This protocol is a representative method adapted from general procedures for alkaloid purification, as this compound is a pseudo-alkaloid.[9][10]

Materials:

  • Crude Taxus spp. extract

  • Strong Cation-Exchange (SCX) SPE Cartridges (e.g., with benzenesulfonic acid functional groups)

  • Methanol (HPLC grade)

  • Deionized Water

  • Aqueous Acid (e.g., 2% Phosphoric Acid or 0.1 N HCl)

  • Aqueous Base (e.g., 5% Ammonium Hydroxide (B78521) in water)

  • Methanol with Base (e.g., 5% Ammonium Hydroxide in methanol)

  • SPE Vacuum Manifold

  • Collection Vials/Tubes

Methodology:

  • Sample Preparation:

    • Dissolve the crude Taxus spp. extract in methanol.

    • Acidify the sample solution by adding an aqueous acid (e.g., 2% phosphoric acid) to ensure that the this compound is protonated (positively charged). The final pH should be approximately 2 pH units below the pKa of this compound.

  • SPE Cartridge Conditioning:

    • Place the SCX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 2-3 bed volumes of methanol through the sorbent.

    • Equilibrate the cartridges by passing 2-3 bed volumes of acidified water (at the same pH as the prepared sample). Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the acidified sample solution onto the conditioned SCX cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 bed volumes of the aqueous acid to remove any neutral or acidic impurities.

    • Follow with a wash of 2-3 bed volumes of methanol to remove non-polar impurities that are not ionically bound.

  • Elution:

    • Place a clean collection vial or tube under each cartridge.

    • Elute the bound this compound by passing 2-3 bed volumes of a methanolic solution containing a base (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the this compound, releasing it from the sorbent.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness to remove the volatile base and solvent.

    • The purified this compound can then be reconstituted in an appropriate solvent for further analysis or use.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification crude_extract Crude Taxus Extract dissolve Dissolve in Solvent (e.g., Methanol) crude_extract->dissolve adjust_ph Adjust pH / Dilute dissolve->adjust_ph centrifuge Centrifuge adjust_ph->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge supernatant->condition To SPE load Load Sample condition->load wash Wash Impurities load->wash elute Elute this compound wash->elute concentrate Concentrate Eluate elute->concentrate Purified Fraction analyze Analyze Purity (HPLC/LC-MS) concentrate->analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

Signaling Pathway of this compound Cardiotoxicity

TaxineB_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Intracellular Effects na_channel Voltage-gated Na+ Channel na_influx Decreased Na+ Influx na_channel->na_influx ca_channel Voltage-gated Ca2+ Channel ca_influx Decreased Ca2+ Influx ca_channel->ca_influx taxine_b This compound taxine_b->na_channel Antagonizes taxine_b->ca_channel Antagonizes ap Altered Action Potential na_influx->ap cyt_ca Increased Cytoplasmic [Ca2+] ca_influx->cyt_ca arrhythmia Cardiac Arrhythmias (Bradycardia, Hypotension) cyt_ca->arrhythmia ap->arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

References

Isolating Taxine B: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of taxine (B1234092) B, a primary toxic alkaloid of the yew tree (Taxus spp.), in a laboratory setting. The following application notes detail a multi-step process encompassing extraction from plant material, purification through chromatographic techniques, and analytical verification. This protocol is intended for experienced researchers in a controlled laboratory environment due to the high toxicity of the compounds involved.

I. Introduction

Taxine B is a complex pseudo-alkaloid found in various species of the yew tree. It is a known cardiotoxin (B1139618) that acts as a calcium and sodium channel antagonist.[1][2] The isolation and purification of this compound are of interest for toxicological studies, development of reference standards, and pharmacological research. This protocol synthesizes established methodologies for alkaloid extraction and chromatographic separation to provide a reliable workflow for obtaining this compound.

II. Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the extraction and analysis of taxine alkaloids.

ParameterValueSource SpeciesMethodReference
Total Alkaloid Yield 5.26 g/kg of needlesTaxus baccataAcid/base extraction[3]
Average Taxine Yield 0.53%Taxus baccataAcid/base extraction[3]
SPE Recovery 86%Biological SamplesSolid-Phase Extraction[4][5][6]
LC-MS/MS LOD 0.4 ng/gBiological SamplesLC-MS/MS[4][6]
LC-MS/MS LOQ 2 ng/gBiological SamplesLC-MS/MS[4][6]
LC-MS/MS Linearity 0.1 - 500 ng/gBiological SamplesLC-MS/MS[4][5][6]

III. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound.

TaxineB_Isolation_Workflow Overall Workflow for this compound Isolation PlantMaterial Yew Needles (dried, powdered) Extraction Acid-Base Extraction PlantMaterial->Extraction Filtration Filtration & Solvent Removal Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract FlashChromatography Flash Chromatography (Silica Gel) CrudeExtract->FlashChromatography Fractions Semi-Purified Fractions FlashChromatography->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureTaxineB Pure this compound PrepHPLC->PureTaxineB Analysis Purity Analysis (Analytical HPLC, LC-MS) PureTaxineB->Analysis

Caption: Overall workflow for the isolation of this compound.

IV. Detailed Experimental Protocols

A. Plant Material Preparation
  • Collect fresh needles from a Taxus species (e.g., Taxus baccata).

  • Dry the needles in an oven at 60°C for 2-4 hours to remove moisture.[3]

  • Grind the dried needles into a fine powder using a laboratory mill.

  • Store the powdered material in a cool, dry place until extraction.

B. Acid-Base Extraction of Crude Alkaloids

This protocol is adapted from the method described for the extraction of taxine from Taxus baccata needles.[3]

  • Macerate 50 g of powdered yew needles in 500 mL of 0.5% sulfuric acid.

  • Stir the mixture continuously for 4 days at room temperature.

  • Filter the mixture to separate the acidic aqueous extract from the plant debris.

  • Extract the filtrate three times with 300 mL of ethyl ether to remove non-basic compounds. Discard the ether layers.

  • Adjust the pH of the aqueous phase to 10-10.5 with a 25% aqueous ammonia (B1221849) solution.

  • Extract the now alkaline solution three times with 100 mL of chloroform (B151607). The taxine alkaloids will move into the organic phase.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate (B86663).

  • Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract.

Extraction Logic Diagram

AcidBase_Extraction_Logic Acid-Base Extraction Logic PowderedNeedles Powdered Yew Needles AcidSoak Soak in 0.5% H2SO4 PowderedNeedles->AcidSoak AqueousExtract Acidic Aqueous Extract (contains protonated alkaloids) AcidSoak->AqueousExtract EtherWash Wash with Ethyl Ether AqueousExtract->EtherWash WashedExtract Washed Aqueous Extract EtherWash->WashedExtract Basify Adjust pH to 10-10.5 with NH3 WashedExtract->Basify AlkalineSolution Alkaline Solution (deprotonated alkaloids) Basify->AlkalineSolution ChloroformExtraction Extract with Chloroform AlkalineSolution->ChloroformExtraction OrganicPhase Chloroform Phase (contains taxine alkaloids) ChloroformExtraction->OrganicPhase AqueousPhase Aqueous Phase (discard) ChloroformExtraction->AqueousPhase DryAndEvaporate Dry (Na2SO4) & Evaporate OrganicPhase->DryAndEvaporate CrudeAlkaloids Crude Alkaloid Extract DryAndEvaporate->CrudeAlkaloids

Caption: Logic of the acid-base extraction process.

C. Purification by Flash Chromatography

The crude extract contains a mixture of alkaloids and other impurities. A preliminary purification step using flash chromatography is recommended.

  • Column Preparation : Pack a flash chromatography column with silica (B1680970) gel.

  • Sample Loading : Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution : Elute the column with a step or gradient solvent system. A common system for alkaloids is a mixture of chloroform and methanol (B129727), starting with a low percentage of methanol and gradually increasing the polarity. For example:

    • 100% Chloroform

    • 99:1 Chloroform:Methanol

    • 98:2 Chloroform:Methanol

    • ...and so on.

  • Fraction Collection : Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling : Combine fractions that show a high concentration of the target compound (this compound).

D. Final Purification by Preparative HPLC

The final purification to isolate this compound is achieved using preparative high-performance liquid chromatography (prep-HPLC). The following conditions are suggested based on analytical methods for taxanes.[7]

  • Instrument : A preparative HPLC system equipped with a fraction collector.

  • Column : A reversed-phase C18 column suitable for preparative scale (e.g., 250 mm x 20 mm, 5 µm).[7]

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is often effective for separating taxanes.[7]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution :

    • 0-10 min: 40% to 50% B

    • 10-13 min: 50% to 53% B[7] (Note: This gradient is a starting point and may require optimization for your specific extract and column.)

  • Flow Rate : 10 mL/min (adjust based on column dimensions and pressure limits).[7]

  • Detection : UV detector at 227 nm or 280 nm.[7][8]

  • Injection : Dissolve the semi-purified fractions from the flash chromatography step in the initial mobile phase and inject onto the column.

  • Fraction Collection : Collect the peak corresponding to this compound. Note that isothis compound, a common isomer, may elute very closely.

  • Post-Purification : Evaporate the solvent from the collected fraction to obtain purified this compound.

E. Purity and Identity Confirmation

The purity and identity of the isolated this compound should be confirmed using analytical techniques:

  • Analytical HPLC : Use a C18 analytical column to assess the purity of the isolated compound.

  • LC-MS/MS : Confirm the molecular weight and fragmentation pattern. The precursor ion for this compound is m/z 584.2 [M+H]+, with characteristic product ions at m/z 194.3 and m/z 107.1.[4][6]

  • NMR Spectroscopy : For complete structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed.

V. Safety Precautions

Taxine alkaloids are highly toxic. All handling of plant material, extracts, and purified compounds should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Dispose of all waste in accordance with institutional guidelines for toxic chemical waste.

References

Application Notes and Protocols: Taxine B as a Tool for Inducing Arrhythmias in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B, the principal toxic alkaloid found in the yew tree (Taxus spp.), is a potent cardiotoxin (B1139618) that serves as a valuable tool in cardiovascular research for inducing arrhythmias in various experimental models.[1] Its arrhythmogenic properties stem from its ability to antagonize both voltage-gated sodium (Na+) and calcium (Ca2+) channels within cardiac myocytes.[2][3] This dual ion channel blockade disrupts the normal cardiac action potential, leading to a range of dose-dependent electrophysiological effects and arrhythmias, from atrioventricular (AV) block and bradycardia to ventricular tachycardia (VT) and fibrillation.[4][5] These characteristics make taxine B a useful agent for studying the mechanisms of arrhythmogenesis, evaluating the efficacy of anti-arrhythmic drugs, and investigating the pathophysiology of cardiac channelopathies.

These application notes provide detailed protocols for utilizing this compound to induce arrhythmias in in vitro and ex vivo research models, along with summarized quantitative data to guide experimental design.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the direct blockade of fast sodium channels and L-type calcium channels in cardiomyocytes.[2][5] This inhibition leads to a reduction in the influx of these critical ions during the cardiac action potential, resulting in decreased myocardial contractility and conduction abnormalities.[6] The blockade of sodium channels slows the depolarization phase (Phase 0) of the action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG).[5] The inhibition of calcium channels affects the plateau phase (Phase 2) and can lead to a shortened action potential duration and reduced calcium-induced calcium release from the sarcoplasmic reticulum, contributing to a negative inotropic effect. The combined effects on both channels disrupt the coordinated electrical activity of the heart, creating a substrate for various arrhythmias.

TaxineB_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Arrhythmia Arrhythmias (AV Block, VT, VF) Na_channel->Arrhythmia ↓ Na+ Influx ↓ Depolarization Rate ↑ QRS Duration Ca_channel L-Type Calcium Channel (Cav1.2) Ca_channel->Arrhythmia ↓ Ca2+ Influx ↓ Contractility Altered APD TaxineB This compound TaxineB->Na_channel Blocks TaxineB->Ca_channel Blocks

Mechanism of this compound-induced cardiotoxicity.

Quantitative Data Summary

The following tables summarize the electrophysiological and arrhythmogenic effects of this compound observed in various preclinical models. Due to the limited availability of comprehensive dose-response studies for arrhythmia induction, the data presented is a synthesis of findings from multiple sources. Researchers should consider these as starting points for their own dose-finding experiments.

Table 1: Electrophysiological Effects of this compound on Isolated Cardiac Preparations

ParameterSpecies/PreparationThis compound ConcentrationObserved EffectReference
Inotropic EffectGuinea Pig (Isolated Heart)Not specifiedNegative[4]
Atrio-Ventricular ConductionGuinea Pig (Isolated Heart)Not specifiedBlock[4]
Maximum Rate of Depolarization (Vmax)Guinea Pig (Papillary Muscle)Not specifiedReduced[4]
Sodium Channel Current (INa)Guinea Pig (Isolated Ventricular Cells)Dose-dependentInhibition[1]
Calcium Channel Current (ICa)Guinea Pig (Isolated Ventricular Cells)Dose-dependentInhibition[1]
Atrial and Ventricular RateFrog (Isolated Heart)Not specifiedSlowed[1]

Table 2: Arrhythmogenic Effects of Taxine Alkaloids in Animal Models

Arrhythmia TypeSpecies/ModelTaxine Concentration/DoseIncidence/ObservationReference
Ventricular TachycardiaHuman (Clinical Cases)OverdoseObserved prior to bradycardia[4]
Ventricular FibrillationHuman (Clinical Cases)OverdoseObserved with abnormal QRS[4]
BradycardiaHuman (Clinical Cases)OverdoseCharacteristic finding[4]
Atrio-Ventricular BlockHuman (Clinical Cases)OverdoseCharacteristic finding[5]
Lethality (LD50 of extract)Mouse13.1 mg/kg (s.c.)N/A[1]

Experimental Protocols

The following are detailed protocols for inducing arrhythmias using this compound in common in vitro and ex vivo cardiac models. Safety Precaution: this compound is a highly toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area.

Protocol 1: Induction of Arrhythmias in the Langendorff-Perfused Heart (Rat or Rabbit)

This ex vivo model allows for the study of this compound's direct effects on the heart, independent of systemic influences.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in Krebs-Henseleit buffer)

  • ECG recording system

  • Pressure transducer for measuring left ventricular pressure (optional)

  • Pacing electrodes (optional)

  • Animal model (rat or rabbit)

  • Surgical instruments for heart isolation

Experimental Workflow:

Langendorff_Workflow A Anesthetize Animal and Excise Heart B Mount Heart on Langendorff Apparatus via Aorta A->B C Initiate Retrograde Perfusion with Krebs-Henseleit Buffer B->C D Stabilization Period (e.g., 20-30 min) C->D E Record Baseline ECG and Hemodynamics D->E F Switch to Perfusion Buffer Containing this compound E->F G Continuously Monitor ECG for Arrhythmias F->G H Data Analysis (Arrhythmia Classification, ECG Intervals) G->H

Workflow for Langendorff heart perfusion experiment.

Procedure:

  • Preparation: Prepare the Langendorff system, ensuring the Krebs-Henseleit buffer is warmed to 37°C and continuously gassed with 95% O2 / 5% CO2. Prepare a range of this compound concentrations in the buffer.

  • Heart Isolation: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and coronary flow.

  • Baseline Recording: Record baseline ECG and, if applicable, left ventricular pressure for at least 10 minutes.

  • This compound Administration: Switch the perfusion to the Krebs-Henseleit buffer containing the lowest concentration of this compound.

  • Data Acquisition: Continuously record the ECG. Observe for the onset of arrhythmias such as AV block (prolonged PR interval), ventricular premature beats, ventricular tachycardia, or ventricular fibrillation.

  • Dose-Response: After a set period (e.g., 15-20 minutes) or once a stable effect is observed, increase the concentration of this compound in a stepwise manner. Record data at each concentration.

  • Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer to observe for reversibility of the effects.

  • Data Analysis: Analyze the ECG recordings to classify the types of arrhythmias and quantify their duration and incidence at each this compound concentration. Measure changes in ECG intervals (PR, QRS, QT).

Protocol 2: Electrophysiological Studies in Isolated Cardiomyocytes

This in vitro model allows for the detailed investigation of this compound's effects on the action potential and ion channel currents of single cardiac cells.

Materials:

  • Isolated adult ventricular cardiomyocytes (from rat, rabbit, or guinea pig)

  • Patch-clamp setup (amplifier, micromanipulators, microscope)

  • External and internal solutions for whole-cell patch-clamp recording

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Cell Isolation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols, often involving Langendorff perfusion of the heart with collagenase and protease.[7]

  • Cell Plating: Plate the isolated, calcium-tolerant cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.

    • Record baseline action potentials in current-clamp mode or specific ion channel currents (INa, ICa) in voltage-clamp mode.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in action potential parameters (e.g., amplitude, duration, Vmax) or the inhibition of the targeted ion channel currents.

  • Concentration-Response: Apply increasing concentrations of this compound to determine the concentration-dependent effects.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on action potential morphology and ion channel kinetics. Calculate IC50 values for ion channel block.

Conclusion

This compound is a reliable and potent tool for inducing a variety of cardiac arrhythmias in research models. Its well-characterized mechanism of action on sodium and calcium channels provides a clear basis for its arrhythmogenic effects. The protocols and data provided in these application notes offer a foundation for researchers to utilize this compound effectively in their studies of cardiac electrophysiology and pharmacology. Due to its high toxicity, all handling and experimental procedures involving this compound must be conducted with strict adherence to safety protocols.

References

Application Notes and Protocols for Cell Culture Assays to Determine Taxine B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is a primary toxic alkaloid found in the yew tree (Taxus species).[1] Its principal mechanism of toxicity involves the blockade of sodium and calcium channels in cardiac myocytes, leading to an increase in intracellular calcium and potentially fatal cardiac arrhythmias.[1][2] While its cardiotoxicity is well-documented, there is growing interest in understanding its cytotoxic effects on other cell types, particularly in the context of drug development and toxicology. Because a derivative from the yew, paclitaxel, functions as an anticancer drug, there have been investigations to show whether taxine B could also be used as a pharmaceutical.[1]

These application notes provide a comprehensive overview of established cell culture assays to quantify the cytotoxicity of this compound. The following protocols are designed to be adapted for various cell lines and research questions, enabling the determination of key toxicological endpoints such as the half-maximal inhibitory concentration (IC50), effects on cell viability and proliferation, and the induction of apoptosis and cell cycle arrest.

Data Presentation

Due to a lack of publicly available quantitative cytotoxicity data specifically for this compound across various cell lines, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Human Breast Adenocarcinoma24Experimental Data
48Experimental Data
72Experimental Data
e.g., A549Human Lung Carcinoma24Experimental Data
48Experimental Data
72Experimental Data
e.g., HL-60Human Promyelocytic Leukemia24Experimental Data
48Experimental Data
72Experimental Data
e.g., AC16Human Cardiomyocyte24Experimental Data
48Experimental Data
72Experimental Data

Table 2: Summary of this compound Cytotoxicity Data

Cell LineAssayIncubation Time (hours)Endpoint MeasuredResult (e.g., % Viability, % Apoptosis)
e.g., MCF-7MTT Assay48Cell ViabilityExperimental Data
LDH Assay48Membrane IntegrityExperimental Data
Annexin V/PI48ApoptosisExperimental Data
Cell Cycle Analysis24DNA ContentExperimental Data
e.g., A549MTT Assay48Cell ViabilityExperimental Data
LDH Assay48Membrane IntegrityExperimental Data
Annexin V/PI48ApoptosisExperimental Data
Cell Cycle Analysis24DNA ContentExperimental Data

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium (low serum is recommended to reduce background)

  • LDH cytotoxicity detection kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and appropriate controls (vehicle, untreated, and a maximum LDH release control treated with a lysis buffer provided in the kit).

  • Incubate for the desired time points.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Workflows

TaxineB_Cardiotoxicity_Pathway TaxineB This compound NaChannel Voltage-gated Na+ Channel TaxineB->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channel TaxineB->CaChannel Blocks IntraCa Increased Intracellular Ca2+ CaChannel->IntraCa Disrupted Influx CellMembrane Cardiomyocyte Cell Membrane Arrhythmia Cardiac Arrhythmias IntraCa->Arrhythmia Leads to

Caption: Known signaling pathway of this compound-induced cardiotoxicity.

TaxineB_Potential_Cytotoxicity_Pathway TaxineB This compound (Hypothesized) Microtubules Microtubule Stabilization TaxineB->Microtubules Potential Effect (Similar to other taxanes) MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Apoptosis->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases CellDeath Cell Death Caspases->CellDeath

Caption: Potential cytotoxic signaling pathway of this compound, by analogy with other taxanes.

Cytotoxicity_Assay_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response) Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assays Incubation->Assay MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Apoptosis Annexin V/PI (Apoptosis) Assay->Apoptosis CellCycle Cell Cycle Analysis Assay->CellCycle Data Data Analysis (IC50, % Cytotoxicity, etc.) MTT->Data LDH->Data Apoptosis->Data CellCycle->Data End End: Report Results Data->End

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for the Development of an Analytical Standard for Isotaxine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxine B is a highly toxic pseudo-alkaloid found in various species of the yew tree (Taxus sp.).[1][2] As a member of the taxine (B1234092) alkaloid family, it is a significant cardiotoxin, posing a risk to both humans and animals.[2][3] The development of reliable and accurate analytical standards for Isothis compound is crucial for toxicological studies, forensic analysis, and for ensuring the safety of pharmaceutical products derived from Taxus species, such as the anti-cancer drug Paclitaxel.[4][5] This document provides a comprehensive guide to developing an analytical standard for Isothis compound, including its isolation, characterization, and quantification.

Chemical and Physical Properties of Isothis compound

A thorough understanding of the physicochemical properties of Isothis compound is fundamental for the development of an analytical standard.

PropertyValueSource
Molecular Formula C₃₃H₄₅NO₈[6][7]
Molecular Weight 583.7 g/mol [6][7]
IUPAC Name [(1S,2S,3R,5S,8R,9R,10R)-9-acetyloxy-1,2,10-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate[6]
Solubility Soluble in organic solvents like ethanol (B145695) and methanol (B129727); limited solubility in water.[7]
Melting Point Approximately 160–162 °C[7]

Experimental Protocols

Protocol 1: Isolation and Purification of Isothis compound from Taxus baccata

This protocol outlines the steps for isolating and purifying Isothis compound from yew leaves to serve as a primary reference material.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy leaves from Taxus baccata.

  • Dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Macerate the powdered leaves in methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 10% acetic acid.

  • Wash the acidic solution with n-hexane to remove non-polar compounds.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids with dichloromethane (B109758) (3 x 100 mL).

  • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of chloroform (B151607) and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualize with Dragendorff's reagent.

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

5. Crystallization:

  • Dissolve the purified Isothis compound fraction in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with cold methanol.

  • Dry the crystals under vacuum to obtain pure Isothis compound.

Protocol 2: Development of a Quantitative LC-MS/MS Method for Isothis compound

This protocol details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isothis compound.[1][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 x 3 mm, 2.6 µm particle size).[4]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (m/z): 584.2 [M+H]⁺.[1][8]

    • Product Ions (m/z): 194.3 and 107.1.[1][8]

  • Internal Standard: Docetaxel can be used as an internal standard.[1]

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified Isothis compound standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in the mobile phase.

  • Sample Preparation: For biological samples, a solid-phase extraction (SPE) is recommended for cleanup and concentration.[1][9]

5. Method Validation:

  • Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

  • A reported LC-MS/MS method demonstrated linearity in the range of 0.1-500 ng/g, with an LOD of 0.4 ng/g and an LOQ of 2 ng/g.[1][8]

Data Presentation

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the analysis of this compound and Isothis compound.[1]

ParameterValue
Linearity Range 0.1 - 500 ng/g
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.4 ng/g
Limit of Quantitation (LOQ) 2 ng/g
Recovery (from SPE) 86%

Visualization of Experimental Workflow and Mechanism of Action

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for developing an analytical standard and the toxicological mechanism of Isothis compound.

Analytical Standard Development Workflow cluster_Isolation Isolation & Purification cluster_Characterization Characterization & Certification cluster_Quantification Quantitative Method Development Plant_Material Taxus sp. Leaves Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (CC, HPLC) Extraction->Purification Crystallization Crystallization Purification->Crystallization Pure_Isotaxine_B Pure Isothis compound Crystallization->Pure_Isotaxine_B Structural_Elucidation Spectroscopy (NMR, MS) Pure_Isotaxine_B->Structural_Elucidation Purity_Assessment Purity Analysis (HPLC, qNMR) Pure_Isotaxine_B->Purity_Assessment Certification Certified Reference Material Structural_Elucidation->Certification Purity_Assessment->Certification Analytical_Method LC-MS/MS Method Development Certification->Analytical_Method Validation Method Validation (ICH) Analytical_Method->Validation Application Application in Research/QC Validation->Application

Caption: Workflow for developing an analytical standard for Isothis compound.

Isotaxine_B_Toxicity_Pathway cluster_Cardiomyocyte Cardiac Myocyte Isotaxine_B Isothis compound Na_Channel Voltage-gated Na+ Channels Isotaxine_B->Na_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channels Isotaxine_B->Ca_Channel Inhibition Increased_Ca Increased Intracellular Ca2+ Na_Channel->Increased_Ca Ca_Channel->Increased_Ca Arrhythmia Arrhythmias Increased_Ca->Arrhythmia Reduced_Contractility Reduced Contractility Increased_Ca->Reduced_Contractility Bradycardia Bradycardia Arrhythmia->Bradycardia Cardiac_Arrest Cardiac Arrest Bradycardia->Cardiac_Arrest Reduced_Contractility->Cardiac_Arrest

Caption: Mechanism of Isothis compound cardiotoxicity.

Conclusion

The development of a robust and well-characterized analytical standard for Isothis compound is essential for accurate toxicological assessment and quality control in related industries. The protocols and data presented here provide a comprehensive framework for researchers and scientists to establish such a standard. The use of advanced analytical techniques like LC-MS/MS ensures high sensitivity and specificity, which are critical when dealing with highly potent natural toxins. Adherence to rigorous validation procedures is paramount to guarantee the reliability of the analytical data.

References

Application Notes and Protocols for Handling and Safety of Taxine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is a potent cardiotoxic alkaloid and the principal toxic component of the yew tree (Taxus spp.).[1][2] It is a critical tool for investigating cardiac channelopathies, drug-induced arrhythmias, and the development of novel antidotes for plant alkaloid poisoning.[3] However, its high toxicity necessitates strict adherence to handling and safety protocols. Taxine B exerts its toxic effects primarily through the blockade of cardiac sodium (Nav1.5) and calcium (Cav1.2) channels, leading to severe cardiac dysfunction.[4][5][6]

These application notes provide detailed protocols for the safe handling of this compound, as well as methodologies for in vitro and in vivo toxicological assessments.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₃₃H₄₅NO₈[4]
Molecular Weight583.7 g/mol [3]
AppearanceAmorphous powder[2]
SolubilitySoluble in ethanol, methanol, and other organic solvents. Limited solubility in water.[4]

Quantitative Toxicological Data

In Vitro Electrophysiology

The following data summarizes the inhibitory effects of a taxine alkaloid mixture on cardiac ion channels in isolated guinea pig ventricular cells.

Concentration (g/mL)Concentration (µM) (approx.)Inhibition of ICa (%)Inhibition of INa (dV/dtmax) (%)
1.00E-061.712.924.6
1.00E-0517.132.246.7
1.00E-04171.475.690.6
Calculated based on the molecular weight of this compound (583.7 g/mol ). It is important to note that the original study used a mixture of taxine alkaloids.
In Vivo Acute Toxicity
SpeciesRoute of AdministrationLD₅₀ (mg/kg)95% Confidence Limits (mg/kg)Reference
MiceOral (p.o.)19.7216.84-23.09[7]
MiceIntraperitoneal (i.p.)21.8819.66-24.35[7]
RatsSubcutaneous (s.c.)20.1818.35-22.20[7]

Handling and Safety Protocols

WARNING: this compound is a highly toxic compound. Handle with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)
  • Gloves: Double nitrile gloves are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat, fully fastened.

  • Respirator: A properly fitted N95 or higher-rated respirator is required when handling the powder form to prevent inhalation.

Engineering Controls
  • All work with this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.

  • The work surface should be covered with an absorbent, disposable liner.

Weighing and Solution Preparation

Objective: To safely weigh this compound powder and prepare stock solutions.

Materials:

  • This compound powder

  • Analytical balance (located inside a fume hood if possible)

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Vials with secure caps

  • Vortex mixer

Protocol:

  • Don all required PPE.

  • Perform all manipulations within a chemical fume hood.

  • Carefully weigh the desired amount of this compound powder onto weighing paper or a boat.

  • Transfer the powder to a vial.

  • Add the appropriate volume of solvent to the vial to achieve the desired stock solution concentration.

  • Securely cap the vial and vortex until the powder is completely dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Store the stock solution in a designated, locked, and clearly labeled secondary container in a freezer (-20°C or below).

Spill and Decontamination Procedures
  • Small Spills (liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Decontaminate the area with a 10% bleach solution, allowing at least 15 minutes of contact time.

    • Wipe the area with a damp cloth.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Equipment:

    • Immerse contaminated glassware and equipment in a 10% bleach solution for at least 15 minutes.

    • Rinse thoroughly with water.

Experimental Protocols

In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes

Objective: To assess the effect of this compound on the beating rate and viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • hiPSC-CMs

  • Culture medium

  • This compound stock solution

  • Multi-well plates (e.g., 96-well)

  • Automated imaging platform or impedance-based system for beat rate analysis

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Protocol:

  • Plate hiPSC-CMs in multi-well plates according to the manufacturer's instructions and allow them to form a spontaneously beating syncytium.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. A vehicle control (e.g., DMSO in medium) must be included.

  • Carefully replace the medium in the wells with the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 1, 6, 24 hours).

  • Beat Rate Analysis:

    • Measure the beat rate of the cardiomyocytes using an automated imaging platform or an impedance-based system at each time point.

  • Cell Viability Assay:

    • At the final time point, perform a cell viability assay according to the kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the beat rate data to the vehicle control.

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot concentration-response curves to determine the EC₅₀ for beat rate alteration and the IC₅₀ for cytotoxicity.

Electrophysiological Analysis using Patch-Clamp

Objective: To determine the inhibitory effect of this compound on cardiac sodium and calcium channels.

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells stably expressing Nav1.5 or Cav1.2) or isolated primary cardiomyocytes.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

  • Internal and external solutions specific for recording sodium or calcium currents.

  • This compound stock solution.

Protocol:

  • Prepare cells for patch-clamp recording.

  • Pull and fire-polish glass pipettes to an appropriate resistance (typically 2-5 MΩ).

  • Fill the pipette with the appropriate internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline ion channel currents using a voltage-clamp protocol specific for the channel of interest (e.g., a series of depolarizing voltage steps).

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • Record the ion channel currents in the presence of this compound.

  • Repeat with a range of this compound concentrations to establish a concentration-response relationship.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after this compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot a concentration-response curve and fit the data to determine the IC₅₀ value.

In Vivo Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity and observe the physiological effects of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • Rodents (e.g., mice or rats)

  • Animal handling and restraint equipment

  • Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for injection)

  • ECG recording equipment for small animals (optional)

Protocol:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Acclimatize animals to the housing conditions.

  • Prepare dosing solutions of this compound in the appropriate vehicle.

  • Divide animals into groups, including a vehicle control group and at least three dose groups of this compound.

  • Administer a single dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.

  • Record clinical signs of toxicity, including changes in behavior, respiration, and any adverse reactions.

  • If using ECG, record cardiac electrical activity at baseline and at various time points post-dosing to assess for arrhythmias, and changes in PR and QRS intervals.

  • Record mortality for each group.

  • Data Analysis:

    • Calculate the LD₅₀ value using appropriate statistical methods (e.g., probit analysis).

    • Summarize the observed clinical signs and any ECG changes.

Visualizations

TaxineB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space This compound This compound Nav15 Na+ Channel (Nav1.5) This compound->Nav15 Blocks Cav12 Ca2+ Channel (Cav1.2) This compound->Cav12 Blocks Na_influx Decreased Na+ Influx Nav15->Na_influx Ca_influx Decreased Ca2+ Influx Cav12->Ca_influx AP Altered Action Potential Na_influx->AP ECC Impaired Excitation- Contraction Coupling Ca_influx->ECC Arrhythmia Arrhythmias AP->Arrhythmia Contractility Decreased Contractility ECC->Contractility

Mechanism of this compound Cardiotoxicity.

Experimental_Workflow_InVitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output culture Culture iPSC-CMs treat_cells Treat Cells with This compound culture->treat_cells prepare_taxine Prepare this compound Dilutions prepare_taxine->treat_cells beat_rate Measure Beat Rate treat_cells->beat_rate viability Assess Cell Viability treat_cells->viability EC50 EC50 beat_rate->EC50 IC50 IC50 viability->IC50

In Vitro Cardiotoxicity Assay Workflow.

Conclusion

This compound is a valuable research tool for studying cardiotoxicity, but its safe handling is paramount. The protocols outlined in these application notes provide a framework for conducting research with this compound in a safe and controlled manner. Adherence to these guidelines will help ensure the safety of laboratory personnel while enabling the acquisition of high-quality data to further our understanding of cardiac physiology and toxicology.

References

Application Notes and Protocols for Solubilizing Taxine B for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxine (B1234092) B is a toxic alkaloid found in yew trees (genus Taxus) and is the primary compound responsible for the cardiotoxic effects of yew poisoning.[1] It is a complex diterpenoid alkaloid that, along with other taxanes, is of interest to researchers for its pharmacological properties, which include the blockage of calcium and sodium channels in cardiac myocytes.[1][2] Proper solubilization of taxine B is a critical first step for any in vitro or in vivo experimental studies. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions, necessitating the use of organic solvents.[3] These application notes provide a summary of suitable solvents and detailed protocols for preparing this compound solutions for experimental use.

Data Presentation: Solubility of this compound

The selection of an appropriate solvent is crucial and depends on the specific experimental design, particularly for cell-based assays where solvent toxicity is a concern.[4] The following table summarizes the known solubility of this compound in various organic solvents.

SolventSolubilitySuitability for In Vitro AssaysSuitability for In Vivo AssaysReference
Dimethyl Sulfoxide (DMSO)SolubleHigh (use at final concentration <0.5% v/v)Limited (requires vehicle development)[5]
EthanolSolubleModerate (use at final concentration <0.5% v/v)Possible with co-solvents (e.g., Cremophor)[3][6]
MethanolSolubleLimited (more toxic to cells than ethanol)Not Recommended (toxic)[3]
ChloroformSolubleNot Recommended (highly toxic to cells)Not Recommended (toxic)[5][6]
DichloromethaneSolubleNot Recommended (highly toxic to cells)Not Recommended (toxic)[5]
AcetoneSolubleModerate (can be used at low concentrations)Not Recommended (toxic)[5]
Ethyl AcetateSolubleNot Recommended (highly toxic to cells)Not Recommended (toxic)[5]
EtherSolubleNot Recommended (highly volatile and flammable)Not Recommended (toxic)[6][7]
WaterPractically InsolubleNot suitable as a primary solventNot suitable as a primary solvent[3][6]

Experimental Protocols

Safety Precautions: this compound is a potent cardiotoxin (B1139618) and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] All work should be performed in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later dilution into working solutions. DMSO is often the preferred solvent for creating stock solutions due to its strong solubilizing power.[5]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to start with a small-scale test to ensure solubility at the target concentration.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 2-3 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be applied if necessary, but be mindful that this compound can degrade at extreme temperatures.[3]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. This compound is susceptible to degradation from extreme pH, temperature, and light, so proper storage is crucial.[1][3][9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous culture medium for use in cell-based experiments. The final concentration of DMSO must be kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[4][10]

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and micropipettes

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize DMSO concentration, a two-step dilution is recommended. First, dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution (with 1% DMSO). Then, dilute this intermediate solution 1:10 in the final volume of medium to get 10 µM this compound with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound tested. This is essential to distinguish the effects of this compound from any effects of the solvent.

  • Immediate Use: Use the prepared working solutions immediately for your experiment. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate out of solution and is susceptible to hydrolysis.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution (In Vitro) cluster_exp Experiment weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Gentle Warming add_dmso->dissolve store 4. Aliquot & Store at -20°C/-80°C dissolve->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Serially Dilute in Culture Medium (Final DMSO <0.5%) thaw->dilute vehicle 7. Prepare Vehicle Control dilute->vehicle use 8. Use Immediately dilute->use experiment Cell-Based Assay vehicle->experiment use->experiment

Caption: Workflow for solubilizing this compound for in vitro experiments.

Signaling Pathway

G cluster_membrane Myocardial Cell Membrane cluster_effects Cellular Effects Na_channel Voltage-gated Na+ Channel Depolarization Reduced Rate of Depolarization Na_channel->Depolarization blocks influx Ca_channel Voltage-gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx blocks influx TaxineB This compound TaxineB->Na_channel Inhibits TaxineB->Ca_channel Inhibits Arrhythmia Arrhythmias Depolarization->Arrhythmia Contractility Depressed Myocardial Contractility Ca_influx->Contractility Contractility->Arrhythmia

Caption: Mechanism of this compound cardiotoxicity in myocardial cells.

References

Application of Taxine B in Forensic Toxicology Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is one of the major toxic pseudo-alkaloids found in the yew plant (Taxus sp.). Ingestion of yew leaves, whether accidental or intentional, can lead to severe poisoning and death. The cardiotoxic effects are primarily attributed to taxine alkaloids, which interfere with the sodium and calcium channels of myocardial cells.[1] Forensic toxicology plays a crucial role in identifying and quantifying taxine B in biological specimens to confirm yew poisoning as the cause of death. This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology.

Analytical Methods for this compound Detection

The primary analytical technique for the sensitive and specific detection and quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This method offers high specificity and sensitivity, which are critical for forensic investigations where sample volumes may be limited and analyte concentrations can be low. Other methods like gas chromatography-mass spectrometry (GC-MS) have been used for the detection of 3,5-dimethoxyphenol (B141022) (3,5-DMP), a marker of yew ingestion.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of this compound in blood samples.[2][3]

ParameterValueUnit
Linearity Range0.1 - 500ng/g
Limit of Detection (LOD)0.4ng/g
Limit of Quantification (LOQ)2ng/g
Recovery (SPE)86%

In several fatal cases of yew poisoning, postmortem blood concentrations of this compound have been determined.

Case TypeThis compound ConcentrationUnit
Fatal Human Case 1105ng/g
Fatal Human Case 2168ng/g
Fatal Equine Case 1174ng/g
Fatal Equine Case 2212ng/g
Fatal Human Case (Perimortem Serum)80.9µg/mL

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the extraction of this compound from biological samples such as blood, urine, and gastric content.[2][3][5][6]

Materials:

  • Biological sample (e.g., 1 g of blood)

  • Internal Standard (IS) solution (e.g., Docetaxel)

  • Phosphate (B84403) buffer (pH 6.0)

  • Methanol (B129727)

  • Dichloromethane

  • Isopropanol

  • Ammonia solution (25%)

  • SPE cartridges (e.g., RP-18)

Procedure:

  • To 1 g of the biological sample, add the internal standard.

  • Add 4 mL of phosphate buffer (pH 6.0) and homogenize.

  • Centrifuge the sample at 3500 rpm for 10 minutes.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of distilled water.

  • Apply the supernatant from the centrifuged sample to the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of distilled water, followed by 1 mL of a 40:60 (v/v) methanol/water mixture.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 4 mL of a 98:2 (v/v) mixture of dichloromethane/isopropanol containing 2% ammonia.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 (RP-18) or RP-8 column[2][6]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in methanol

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 10 - 20 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 584.2 [M+H]⁺ for both this compound and isothis compound[2][3]

  • Product Ions (m/z): 194.3 and 107.1[2][3]

  • Internal Standard (Docetaxel) MRM transition: As per instrument optimization.

Visualizations

This compound Toxicological Mechanism

The following diagram illustrates the mechanism of this compound cardiotoxicity.

TaxineB_Toxicity cluster_0 Yew Plant (Taxus sp.) cluster_1 Absorption & Distribution cluster_2 Cellular Mechanism of Action Taxus Ingestion of Yew Leaves Absorption Absorption in Gastrointestinal Tract Taxus->Absorption Distribution Distribution to Myocardial Cells Absorption->Distribution Channels Interference with Na+ and Ca2+ Channels Distribution->Channels Calcium Increased Cytoplasmic Ca2+ Concentration Channels->Calcium Effect Cardiac Arrhythmias & Cardiovascular Collapse Calcium->Effect

Caption: Logical workflow of this compound's cardiotoxic effects.

Forensic Analysis Workflow for this compound

The diagram below outlines the general workflow for the forensic analysis of this compound in biological samples.

Forensic_Workflow Sample Biological Sample Collection (Blood, Urine, Gastric Content) Preparation Sample Preparation (Solid-Phase Extraction) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition & Processing (MRM Transitions) Analysis->Data Quantification Quantification of this compound Data->Quantification Report Forensic Toxicology Report Quantification->Report

Caption: Experimental workflow for this compound forensic analysis.

References

Application Note: High-Resolution Separation of Taxanes Using Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxanes, including the prominent anticancer agents paclitaxel (B517696) and docetaxel (B913), are complex diterpenoid compounds vital in the treatment of various cancers such as breast, ovarian, and lung cancer.[1][2] These compounds are derived from natural sources, like the bark of the Pacific yew tree (Taxus brevifolia), or produced via semi-synthetic processes.[1] Due to their complex structures and the presence of closely related impurities, such as 7-epipaclitaxel, robust analytical and preparative separation techniques are crucial for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Reverse phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the analysis and purification of taxanes, offering high resolution and scalability.[1][3][4] This application note provides detailed protocols for the separation of taxanes using RP-HPLC, intended for researchers, scientists, and professionals in drug development.

Principle of Reverse Phase Chromatography

Reverse phase chromatography separates molecules based on their hydrophobicity.[4][5] The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles bonded with alkyl chains (e.g., C18), while the mobile phase is polar (hydrophilic), usually a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727).[4][6] In the context of taxane (B156437) separation, the more hydrophobic taxane molecules will have a stronger affinity for the nonpolar stationary phase and will thus elute later than the more polar impurities when a polar mobile phase is used. By carefully controlling the composition of the mobile phase, either through isocratic (constant composition) or gradient (varying composition) elution, a high degree of separation between different taxanes and their impurities can be achieved.

Experimental Workflow

The general workflow for the analysis and purification of taxanes by RP-HPLC involves several key steps, from initial sample preparation to final data analysis and, if necessary, fraction collection for preparative scale work.

Taxane Separation Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis & Purification Sample_Dissolution Dissolve crude taxane sample in appropriate solvent (e.g., Methanol/Acetonitrile) Filtration Filter sample through a 0.45 µm syringe filter Sample_Dissolution->Filtration System_Equilibration Equilibrate HPLC system with mobile phase Filtration->System_Equilibration Injection Inject prepared sample onto the column System_Equilibration->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection (e.g., 227 nm) Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Identification Identify and quantify taxanes and impurities Data_Acquisition->Peak_Identification Fraction_Collection [Preparative HPLC] Collect purified fractions Peak_Identification->Fraction_Collection

Figure 1: General experimental workflow for taxane separation by RP-HPLC.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[7]

Chemicals and Reagents
  • Paclitaxel and Docetaxel reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (optional, for mobile phase modification)

  • Potassium dihydrogen phosphate (B84403) (for buffered mobile phase)

Detailed Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Paclitaxel

This protocol is designed for the routine quality control and purity analysis of paclitaxel samples, including the separation from its common impurity, 7-epipaclitaxel.

1. Sample Preparation:

  • Accurately weigh and dissolve the paclitaxel sample in a mixture of methanol and acetonitrile to a stock concentration of approximately 1 mg/mL.[1]

  • Dilute the stock solution with the mobile phase to a working concentration of 25-100 µg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. Chromatographic Conditions:

ParameterCondition
Column Ascentis® Express F5, 15 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase [A] Water; [B] Acetonitrile (60:40, v/v)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 5 µL
Run Time Approximately 10-30 minutes[1]

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the prepared sample onto the column.[1]

  • Acquire data for the specified run time.

  • Identify and quantify the peaks corresponding to paclitaxel and its impurities by comparing their retention times with those of reference standards.

Protocol 2: Gradient RP-HPLC for Separation of Paclitaxel and Related Substances

This protocol utilizes a gradient elution to separate a wider range of paclitaxel-related substances in a complex mixture, such as in an intravenous emulsion formulation.[8]

1. Sample Preparation (for Emulsion Formulation):

  • Add anhydrous sodium sulphate to the emulsion sample to break it.[8]

  • Add methanol and ethyl ether to extract the drug and remove excipients through centrifugation.[8]

  • Enrich the paclitaxel by drying the extract under a stream of nitrogen and redissolving the residue in a mixture of methanol:glacial acetic acid (200:1).[8]

2. Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm[7]
Mobile Phase [A] Water; [B] Acetonitrile[7]
Gradient Program Time (min)
0
25
41
50
50.1
60
Flow Rate 1.2 mL/min[7]
Column Temperature 40 °C[7]
Detection Wavelength 227 nm[7]
Injection Volume 10 µL[7]

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition (45% Acetonitrile) until a stable baseline is obtained.

  • Inject the prepared sample.

  • Run the gradient program and acquire the chromatogram.

  • Analyze the data for the presence of paclitaxel and its degradation products or related substances.

Protocol 3: Isocratic RP-HPLC for the Determination of Docetaxel

This protocol is suitable for the quantification of docetaxel in various matrices.

1. Sample Preparation:

  • For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the docetaxel.[9][10]

  • For other samples, dissolve in a suitable solvent such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

ParameterCondition
Column µ-Bondapak C18, 250 x 3.9 mm[10]
Mobile Phase Acetonitrile/Water (40/60, v/v)[10]
Flow Rate 1.2 mL/min[10]
Column Temperature Ambient
Detection Wavelength 230 nm[10]
Injection Volume 100 µL[10]

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared docetaxel sample.

  • Record the chromatogram and quantify the docetaxel peak based on a calibration curve prepared from reference standards.

Data Presentation

The following tables summarize typical performance data obtained from the RP-HPLC analysis of taxanes.

Table 1: Analytical Performance Data for Taxane Analysis

ParameterPaclitaxelDocetaxelReference
Linearity Range 20-100 µg/mL0.1-10 µg/mL (in plasma)[11],[10]
Correlation Coefficient (r²) 0.9990.994 - 0.997[12],[10]
Limit of Detection (LOD) 1.57 µg/mL-[12]
Limit of Quantification (LOQ) 4.76 µg/mL1 nM (in plasma)[12],[13]
Recovery 98.58% - 99.33%92% - 118% (from plasma)[12],[13]

Table 2: Comparison of Different RP-HPLC Methods for Taxane Separation

MethodColumnMobile PhaseElution ModeTaxanes SeparatedReference
Method 1 Ascentis® Express F5Acetonitrile/Water (40:60)IsocraticPaclitaxel and related compounds
Method 2 Agilent Eclipse XDB-C18Acetonitrile/WaterGradientPaclitaxel and related substances[7]
Method 3 µ-Bondapak C18Acetonitrile/Water (40:60)IsocraticDocetaxel[10]
Method 4 Shimadzu prominence C18Acetonitrile/KH2PO4 buffer (40:60)IsocraticPaclitaxel drugs (Nanoxel, Oncotaxel)

Logical Relationship of Chromatographic Parameters

The successful separation of taxanes by RP-HPLC depends on the interplay of several key parameters. The following diagram illustrates the logical relationship and the decision-making process involved in method development.

Chromatography Parameter Logic cluster_objective Separation Goal cluster_params Key Parameters cluster_outcome Performance Metrics Goal Achieve Baseline Resolution of Taxanes and Impurities Stationary_Phase Stationary Phase (e.g., C18, C8, Phenyl) Goal->Stationary_Phase Resolution Resolution Stationary_Phase->Resolution Mobile_Phase Mobile Phase (Solvent Ratio, pH, Additives) Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Column_Dimensions Column Dimensions (Length, Diameter, Particle Size) Column_Dimensions->Resolution Analysis_Time Analysis Time Column_Dimensions->Analysis_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Analysis_Time Temperature Temperature Temperature->Retention_Time Peak_Shape Peak Shape Temperature->Peak_Shape Resolution->Goal Analysis_Time->Goal

Figure 2: Interdependence of parameters in RP-HPLC method development.

Conclusion

Reverse phase HPLC is a powerful and versatile technique for the separation and quantification of taxanes. The protocols outlined in this application note provide a solid foundation for the analysis of paclitaxel, docetaxel, and their related substances. By optimizing key chromatographic parameters such as the stationary phase, mobile phase composition, and flow rate, researchers can achieve high-resolution separations necessary for quality control, impurity profiling, and preparative purification in the development of taxane-based pharmaceuticals. The provided methods are robust and can be adapted to specific analytical needs, ensuring the high purity and quality of these critical anticancer drugs.

References

Application Notes and Protocols for the Synthesis of Taxine B Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Taxine (B1234092) B derivatives, aimed at facilitating drug discovery efforts. Taxine B, a major alkaloid component of the yew tree (Taxus spp.), presents a unique taxane (B156437) scaffold for chemical modification. While its inherent cardiotoxicity poses challenges, its structural features offer opportunities for the development of novel therapeutic agents, potentially with anticancer or other pharmacological activities. These notes cover the isolation of the starting material, synthetic strategies for derivatization, and protocols for biological evaluation.

Introduction to this compound as a Starting Material

This compound is a complex diterpenoid alkaloid that, unlike the well-known anticancer drug paclitaxel (B517696) (Taxol®), has a different substitution pattern on its taxane core.[1] This distinction makes it an attractive starting point for creating novel taxoid libraries to explore new structure-activity relationships (SAR).[1] The primary biological activity of this compound is the antagonism of cardiac sodium and calcium channels, leading to cardiotoxicity.[1][2] However, through chemical synthesis, it is possible to modify its structure to reduce toxicity and introduce other desired pharmacological properties. Semi-synthesis starting from naturally abundant precursors is a common strategy in the development of taxane-based drugs.[3]

Isolation of this compound from Taxus baccata

A reliable source of starting material is crucial for any synthetic endeavor. The following protocol is a generalized procedure for the extraction and purification of this compound from the needles of Taxus baccata.

Experimental Protocol: Isolation of this compound

Materials:

Procedure:

  • Extraction: Macerate 1 kg of dried, ground yew needles in 5 L of methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning: Resuspend the crude extract in a 1:1 mixture of dichloromethane and water. Separate the layers and collect the organic phase. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo.

  • Preliminary Purification: Defat the resulting residue by repeated trituration with hexane to remove nonpolar impurities.

  • Column Chromatography: Subject the defatted extract to silica gel column chromatography. Elute the column with a gradient of hexane-ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard.

  • Final Purification: Pool the fractions containing this compound and subject them to a second round of column chromatography or preparative HPLC for final purification.

Synthesis of this compound Derivatives

The following sections provide detailed protocols for the semi-synthesis of two distinct classes of this compound derivatives: 7-deoxypaclitaxel (B1244737) analogs and D-ring modified thia-analogs. These protocols are based on published synthetic strategies for taxane modification.

Protocol: Semi-synthesis of a 7-Deoxypaclitaxel Analog from this compound

This protocol outlines the conversion of this compound into a novel 7-deoxypaclitaxel analog, involving modifications at the C1, C2, and C4 positions. This multi-step synthesis is based on the work of Wiegerinck et al. (1996).[4]

Step 1: Protection of Diols

  • To a solution of this compound in anhydrous dichloromethane, add an excess of a suitable diol protecting group reagent (e.g., 2,2-dimethoxypropane (B42991) with a catalytic amount of p-toluenesulfonic acid) to protect the C9-C10 diol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with dichloromethane.

  • Purify the product by silica gel chromatography.

Step 2: Introduction of the Benzoyl Group at C2

  • The protected this compound derivative is then treated to selectively introduce a benzoyl group at the C2 position. This can be achieved via the formation of a benzylidene acetal (B89532) at C1-C2, followed by regioselective opening.[4]

  • Dissolve the protected compound in a suitable solvent and react with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst.

  • Isolate the benzylidene acetal and subject it to reductive opening using a reagent like diisobutylaluminium hydride (DIBAL-H) to yield the C2-benzoyl-C1-hydroxy compound.

Step 3: Deoxygenation at C7

  • The C7 hydroxyl group is removed through a Barton-McCombie deoxygenation.

  • First, convert the C7-hydroxyl group to a thiocarbonyl derivative (e.g., a xanthate ester) by reacting with sodium hydride, carbon disulfide, and then methyl iodide.

  • Treat the resulting xanthate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to effect the deoxygenation.

Step 4: Esterification at C13

  • The C13 hydroxyl group is esterified with a protected β-lactam side chain, a key step in imparting cytotoxic activity to many taxanes.[5]

  • Deprotonate the C13-hydroxyl group using a strong base such as lithium hexamethyldisilazide (LiHMDS) at low temperature (-40 °C) in anhydrous THF.[5]

  • Add a solution of the protected β-lactam (e.g., (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenylazetidin-2-one) to the reaction mixture.[5]

  • Allow the reaction to proceed to completion and then quench with a saturated aqueous solution of NH₄Cl.

Step 5: Deprotection

  • Remove the protecting groups from the diols and the side chain under appropriate conditions (e.g., acidic conditions for acetals and fluoride (B91410) source for silyl (B83357) ethers) to yield the final 7-deoxypaclitaxel analog.

Protocol: Semi-synthesis of a D-Ring Modified 5(20)-Thia Analog of Docetaxel (B913) from this compound

This protocol describes the synthesis of a novel docetaxel analog where the exocyclic methylene (B1212753) at C4-C20 is replaced by a thietane (B1214591) ring, based on the work of Guénard and co-workers.[6]

Step 1: Thietane Ring Formation

  • The key step involves the concomitant formation of the thietane ring and acetylation of the tertiary alcohol at C-4.[6]

  • React this compound with a sulfur-donating reagent in the presence of an acetylating agent. A plausible approach would involve the activation of the C20-hydroxyl (if present after modification of the exocyclic double bond) or direct reaction at the double bond followed by cyclization.

(Note: The exact reagents and conditions for this specific transformation from this compound are not detailed in the available abstract and would require further investigation based on the full publication and related literature on thietane synthesis.)

Data Presentation

The biological activity of novel derivatives is a critical component of drug discovery. The following tables summarize the available quantitative data for this compound and its derivatives.

Compound/Derivative ClassCell Line(s)ActivityReference
This compound-Estimated lethal dose (LDmin) in humans: ~3.0 mg/kg[2]
7-Deoxypaclitaxel analogs from this compoundHuman tumor cell linesVery little or no measurable cytotoxic activity[4]
5(20)-Thia analogues of docetaxel from this compound-Less cytotoxic than docetaxel[6]
Taxine Mixture ComponentTest SpeciesRoute of AdministrationLD50 (mg/kg)
Taxine (mixture)MouseOral19.72
Taxine (mixture)MouseIntraperitoneal21.88
Taxine (mixture)RatSubcutaneous20.18

(Data for the taxine mixture is included for comparative purposes as specific LD50 for pure this compound is not explicitly reported in the search results)[7]

Visualizations

Signaling Pathways and Experimental Workflows

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_spindle Mitotic Spindle Microtubules->Mitotic_spindle Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Taxane_derivatives Taxane Derivatives (e.g., Paclitaxel) Taxane_derivatives->Microtubules Stabilization, hibition of depolymerization

Caption: Mechanism of action of taxane derivatives on cancer cells.

Synthesis_Workflow Start Isolation of this compound from Taxus baccata Protection Protection of Reactive Groups Start->Protection Modification Chemical Modification (e.g., Deoxygenation, Ring Formation) Protection->Modification Side_chain Side Chain Attachment (β-Lactam) Modification->Side_chain Deprotection Deprotection Side_chain->Deprotection Purification Purification and Characterization Deprotection->Purification Bio_eval Biological Evaluation (e.g., Cytotoxicity Assays) Purification->Bio_eval End Lead Compound Bio_eval->End

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

The semi-synthesis of this compound derivatives represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to embark on the chemical modification of this unique taxane scaffold. While the initial derivatives synthesized from this compound have shown limited cytotoxicity, further structural modifications, guided by SAR studies, may lead to the identification of potent and selective drug candidates. The development of efficient and scalable synthetic routes will be paramount to unlocking the full therapeutic potential of this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Taxine B Extraction from Yew Needles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Taxine (B1234092) B extraction from yew needles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Taxine B, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the alkaloids.- Reduce particle size: Grind the dried yew needles to a fine powder to increase the surface area for extraction. - Employ advanced extraction techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[1]
Suboptimal solvent selection: The solvent used may not have the best polarity for this compound.- Solvent optimization: Test different solvents and solvent mixtures. Methanol (B129727), ethanol (B145695), and aqueous acidic solutions (e.g., 0.5% sulfuric acid) have been used for taxane (B156437) extraction.[2] For UAE, 83.5% ethanol has been shown to be effective for total taxane extraction.[1]
Insufficient extraction time or temperature: The extraction process may not be running long enough or at a high enough temperature to be efficient.- Optimize extraction parameters: For conventional solvent extraction, agitation for an extended period (e.g., 24-96 hours) may be necessary.[1][2] For MAE, an extraction time of 7 minutes at 95°C has been found to be optimal for paclitaxel, a related taxane.[1]
Degradation of this compound in Extract Alkaloid instability: Taxine alkaloids can be unstable under neutral or basic conditions.[3]- Maintain acidic conditions: Use an acidic extraction solvent (e.g., 0.5% H₂SO₄) or adjust the pH of the extract to be acidic to improve stability.[2] - Avoid high pH during workup: During liquid-liquid extraction or other purification steps, minimize exposure to basic solutions.
Photodegradation: Prolonged exposure to light can lead to the degradation of taxanes.[3]- Protect from light: Conduct extraction and store extracts in amber glass containers or protect them from direct light.
High Levels of Impurities in Crude Extract Co-extraction of other compounds: Solvents like ethanol and methanol can extract a wide range of compounds, including chlorophyll (B73375) and lipids, which can interfere with purification.[4]- Decolorization: Treat the crude extract with activated charcoal to remove pigments.[4] - Defatting step: Perform a preliminary extraction with a nonpolar solvent like hexane (B92381) to remove lipids before extracting the alkaloids. - Liquid-liquid extraction: Partition the crude extract between an organic solvent and an aqueous phase to separate compounds based on their solubility.[4][5]
Difficulty in Purifying this compound Presence of isomeric compounds: this compound and its isomer, isothis compound, are often co-extracted and can be difficult to separate.[2]- High-performance liquid chromatography (HPLC): Utilize a suitable HPLC method with a C18 or RP-8 column for the separation of taxine alkaloids. A mobile phase consisting of a mixture of NaH₂PO₄, acetonitrile, and methanol has been shown to be effective.[2]
Complex mixture of taxanes: Yew needles contain a large number of different taxane alkaloids.[6]- Solid-phase extraction (SPE): Use SPE with cartridges like C18 or silica (B1680970) to fractionate the crude extract and isolate this compound from other taxanes.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent can significantly impact the extraction yield. While methanol and ethanol are commonly used for taxane extraction, an aqueous solution of 0.5% sulfuric acid has been shown to yield a high amount of total alkaloids, referred to as "taxine".[2] For Ultrasound-Assisted Extraction (UAE) of total taxanes, a study found that 83.5% ethanol was optimal.[10] It is recommended to perform small-scale pilot extractions with different solvents to determine the best option for your specific plant material and experimental setup.

Q2: How can I remove chlorophyll from my crude extract?

A2: Chlorophyll is a common impurity in plant extracts that can interfere with downstream purification and analysis. A common method to remove it is by treating the crude extract with activated charcoal.[4] Another approach is to perform a liquid-liquid extraction where the chlorophyll preferentially partitions into a different solvent phase than this compound.

Q3: Is it necessary to dry the yew needles before extraction?

A3: Yes, drying the yew needles is a crucial step. It removes water, which can interfere with the extraction efficiency of organic solvents and allows for more accurate measurement of the starting material. Drying can be done at a controlled temperature, for example, at 60°C for 2 hours.[2]

Q4: At what wavelength should I monitor the HPLC analysis for this compound?

A4: For the analysis of taxine alkaloids by HPLC with a UV detector, a wavelength of 280 nm has been successfully used.[2]

Q5: Can I use the same extraction protocol for different species of yew?

A5: While the general principles of extraction will be similar, the optimal conditions may vary between different Taxus species due to variations in their chemical composition. It is advisable to optimize the extraction parameters for each new species you are working with.

Data Presentation

The following tables summarize quantitative data on taxane extraction from yew needles to provide a comparative overview of different methodologies and their efficiencies.

Table 1: Comparison of Extraction Methods and Reported Yields

Extraction Method Yew Species Solvent Target Compound(s) Reported Yield
Sulfuric Acid ExtractionTaxus baccata0.5% H₂SO₄Total Alkaloids ("taxine")5260 µg/g (0.53%) of dry needles[2]
Ultrasound-Assisted Extraction (UAE)Taxus cuspidata83.5% EthanolTotal Taxanes342.27 µg/g of dry needles[10]
Microwave-Assisted Extraction (MAE) & Ultrasound-Assisted Extraction (UAE)Taxus maireiNot specifiedTotal Taxanes570.32 µg/g[11]

Experimental Protocols

Protocol 1: Sulfuric Acid Extraction of Total Alkaloids (Taxine)

This protocol is adapted from a method described for the extraction of "taxine" from Taxus baccata needles.[2]

Materials:

  • Dried and crushed yew needles

  • 0.5% Sulfuric acid (H₂SO₄)

  • Ethyl ether (Et₂O)

  • Ammonia (B1221849) solution (25%)

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glassware (beakers, flasks, separatory funnel)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Maceration: Soak 50 g of crushed yew needles in 0.5% sulfuric acid.

  • Agitation: Stir the mixture continuously for 4 days at room temperature.

  • Filtration: Filter the mixture to separate the acidic extract from the plant material.

  • Liquid-Liquid Extraction (Acidic): Transfer the filtrate to a separatory funnel and extract three times with 300 mL of ethyl ether to remove non-basic compounds. Discard the ether layers.

  • Basification: Adjust the pH of the aqueous phase to 10-10.5 with a 25% ammonia solution.

  • Liquid-Liquid Extraction (Basic): Extract the basified solution three times with 100 mL of chloroform. The taxine alkaloids will move into the chloroform phase.

  • Drying: Combine the chloroform layers and dry them over anhydrous sodium sulfate.

  • Concentration: Filter the dried chloroform solution and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: General Ultrasound-Assisted Solvent Extraction (UAE) of Taxanes

This protocol is a general guideline based on parameters reported for the UAE of taxanes from Taxus species.[1][10]

Materials:

  • Dried and powdered yew needles

  • Methanol or Ethanol (e.g., 83.5%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of dried, powdered yew needles (e.g., 1 g).

  • Solvent Addition: Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 20.88:1 mL/g).

  • Sonication: Place the mixture in an ultrasonic bath and sonicate at a specific power (e.g., 140 W) for a defined duration (e.g., ~48 minutes).

  • Separation: After sonication, centrifuge the mixture to pellet the solid plant material.

  • Collection: Decant the supernatant (the extract). For exhaustive extraction, the pellet can be re-extracted with fresh solvent.

  • Filtration: Combine the supernatants and filter them to remove any remaining solid particles.

  • Concentration: Concentrate the filtered extract using a rotary evaporator to obtain the crude taxane extract.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Yew_Needles Yew Needles Drying Drying Yew_Needles->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Maceration, UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification_Step Further Purification (LLE, SPE, Chromatography) Crude_Extract->Purification_Step Pure_Taxine_B Pure this compound Purification_Step->Pure_Taxine_B

Caption: General workflow for the extraction and purification of this compound from yew needles.

Troubleshooting_Logic cluster_extraction_solutions Extraction Solutions cluster_degradation_solutions Degradation Solutions cluster_purification_solutions Purification Solutions Start Low this compound Yield Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Degradation Assess for Degradation Start->Check_Degradation Check_Purification Evaluate Purification Losses Start->Check_Purification Optimize_Solvent Optimize Solvent Check_Extraction->Optimize_Solvent Suboptimal solvent? Increase_Time_Temp Increase Time/Temp Check_Extraction->Increase_Time_Temp Insufficient extraction? Reduce_Particle_Size Reduce Particle Size Check_Extraction->Reduce_Particle_Size Incomplete cell lysis? Maintain_Acidic_pH Maintain Acidic pH Check_Degradation->Maintain_Acidic_pH Unstable pH? Protect_From_Light Protect from Light Check_Degradation->Protect_From_Light Light exposure? Optimize_LLE Optimize LLE Check_Purification->Optimize_LLE Losses during LLE? Optimize_SPE Optimize SPE Check_Purification->Optimize_SPE Losses during SPE?

Caption: Troubleshooting logic for addressing low yields of this compound.

References

taxine B instability under neutral and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taxine (B1234092) B Research. This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical stability of taxine B, particularly under neutral and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

This compound is a complex taxane (B156437) alkaloid known to be sensitive and unstable in both neutral and basic aqueous solutions.[1][2] Its structure contains several ester linkages that are susceptible to hydrolysis, which is a primary degradation pathway.[3][4] This inherent instability requires careful handling and specific buffer conditions during experimental procedures to prevent the formation of artifacts and ensure data reproducibility.[3]

Q2: I am observing rapid degradation of my this compound sample in a neutral (pH 7.0) buffer. Is this expected?

Yes, this is an expected behavior. Taxine alkaloids are known to be unstable in neutral environments.[1][2] The primary cause of this degradation is the hydrolysis of ester bonds within the molecule.[3] For sensitive experiments, it is crucial to control the pH and consider using a slightly acidic buffer, if compatible with your experimental design, to slow down this degradation process.

Q3: What specific chemical changes occur when this compound is exposed to basic (pH > 7) conditions?

Under basic conditions, this compound degradation is accelerated, primarily through base-catalyzed hydrolysis of its ester functional groups.[3] Key reactions include:

  • Hydrolysis of the C13 side chain: The ester bond connecting the phenylpropanoid side chain to the main taxane core can be cleaved.[3]

  • Deacetylation: The acetate (B1210297) group, likely at the C10 position, is prone to hydrolysis, leading to the formation of deacetylated derivatives.[3]

  • Acetyl Migration: In addition to hydrolysis, the acetyl group may migrate to other hydroxyl positions on the taxane ring, creating isomeric impurities.[3]

These reactions result in a loss of the parent compound and the appearance of multiple new peaks in analytical methods like HPLC.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following strategies:

  • pH Control: Maintain the solution at a slightly acidic pH (e.g., pH 4-5), if your experimental system allows. Taxanes are generally more stable in acidic conditions compared to neutral or basic ones.

  • Low Temperature: Perform experiments at low temperatures (e.g., on ice) whenever possible to reduce the rate of hydrolytic reactions. Store stock solutions at -20°C or -80°C.[5]

  • Use of Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or ethanol, where this compound is more stable.[4][5]

  • Fresh Preparations: Prepare aqueous solutions of this compound immediately before use. Avoid storing this compound in aqueous buffers for extended periods.[5]

  • Minimize Exposure to Light: While hydrolysis is the primary concern, photodegradation can also be a factor for complex natural products.[2] Protect solutions from light by using amber vials or covering containers with foil.

Q5: What are the recommended storage conditions for this compound solutions?

  • Solid Form: Store solid this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or ethanol.[5] Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[5] If temporary storage is unavoidable, keep the solution at 2-8°C for the shortest possible duration and ensure the buffer is pH-stabilized (ideally slightly acidic).

Troubleshooting Guide

Problem: My HPLC analysis shows a rapid decrease in the this compound peak area and the appearance of new, more polar peaks over a short time.

This is a classic sign of chemical degradation. The new, earlier-eluting (more polar) peaks are likely hydrolysis products.

start Problem: Rapid loss of this compound peak and appearance of new peaks check_ph Is the solution pH ≥ 7 (neutral or basic)? start->check_ph check_temp Was the experiment conducted at room temp or higher for an extended time? check_ph->check_temp No cause_hydrolysis Primary Cause: Base/Neutral-catalyzed hydrolysis is occurring. check_ph->cause_hydrolysis Yes check_solvent Was the sample stored in an aqueous buffer for a long period? check_temp->check_solvent No check_temp->cause_hydrolysis Yes check_solvent->cause_hydrolysis Yes solution_ph Solution: Use a slightly acidic buffer (e.g., pH 4-5). cause_hydrolysis->solution_ph solution_temp Solution: Work at lower temperatures (e.g., on ice). cause_hydrolysis->solution_temp solution_fresh Solution: Prepare aqueous solutions fresh before use. cause_hydrolysis->solution_fresh

Caption: Troubleshooting logic for this compound degradation.

Data Presentation

Table 1: Illustrative Degradation Rate Constants for the Related Taxane, Cabazitaxel (B1684091), at 80°C (Data adapted from a study on cabazitaxel to demonstrate a general principle for taxanes)[6]

pHDegradation Rate Constant (k) x 10⁻³ (h⁻¹)Relative Stability
2.404.3Moderate
4.541.3Highest
6.202.5Moderate
7.3010.1Low
8.3069.3Very Low
10.30115.5Extremely Low

Note: This data is for illustrative purposes only and shows the U-shaped rate-pH profile common for esters. Actual degradation rates for this compound will vary.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound by HPLC

This protocol outlines a method to determine the stability of this compound at different pH values.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare 10 mM this compound stock in anhydrous DMSO dilute Dilute this compound stock to 100 µM in each buffer at Time = 0 prep_stock->dilute prep_buffers Prepare a range of sterile buffers (e.g., pH 4, 5, 7, 8, 9) prep_buffers->dilute incubate Incubate samples at a controlled temperature (e.g., 25°C) protected from light dilute->incubate sample Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample quench Quench reaction immediately (e.g., by acidification or freezing) sample->quench hplc Analyze samples by reverse-phase HPLC quench->hplc integrate Integrate peak area of parent this compound hplc->integrate plot Plot ln(Peak Area) vs. Time for each pH integrate->plot calculate Calculate pseudo-first-order rate constant (k) from the slope plot->calculate

Caption: Workflow for a pH-dependent stability study of this compound.

Methodology:

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Series of buffers (e.g., citrate (B86180) for pH 4-5, phosphate (B84403) for pH 7-8, borate (B1201080) for pH 9)

    • HPLC system with a C18 column

    • Mobile phase (e.g., acetonitrile/water gradient)

    • Temperature-controlled incubator

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.[5]

  • Incubation:

    • For each pH to be tested, pipette the required volume of buffer into a clean, amber vial.

    • At time zero (T=0), add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.[5]

    • Immediately withdraw the T=0 sample.

    • Place the vials in an incubator at a constant temperature (e.g., 25°C or 37°C).

  • Sampling:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).

    • Immediately quench the degradation reaction by either freezing the sample at -80°C or mixing with an acidic solution if compatible with the analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated reverse-phase HPLC method.

    • Monitor the disappearance of the parent this compound peak at an appropriate wavelength (e.g., 232 nm).[7]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound peak area against time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative degradation rate constant (-k).

    • Compare the rate constants (k) at different pH values to determine the optimal pH for stability.

Visualization of Degradation Pathway

Under basic conditions, the ester groups of this compound are susceptible to hydrolysis. The following diagram illustrates a plausible degradation pathway.

cluster_products Degradation Products taxine_b This compound (with ester groups at C10 and C13) deacetyl 10-Deacetylthis compound taxine_b->deacetyl OH⁻ (Hydrolysis at C10) side_chain_cleaved Taxane Core + Free Side Chain taxine_b->side_chain_cleaved OH⁻ (Hydrolysis at C13) other Other Rearrangement Products taxine_b->other Rearrangement

Caption: Plausible degradation pathways of this compound in basic conditions.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document focuses on strategies to overcome the poor aqueous solubility of taxanes, using paclitaxel (B517696) as a well-documented model compound. While taxine (B1234092) B is also a taxane (B156437) alkaloid, specific solubility data and established protocols for it are limited in publicly available literature. The principles and methods described for paclitaxel are highly relevant and applicable to other poorly soluble taxanes like taxine B.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address solubility challenges during in vitro and in vivo studies.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with poorly soluble taxanes.

Question/Issue Possible Cause(s) Suggested Solution(s)
My taxane powder will not dissolve, even in organic solvents like DMSO or ethanol (B145695). 1. Poor quality or hydrated solvent. 2. The compound may have degraded or aggregated.1. Use fresh, anhydrous grade solvents. 2. Gently warm the solution and sonicate to aid dissolution. 3. Verify the purity and integrity of your compound using analytical methods like HPLC.
My taxane precipitates out of solution when I dilute my organic stock into an aqueous buffer or cell culture medium. This is a common phenomenon known as "precipitation upon dilution." The aqueous environment is a poor solvent for the hydrophobic taxane, causing it to crash out as the concentration of the organic co-solvent decreases.[1]1. Optimize Dilution: Perform rapid, serial dilutions into the aqueous medium while vortexing to minimize localized high concentrations. 2. Increase Co-solvent (with caution): If the experimental system can tolerate it, slightly increase the final concentration of the organic solvent (e.g., DMSO). Note that DMSO concentrations above 0.5% can be toxic to many cell lines.[1] 3. Use a Solubilizing Excipient: Pre-dissolve a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) or a cyclodextrin (B1172386) in your aqueous medium before adding the taxane stock solution.[1]
I am observing low or inconsistent results in my cell-based assays. 1. Precipitation of the compound in the culture medium is leading to a lower effective concentration. 2. The compound is adsorbing to plasticware (e.g., pipette tips, microplates).1. Visually inspect your assay plates under a microscope for any signs of precipitation. 2. Consider using one of the formulation strategies below (e.g., cyclodextrin complexation, polymeric micelles) to improve solubility and stability in the medium. 3. Use low-adhesion plasticware.
The solubility of my compound is still too low for my in vivo animal studies. The required concentration for injection may be too high for simple co-solvent systems. These systems can also cause toxicity issues in animals.Advanced formulation strategies are necessary. Consider developing a liposomal formulation, a nanoparticle suspension, or a solid dispersion to significantly enhance aqueous solubility and prepare a stable, injectable formulation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of paclitaxel? A1: Paclitaxel is practically insoluble in water, with a reported solubility of less than 0.1 µg/mL.[3]

Q2: What are the primary methods to enhance the aqueous solubility of taxanes? A2: Several techniques are used, ranging from simple to complex. These include the use of co-solvents, surfactants to form micelles, complexation with cyclodextrins, and advanced formulations like liposomes, polymeric micelles, and solid dispersions.[2][4][5]

Q3: How do co-solvents work? A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like taxanes.[6] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[1]

Q4: What is the role of cyclodextrins in improving solubility? A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic taxane molecule can be encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[1]

Q5: Are there any therapeutic formulations of paclitaxel that address its poor solubility? A5: Yes, the original formulation of paclitaxel, Taxol®, uses a mixture of Cremophor® EL (a surfactant) and dehydrated ethanol as the solvent system. More recent formulations, like Abraxane®, utilize albumin-bound nanoparticles to deliver the drug without the need for Cremophor® EL, which can cause hypersensitivity reactions.

Solubility Enhancement Data

The following table summarizes quantitative data on the solubility of paclitaxel achieved through various methods.

Method/System Solvent/Carrier Achieved Paclitaxel Solubility Reference
Aqueous Solution Water< 0.1 µg/mL[3]
Co-solvent System 75% (v/v) PEG 400 in water16 mg/mL[7]
Polymeric Micelles Amphiphilic MPC-co-BMA polymer (PMB30W)5.0 mg/mL[3]
Liposomal Formulation S100PC/CH/MPEG2000-DSPE with 3% Tween 803.39 mg/mL[2]
Prodrug Conjugation PEG conjugated as a 2'-esterup to 650 mg/mL[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the intrinsic solubility of a taxane in a specific solvent.

Materials:

  • Taxane powder

  • Selected solvent (e.g., water, PBS, co-solvent mixture)

  • Vials with tight-sealing caps

  • Vortex mixer

  • Isothermal shaker bath

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the taxane powder to a vial containing a known volume (e.g., 1 mL) of the desired solvent. An excess is ensured when solid particles remain visible.

  • Tightly seal the vial to prevent solvent evaporation.

  • Vigorously vortex the mixture for 1-2 minutes for initial dispersion.

  • Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[1]

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent to bring the concentration into the linear range of your analytical method.

  • Quantify the taxane concentration in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.[1]

Protocol 2: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating a taxane within liposomes to improve its aqueous solubility.

Materials:

  • Taxane (e.g., paclitaxel)

  • Lipids (e.g., soy phosphatidylcholine (S100PC), cholesterol (CH), MPEG2000-DSPE)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Syringe filters (for extrusion)

Procedure:

  • Dissolve the taxane and lipids in the organic solvent in a round-bottom flask. A typical molar ratio might be S100PC:CH:MPEG2000-DSPE at 90:10:5.[2]

  • Attach the flask to a rotary evaporator. Under vacuum, rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

  • Continue evaporation for at least 30 minutes after the film appears dry to remove all residual organic solvent. Flushing the flask with nitrogen gas can aid this process.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The volume will depend on the desired final concentration.

  • Agitate the flask (e.g., by rotation or gentle shaking) at a temperature above the lipid transition temperature until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • To create smaller, unilamellar vesicles (SUVs), the suspension must be downsized. This can be achieved by:

    • Sonication: Using a probe sonicator on the suspension.

    • Extrusion: Repeatedly passing the suspension through polycarbonate filters with defined pore sizes (e.g., sequentially through 0.4 µm and 0.2 µm filters) using an extruder.[7]

  • To separate the encapsulated taxane from any unencapsulated (free) drug, the final liposome (B1194612) suspension can be centrifuged at high speed, and the resulting liposome pellet can be washed and resuspended.[7]

Visualizations

experimental_workflow start Start: Poorly Soluble Taxane Compound stock_prep Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep is_sol_sufficient Is solubility sufficient for the experiment? stock_prep->is_sol_sufficient simple_dilution Perform Serial Dilution into Aqueous Medium is_sol_sufficient->simple_dilution No end_success Proceed with Experiment is_sol_sufficient->end_success Yes precipitation Precipitation Occurs? simple_dilution->precipitation use_excipients Option 1: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) precipitation->use_excipients Yes precipitation->end_success No advanced_formulation Option 2: Develop Advanced Formulation (e.g., Liposomes, Nanoparticles) use_excipients->advanced_formulation If still insufficient use_excipients->end_success advanced_formulation->end_success end_fail Re-evaluate Strategy

References

Technical Support Center: Minimizing Degradation of Taxine B During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on minimizing the degradation of taxine (B1234092) B during storage and experimental handling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your taxine B samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a sensitive molecule susceptible to degradation through several pathways. The primary factors include:

  • pH: this compound is known to be unstable in neutral and alkaline (basic) conditions, which can lead to hydrolysis of its ester and other functional groups.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Oxidation: The complex structure of this compound contains sites that are susceptible to oxidation.[2][3]

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection may not always reveal degradation. The most reliable method for assessing the purity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact this compound.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO).[4] Prepare solutions at a reasonably high concentration (e.g., 10 mM) to minimize the relative impact of any contaminants.[5] It is crucial to use solvents with low water content, as water can facilitate hydrolysis. For long-term storage, DMSO solutions are often used, but it's important to be aware that DMSO can absorb moisture from the atmosphere, which could potentially lead to degradation over time.[5]

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for any significant length of time. Degradation is likely to occur, compromising the integrity of your experiments. For short-term use (within a few hours), solutions should be kept on ice and protected from light.

Q5: Are multiple freeze-thaw cycles detrimental to this compound stability?

A5: Yes, multiple freeze-thaw cycles should be avoided. Each cycle can introduce atmospheric moisture and oxygen into the solution, potentially accelerating degradation.[6][7] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles for the bulk of the stock.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be a sign of this compound degradation. Follow these steps to troubleshoot:

  • Workflow for Troubleshooting Inconsistent Results

    A Inconsistent Experimental Results B Check Purity of this compound Stock Solution (Use Stability-Indicating HPLC Method) A->B C Is Purity >95%? B->C D Prepare Fresh Stock Solution from Solid Material C->D No E Re-run Experiment with Fresh Stock C->E Yes D->E F Review Experimental Protocol for Potential Issues (e.g., pH, temperature, light exposure) E->F Unsuccessful G Problem Resolved E->G Successful H Contact Technical Support F->H

    Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible particulates or color change in the stock solution.

This is a strong indicator of degradation or precipitation.

  • Do not use the solution. Discard it appropriately.

  • Prepare a fresh stock solution from solid this compound in a clean, dry vial using anhydrous solvent.

  • Filter the new solution through a 0.22 µm syringe filter to remove any potential micro-particulates.

  • Aliquot and store the new stock solution as recommended in the storage guidelines below.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under a wide range of conditions is not extensively published, the following table summarizes general stability information based on related taxanes and alkaloids. This information should be used as a guideline for handling and storage.

ParameterConditionRecommendation/Observation
pH Acidic (pH < 5)Generally more stable.
Neutral (pH ~7)Unstable.[8]
Alkaline (pH > 8)Highly unstable; rapid degradation expected.[8]
Temperature -80°CRecommended for long-term storage of solid and solutions.
-20°CSuitable for short to medium-term storage (weeks to months).
4°C (refrigerated)Suitable for very short-term storage (days); protect from light.
Room Temperature (~25°C)Not recommended; significant degradation can occur.
Light DarkEssential for storage at all temperatures.
Ambient LightCan induce photodegradation.[1]
UV LightCauses rapid degradation.
Solvents Methanol, AcetonitrileSuitable for stock solutions; use anhydrous grade.
DMSOSuitable for stock solutions, especially for long-term frozen storage.[5][6][7] Be mindful of its hygroscopic nature.
Aqueous BuffersNot recommended for storage due to hydrolysis, especially at neutral or alkaline pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature and take samples at 30 minutes, 1, 2, and 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Dilute with mobile phase for HPLC analysis at each time point.

  • Thermal Degradation:

    • Place a sample of solid this compound and a vial of the stock solution in an oven at 80°C.

    • Analyze samples at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a light source in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples at various time intervals.[9]

  • Analysis: Analyze all samples using a suitable HPLC method to determine the percentage of this compound remaining and the profile of degradation products.

  • Logical Flow for Forced Degradation Study

    Start Start: Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analyze Analyze Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze End Elucidate Degradation Pathways & Identify Degradants Analyze->End

    Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for developing an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A starting point could be 30% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.[10][11]

  • Column Temperature: 30°C.

Method Development and Validation:

  • Inject a solution of undegraded this compound to determine its retention time.

  • Inject samples from the forced degradation study. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the this compound peak and from each other.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13][14][15][16]

By following these guidelines, researchers can minimize the degradation of this compound, ensuring the accuracy and reproducibility of their experimental results.

References

Technical Support Center: Taxine B Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of taxine (B1234092) B using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is taxine B and why is its detection important?

This compound is one of the major toxic pseudo-alkaloids found in yew (Taxus) species.[1][2] Its detection is crucial in forensic toxicology to investigate cases of suspected yew poisoning in both humans and animals.[1][2] Additionally, understanding the fragmentation and detection of this compound and related taxoids is relevant in the broader context of natural product analysis and drug discovery.

Q2: What is the typical mass-to-charge ratio (m/z) for this compound in mass spectrometry?

In positive ion mode mass spectrometry, this compound and its isomer, isothis compound, are typically detected as the protonated molecule [M+H]⁺. The precursor ion m/z value is consistently reported as 584.2 or 584.4.[1]

Q3: What are the common product ions for this compound in MS/MS analysis?

For tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM), the most common product ions for the precursor ion m/z 584.2 are m/z 194.3 (or 194.0/194.1) and m/z 107.1 (or 107.0/107.2).[1]

Q4: Can this compound be differentiated from its isomer, isothis compound?

This compound and isothis compound have the same mass and produce similar product ions in MS/MS, making their differentiation by mass spectrometry alone challenging.[1] Chromatographic separation is essential to distinguish between these two isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: No or Low Signal/Peak for this compound

Question: I am not observing any peak, or a very weak peak, for this compound in my sample. What are the possible causes and solutions?

Possible Causes and Solutions:

  • Improper Sample Preparation: this compound may not have been efficiently extracted from the sample matrix.

    • Solution: Review and optimize your sample preparation protocol. For biological fluids like blood or urine, solid-phase extraction (SPE) is a robust method with reported recoveries of up to 86%.[1][2] Liquid-liquid extraction (LLE) under alkaline conditions is also a viable option.[3] Ensure that the pH and solvent polarities are appropriate for this compound extraction.

  • Instrument Settings Not Optimized: The mass spectrometer parameters may not be optimal for the detection of this compound.

    • Solution: Verify your instrument settings. Ensure you are using the correct precursor and product ion m/z values for this compound in your MRM method.[1] It is highly recommended to perform compound optimization (tuning) for this compound on your specific instrument to determine the optimal collision energies and other parameters.

  • Degradation of this compound: Taxine alkaloids can be unstable, and improper handling or storage can lead to degradation.

    • Solution: Ensure samples are stored correctly, typically at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage), and minimize freeze-thaw cycles. Prepare fresh working solutions of standards.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source.

    • Solution: Improve sample clean-up to remove interfering matrix components. Modifying the chromatographic method to separate this compound from the suppressive compounds can also be effective.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows significant peak tailing/fronting/splitting. How can I improve the peak shape?

Possible Causes and Solutions:

  • Column Contamination or Degradation: The analytical column may be contaminated or have a void at the inlet.

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing it to dislodge any particulates on the inlet frit.[4] If neither of these steps resolves the issue, the column may need to be replaced.[5] Using a guard column can help extend the life of your analytical column.[4]

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for this compound, which is a basic compound.

    • Solution: For basic analytes like this compound, a mobile phase with a slightly acidic pH can improve peak shape by ensuring the analyte is in a consistent protonated state. However, be mindful of the column's pH limitations.

  • Injection Solvent Issues: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your standards and extracted samples in a solvent that is similar in composition and strength to the initial mobile phase of your chromatographic gradient.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or other parts of the LC system.

    • Solution: Ensure all fittings and tubing are properly connected to minimize dead volume.[5] Consider using a column specifically designed for the analysis of basic compounds.

Issue 3: High Background Noise or Matrix Effects

Question: I am observing high background noise or suspect ion suppression/enhancement in my analysis. What steps can I take to mitigate this?

Possible Causes and Solutions:

  • Insufficient Sample Clean-up: Complex matrices like blood, plasma, or tissue extracts contain numerous endogenous compounds that can interfere with the analysis.

    • Solution: Employ a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering compounds than simple protein precipitation.[6]

  • Co-elution with Matrix Components: Phospholipids and other matrix components can co-elute with this compound and affect its ionization.

    • Solution: Adjust the chromatographic gradient to better separate this compound from the matrix interferences. A slower gradient or a different column chemistry might be necessary.

  • Contaminated LC-MS System: The system itself, including solvents, tubing, and the ion source, can be a source of contamination.

    • Solution: Use high-purity LC-MS grade solvents and reagents. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Blood

This protocol is adapted from a validated method for the determination of this compound in biological fluids.[1][2]

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add an appropriate internal standard (e.g., docetaxel).

    • Vortex the sample to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Condition a C18 or RP-18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading:

    • Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute this compound from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting parameters for the LC-MS/MS analysis of this compound.[1]

  • Liquid Chromatography (LC):

    • Column: C18 or RP-18, e.g., 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-45 °C.[1]

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 584.2.

    • Product Ions (Q3): m/z 194.3 and m/z 107.1.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific instrument.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound in blood.[1][2]

ParameterValue
Linearity Range0.1 - 500 ng/g
Limit of Detection (LOD)0.4 ng/g
Limit of Quantitation (LOQ)2 ng/g
Recovery (SPE)86%

Visualizations

TaxineB_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) Spike Spike with Internal Standard Sample->Spike 1 Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction 2 Evap Evaporate to Dryness Extraction->Evap 3 Recon Reconstitute in Mobile Phase Evap->Recon 4 LC Liquid Chromatography (LC) Separation Recon->LC 5 MS Mass Spectrometry (MS) Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Problem with this compound Detection NoPeak No/Low Peak Signal Start->NoPeak PoorShape Poor Peak Shape Start->PoorShape HighNoise High Noise/Matrix Effects Start->HighNoise CheckExtraction Review Sample Prep Protocol NoPeak->CheckExtraction Extraction Issue? CheckMSParams Optimize MS Parameters (Tune) NoPeak->CheckMSParams Instrument Issue? CheckStability Assess Analyte Stability NoPeak->CheckStability Degradation? CheckColumn Inspect/Flush/Replace Column PoorShape->CheckColumn Column Issue? CheckMobilePhase Optimize Mobile Phase PoorShape->CheckMobilePhase Mobile Phase Issue? CheckInjection Verify Injection Solvent PoorShape->CheckInjection Injection Issue? ImproveCleanup Enhance Sample Cleanup (SPE) HighNoise->ImproveCleanup Matrix Overload? ModifyLC Modify LC Gradient HighNoise->ModifyLC Co-elution? CleanSystem Clean LC-MS System HighNoise->CleanSystem System Contamination?

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Taxine B Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS analysis of taxine (B1234092) B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting a signal for taxine B. What are the potential causes and solutions?

A: Failure to detect a this compound signal can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:

  • Sample Preparation:

    • Inefficient Extraction: this compound and its isomers are pseudo-alkaloids. Ensure your extraction method is suitable for these compounds. Solid-phase extraction (SPE) with a reversed-phase (RP-18) sorbent is a proven effective method.[1][2][3][4] Liquid-liquid extraction (LLE) under alkaline conditions has also been successfully used.

    • Analyte Degradation: Taxine alkaloids can be unstable and are susceptible to hydrolysis, especially under acidic or basic conditions.[5] Minimize sample processing time and keep samples cool. It is recommended to store stock solutions at -20°C or below.[6]

  • Chromatography:

    • Inappropriate Column: A reversed-phase C18 column is commonly and successfully used for the separation of this compound.[1][2]

    • Mobile Phase Composition: Ensure the mobile phase composition is appropriate for retaining and eluting this compound. A typical mobile phase involves a gradient of acetonitrile (B52724) or methanol (B129727) with an aqueous component containing a volatile additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Mass Spectrometry:

    • Incorrect MRM Transitions: Verify that you are using the correct multiple reaction monitoring (MRM) transitions for this compound. The protonated molecule [M+H]⁺ is used as the precursor ion.

    • Source Parameter Optimization: The electrospray ionization (ESI) source parameters must be optimized for this compound. This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[7][8][9][10]

Q2: My sensitivity for this compound is low. How can I increase the signal intensity?

A: Low sensitivity is a common challenge. Here are several strategies to boost your signal:

  • Optimize Sample Preparation:

    • Increase Recovery: A well-optimized SPE protocol can yield high recovery rates, for example, up to 86%.[1][2]

    • Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a solvent compatible with your mobile phase.

  • Enhance Chromatographic Performance:

    • Reduce Flow Rate: Lower flow rates (e.g., 0.1–0.3 mL/min) can improve ESI efficiency.[9]

    • Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity.[11]

  • Fine-Tune Mass Spectrometer Settings:

    • Source Optimization: Systematically optimize ESI source parameters. This is a critical step for maximizing ionization efficiency.[7][8][12] Key parameters to adjust include:

      • Capillary Voltage: Typically in the range of 3–5 kV for positive mode.[9]

      • Nebulizer Gas Pressure: Controls droplet size; a common range is 20–60 psi.[9]

      • Drying Gas Temperature and Flow: Crucial for efficient desolvation of the mobile phase.[13]

    • MRM Optimization: Ensure the collision energy for each MRM transition is optimized to produce the most abundant product ions.

  • Mobile Phase Modifiers:

    • The addition of volatile additives like 0.1% formic acid or ammonium acetate to the mobile phase can enhance the protonation of this compound in the ESI source, leading to a stronger signal.[9][11]

Q3: I am observing significant matrix effects. How can I mitigate them?

A: Matrix effects, which can cause ion suppression or enhancement, are a common issue when analyzing complex biological samples.[14] Here’s how to address them:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components from samples like blood, urine, and tissue homogenates.[1][2][3][4]

    • Liquid-Liquid Extraction (LLE): Can also be used to isolate this compound from the sample matrix.[15]

  • Optimize Chromatography:

    • Sufficient Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components. Adjusting the gradient profile of your LC method can improve separation.

    • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use an Internal Standard:

    • The use of a suitable internal standard (IS) is crucial to compensate for matrix effects and variations in extraction recovery. Docetaxel has been successfully used as an IS for this compound analysis.[1][2]

Q4: What are the recommended MRM transitions for this compound?

A: The most commonly used precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 584.2 (or 584.4). The two most abundant and frequently monitored product ions are m/z 194.3 (or 194.1/194.0) and m/z 107.1 (or 107.2/107.0).[1][2] It is recommended to monitor at least two transitions to ensure specificity.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
LC Column Reversed-Phase C18 (RP-18)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[16]
Mobile Phase B Acetonitrile or Methanol[2][17]
Flow Rate 0.3 mL/min[2]
Injection Volume 20 µL[2]
Ionization Mode Electrospray Ionization (ESI), Positive[16]
Precursor Ion (Q1) m/z 584.2[1][2]
Product Ion (Q3) 1 m/z 194.3[1][2]
Product Ion (Q3) 2 m/z 107.1[1][2]
Internal Standard Docetaxel[1][2]
Table 2: Reported Performance Data for this compound Quantification
ParameterValueMatrixReference
Linearity Range0.1 - 500 ng/gBlood[1][2]
Limit of Detection (LOD)0.4 ng/gBlood[1][2]
Limit of Quantification (LOQ)2 ng/gBlood[1][2]
Recovery86%Biological Samples[1][2]
Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is a generalized procedure based on published methods.[1][2][3][4] Optimization may be required for your specific application and matrix.

  • Sample Pre-treatment:

    • To 1 mL of sample (e.g., blood, urine), add an appropriate amount of internal standard (e.g., Docetaxel).

    • Vortex to mix.

    • Add a suitable buffer to adjust the pH if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., water/methanol mixture) to remove hydrophilic interferences.

  • Elution:

    • Elute this compound and the internal standard from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualized Workflows

TaxineB_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Blood, Urine, Tissue) Add_IS Add Internal Standard (e.g., Docetaxel) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) or LLE Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation (C18 Column) Evap_Recon->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantification MS_Detect->Data_Proc

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate Chromatography Check_Sample_Prep->Check_LC OK Sol_Prep Optimize Extraction Recovery (e.g., SPE method) Check for Degradation Check_Sample_Prep->Sol_Prep Issues Found Check_MS Verify MS Parameters Check_LC->Check_MS OK Sol_LC Confirm Column Integrity Optimize Mobile Phase Check for Matrix Effects Check_LC->Sol_LC Issues Found Sol_MS Confirm MRM Transitions Optimize ESI Source (Voltage, Gas, Temp) Check_MS->Sol_MS Issues Found

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

dealing with matrix effects in biological samples for taxine B analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Taxine (B1234092) B analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of Taxine B in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, focusing on mitigating matrix effects and improving data quality.

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common form of matrix effect in electrospray ionization (ESI) mass spectrometry, can significantly impact the accuracy and sensitivity of your this compound analysis.

Potential Causes:

  • Co-elution of Endogenous Matrix Components: Biological samples like plasma and blood are complex matrices containing high concentrations of phospholipids, salts, and proteins.[1][2] These components can co-elute with this compound and compete for ionization in the ESI source, leading to a suppressed analyte signal.[1]

  • High Concentrations of Interfering Substances: The presence of non-volatile components in the sample can increase the viscosity and surface tension of the ESI droplets, hindering the efficient generation of gas-phase analyte ions.

  • Sample Preparation Method: Inadequate sample cleanup is a primary contributor to matrix effects. Simpler methods like protein precipitation may not sufficiently remove interfering substances.[3]

Troubleshooting and Mitigation Strategies:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and reducing matrix effects.[4][5][6] It allows for the selective extraction of this compound while removing a significant portion of interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from the sample matrix. The choice of extraction solvent is critical for achieving good recovery and minimizing interferences.

  • Chromatographic Separation:

    • Improve Separation: Modify your HPLC or UHPLC method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a longer column.

  • Mass Spectrometry Source Optimization:

    • Change Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than ESI.[3]

  • Method of Standard Addition: For quantitative analysis in the presence of unavoidable matrix effects, the method of standard addition can be used to correct for signal suppression.[7][8]

Q2: My recovery of this compound is low and inconsistent. What steps can I take to improve it?

A2: Low and variable recovery can stem from several factors throughout the sample preparation and analysis workflow.

Potential Causes:

  • Suboptimal Extraction pH: The extraction efficiency of alkaloids like this compound is highly dependent on the pH of the sample and extraction solvent.

  • Inefficient Elution from SPE Cartridge: The choice of elution solvent and its volume may not be adequate to completely elute this compound from the SPE sorbent.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions.

Troubleshooting and Mitigation Strategies:

  • Optimize Extraction pH: For LLE, ensure the sample is basified (e.g., pH 9-10) to neutralize the alkaloid, making it more soluble in organic solvents. For SPE, the pH of the loading and wash solutions should be optimized for retention, while the elution solvent may require acidification to facilitate the release of the protonated alkaloid.

  • SPE Method Optimization:

    • Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C18) is appropriate for the hydrophobicity of this compound.[4][6]

    • Elution Solvent: Test different elution solvents and volumes to ensure complete elution. A stronger solvent or multiple elution steps may be necessary.

    • Flow Rate: A slower flow rate during sample loading can improve retention on the SPE column.

  • Use of an Internal Standard: Employing a suitable internal standard, such as docetaxel, can help to compensate for variability in recovery during sample preparation and analysis.[4]

Q3: How do I choose between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation for this compound sample preparation?

A3: The choice of sample preparation method depends on the required level of cleanliness, sensitivity, and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method but provides the least effective cleanup. It is more prone to significant matrix effects and may not be suitable for assays requiring high sensitivity.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can provide good recovery. However, it can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences and achieving the highest sensitivity and reproducibility.[4][5][6] While it may require more method development, it often results in cleaner extracts and more robust analytical methods.

For sensitive and reliable quantification of this compound in complex biological matrices, SPE is the recommended sample preparation technique. [4][5][6]

Data Presentation

The following tables summarize key quantitative data from validated LC-MS/MS methods for this compound analysis.

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Analysis in Blood

Validation ParameterPerformance MetricReference
Linearity Range0.1 - 500 ng/g[4]
Limit of Detection (LOD)0.4 ng/g[4]
Limit of Quantification (LOQ)2 ng/g[4]
Recovery (SPE)86%[4]

Table 2: LC-MS/MS Parameters for this compound Detection

ParameterValueReference
Precursor Ion (m/z)584.2 [M+H]⁺[4]
Product Ions (m/z)194.3, 107.1[4]
Internal StandardDocetaxel[4]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Blood

This protocol is adapted from a validated LC-MS/MS method for the determination of this compound in biological fluids.[4]

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 0.5 g of the blood sample, add 2 mL of 0.01 M ammonium carbonate buffer (pH 9.3) and the internal standard.

    • Homogenize the mixture using a vortex mixer.

    • Centrifuge the sample to pellet the precipitated proteins.

  • SPE Column Conditioning:

    • Condition the C18 SPE column by passing 1 mL of methanol followed by 1 mL of water, and finally 1 mL of the ammonium carbonate buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of water, followed by 1 mL of the ammonium carbonate buffer to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard from the column using an appropriate volume of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound and the management of matrix effects.

Matrix_Effects_Overview cluster_sample Biological Sample cluster_analysis LC-MS/MS Analysis This compound This compound Ion Source ESI Source This compound->Ion Source Desired Ionization Matrix Components Endogenous Components (Phospholipids, Salts, etc.) Matrix Components->Ion Source Co-elution Detector Detector Matrix Components->Detector Signal Suppression/ Enhancement Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Mass Analyzer->Detector

Overview of Matrix Effects in LC-MS/MS Analysis.

Troubleshooting_Workflow cluster_recovery Low Recovery Troubleshooting cluster_reproducibility Poor Reproducibility Troubleshooting start Poor Analytical Result (Low Recovery, High Variability) q1 Is Recovery Low? start->q1 q2 Is Reproducibility Poor? q1->q2 No r1 Optimize Extraction pH q1->r1 Yes p1 Improve Sample Cleanup (SPE) q2->p1 Yes end Improved Analytical Performance q2->end No r2 Check SPE Elution Solvent r1->r2 r3 Verify Sample Stability r2->r3 r3->q2 p2 Optimize Chromatography p1->p2 p3 Use Internal Standard p2->p3 p3->end

Troubleshooting Workflow for this compound Analysis.

Sample_Prep_Comparison Sample Preparation Sample Preparation ppt Protein Precipitation (PPT) + Fast and Simple - High Matrix Effects - Low Sensitivity Sample Preparation->ppt lle Liquid-Liquid Extraction (LLE) + Good Cleanup - Labor Intensive - Emulsion Formation Sample Preparation->lle spe Solid-Phase Extraction (SPE) + Excellent Cleanup + High Sensitivity + Good Reproducibility - Method Development Sample Preparation->spe

Comparison of Sample Preparation Techniques.

References

Technical Support Center: Optimizing SPE Recovery for Taxine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with taxine (B1234092) alkaloids. Our goal is to help you optimize Solid-Phase Extraction (SPE) recovery rates and achieve reliable, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of taxine alkaloids.

Q1: My taxine alkaloid recovery is low. How do I figure out what's wrong?

Low recovery is a frequent challenge in SPE. A systematic approach is the best way to identify the source of analyte loss.[1] The first step is to perform a mass balance experiment: process a standard solution of your taxine alkaloid through your entire SPE protocol, but collect and analyze each fraction separately (the initial sample that passes through, the wash solvent, and the final elution solvent).[1] This will pinpoint where the analyte is being lost.[1]

  • If the analyte is in the load/wash fraction: This indicates poor retention on the SPE sorbent.

  • If the analyte remains on the cartridge after elution: This points to incomplete elution.

  • If the analyte is not in the load, wash, or elution fractions: This could suggest analyte degradation or irreversible binding to the sorbent.[1]

  • If recovery is inconsistent: This suggests a reproducibility problem.

Below is a troubleshooting decision tree to guide you through the process.

Troubleshooting_Low_Recovery Troubleshooting Low SPE Recovery for Taxine Alkaloids start Start: Low Recovery mass_balance Perform Mass Balance: Analyze Load, Wash, and Elute Fractions start->mass_balance analyte_in_load_wash Is analyte in Load or Wash fraction? mass_balance->analyte_in_load_wash analyte_retained Is analyte retained on the column after elution? analyte_in_load_wash->analyte_retained No poor_retention Poor Retention: - Check sample pH (should be basic for retention) - Sorbent choice incorrect? - Flow rate too high? - Wash solvent too strong? analyte_in_load_wash->poor_retention Yes analyte_missing Is analyte missing from all fractions? analyte_retained->analyte_missing No incomplete_elution Incomplete Elution: - Elution solvent too weak? - Insufficient solvent volume? - Secondary interactions with sorbent? analyte_retained->incomplete_elution Yes possible_degradation Possible Degradation: - Check pH and temperature stability - Irreversible binding? analyte_missing->possible_degradation Yes improved Recovery Improved poor_retention->improved incomplete_elution->improved possible_degradation->improved

Troubleshooting decision tree for low SPE recovery.

Q2: My taxine alkaloids are not retaining on the column (found in the load/wash fraction). What should I do?

This issue, often called "breakthrough," means the analyte is not binding effectively to the sorbent.[2] Here are the primary causes and solutions:

  • Incorrect Sample pH: Taxine alkaloids are basic compounds. To ensure they are in their neutral, less polar form for good retention on a reversed-phase (e.g., C18) sorbent, the sample pH should be adjusted to be about 2 pH units above the pKa of the taxine alkaloid. For biological samples, adjusting the pH to around 9.3 with a buffer like ammonium (B1175870) carbonate has been shown to be effective.[3]

  • Inappropriate Sorbent Choice: While C18 is commonly used, if your taxine analog is particularly polar, a standard C18 sorbent may not provide enough retention.[4] Consider using a polymeric reversed-phase sorbent, which can offer enhanced retention for polar compounds.[2][5]

  • Sample Loading Flow Rate is Too High: Loading the sample too quickly can prevent sufficient interaction time between the taxine alkaloids and the sorbent.[2] Try decreasing the flow rate during sample loading.

  • Wash Solvent is Too Aggressive: Your wash solvent may be strong enough to prematurely elute the taxine alkaloids along with interferences.[2] Reduce the percentage of organic solvent in your wash step. A wash with water and a buffer at the same pH as your sample can be effective.[3]

  • Column Drying Out: For silica-based reversed-phase columns, it is critical that the sorbent bed does not go dry between the conditioning/equilibration steps and sample loading. This can deactivate the sorbent and lead to poor and erratic recovery. Polymeric sorbents are more resistant to drying out.[5]

Q3: My taxine alkaloids are sticking to the column and not eluting properly. How can I improve elution?

This indicates that the elution solvent is not strong enough to disrupt the interactions between the taxine alkaloids and the sorbent.

  • Elution Solvent is Too Weak: Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution mix.

  • Incorrect Elution pH: The pH of the elution solvent must be optimized to release the analyte. For basic compounds like taxine alkaloids on a reversed-phase sorbent, acidifying the elution solvent can help by protonating the alkaloid, making it more polar and more soluble in the elution solvent.[2] An elution with methanol, sometimes followed by a second elution with acidified methanol (e.g., 2% acetic acid in methanol), can be effective.[2]

  • Insufficient Solvent Volume: You may not be using enough elution solvent to wash the entire analyte off the column.[1] Try increasing the elution volume and collecting multiple small fractions to see where the analyte is eluting.

  • Secondary Interactions: Taxine alkaloids can sometimes have secondary interactions with the sorbent material, such as with residual silanol (B1196071) groups on silica-based sorbents. Adding a small amount of a competing base (like ammonium hydroxide) to your elution solvent can help disrupt these interactions.[1]

Q4: My recovery rates are inconsistent between samples. How can I improve reproducibility?

Poor reproducibility can invalidate your results. If you're experiencing this issue, investigate the following:

  • Inconsistent Sample Pre-treatment: Ensure that every sample is prepared identically. Variations in pH adjustment, centrifugation, or filtration can lead to inconsistent results.

  • Variable Matrix Effects: Different lots of biological samples can have varying compositions, leading to inconsistent matrix effects that affect recovery. Using an internal standard for every sample can help to correct for this variability.

  • Inconsistent Flow Rates: Variations in flow rate during loading, washing, or elution can significantly impact reproducibility.[2] If using a vacuum manifold, ensure a consistent vacuum is applied to all samples.

  • Column Drying Out: As mentioned before, allowing a silica-based reversed-phase column to dry out before sample loading can lead to erratic recovery.

  • Instrumental Errors: Before extensively troubleshooting the SPE method, verify that your analytical system (e.g., LC-MS) is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable recovery rate for taxine alkaloids using SPE?

Acceptable recovery rates can vary depending on the complexity of the sample matrix and regulatory guidelines, but a rate of >70% is often desired for method validation.[2] With a well-optimized method, it is possible to achieve very high recovery. For example, a validated LC-MS-MS method for the determination of taxine B in biological fluids reported a recovery of 86%.[3][6][7]

Q2: How do I select the right SPE sorbent for my taxine alkaloid analysis?

Sorbent selection depends on the chemical properties of your taxine alkaloids and the nature of the sample matrix.

  • Reversed-Phase (e.g., C18, C8): This is the most common choice for taxine alkaloids, which are moderately nonpolar. C18 (octadecyl) is a good starting point for method development. These sorbents are ideal for extracting analytes from aqueous samples.

  • Polymeric Sorbents (e.g., PS-DVB): These offer higher surface area and capacity and are stable over a wider pH range (1-14) compared to silica-based sorbents (pH 2-10).[4] They are also more resistant to drying out, which can improve reproducibility.[5] This makes them a robust option for complex matrices.

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities. For basic compounds like taxine alkaloids, a mixed-mode cation exchange sorbent could provide enhanced selectivity and retention.

Q3: Can the SPE process cause my taxine alkaloids to degrade?

Yes, analyte degradation is a possible cause of low recovery. Alkaloids can be sensitive to extreme pH conditions (both very high and very low) and high temperatures, which can cause hydrolysis or other chemical degradation.[1] When developing a method, it is crucial to find a pH that maximizes extraction efficiency without compromising the chemical stability of the analytes.[1] If degradation is suspected, analyze samples immediately after preparation or perform stability studies at different storage temperatures.

Data Presentation

The following table summarizes the performance of a validated SPE-LC-MS/MS method for the analysis of this compound in blood.[3]

Validation ParameterPerformance Metric
Recovery 86%[3][6][7]
Linearity Range 0.1 - 500 ng/g[3]
Limit of Detection (LOD) 0.4 ng/g[3]
Limit of Quantification (LOQ) 2 ng/g[3]
Precision (RSD%) Intra-day: 1.9% - 3.8%, Inter-day: 2.7% - 5.4%[3]
Accuracy 97.56% to 106.31%[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide.

Protocol: SPE of Taxine Alkaloids from Biological Samples (Blood)

This protocol is based on a validated LC-MS/MS method for the sensitive and specific quantification of taxine alkaloids in biological samples.[3]

SPE_Workflow General SPE Workflow for Taxine Alkaloids cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample_prep 1. Homogenize 0.5g blood sample with 2mL ammonium carbonate buffer (pH 9.3) and internal standard (e.g., Docetaxel). centrifuge 2. Centrifuge the mixture. sample_prep->centrifuge condition 3. Condition C18 SPE column (e.g., with methanol then water). centrifuge->condition load 4. Load the supernatant onto the pre-conditioned column. condition->load wash 5. Wash column with 1mL water and 1mL carbonate buffer. load->wash dry 6. Dry the column under vacuum. wash->dry elute 7. Elute analytes with methanol. dry->elute analysis 8. Analyze eluate by LC-MS/MS. elute->analysis

References

preventing interconversion of taxine alkaloids during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the interconversion of taxine (B1234092) alkaloids during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of taxine alkaloid interconversion during analysis?

A1: The primary cause of interconversion, particularly for paclitaxel (B517696) and related taxanes, is epimerization at the C-7 position. This process is significantly influenced by pH, temperature, and the solvent system used during sample preparation and analysis. The epimerization is notably base-catalyzed, with minimal to no acid catalysis observed.[1] This chemical instability can lead to the formation of degradation products like 7-epipaclitaxel and 10-deacetylpaclitaxel, which can compromise the accuracy of quantification.[2]

Q2: Which taxine alkaloids are most susceptible to interconversion?

A2: Paclitaxel is well-documented to undergo epimerization to 7-epipaclitaxel.[1][3] Other related taxanes such as 10-deacetyltaxol, baccatin (B15129273) III, and 10-deacetylbaccatin III are also susceptible to this conversion.[1] Additionally, taxine B can isomerize to isothis compound through a process involving acetyl group migration.[4] It is crucial to consider the stability of these compounds throughout the analytical workflow.

Q3: How can I minimize the interconversion of taxine alkaloids during sample extraction?

A3: To minimize interconversion during extraction, it is recommended to use neutral or slightly acidic solvents and to control the temperature.[5] Methods like ultrasonic-assisted extraction with solvents such as ethanol (B145695) or methanol (B129727) are commonly employed.[6][7] It is also crucial to avoid drying fresh plant material at high temperatures, as this can lead to degradation.[8] For storage, crude extracts and purified compounds should be kept at low temperatures, such as -20°C, and protected from light.[5]

Q4: What are the optimal chromatographic conditions for analyzing taxine alkaloids while preventing on-column interconversion?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for taxane (B156437) analysis.[9][10] To prevent on-column interconversion, it is important to carefully control the mobile phase pH and the column temperature. Using a slightly acidic mobile phase can help to stabilize the alkaloids. For example, a mobile phase consisting of acetonitrile (B52724) and a buffer solution with a pH of around 4.5 is often used. Maintaining a consistent and moderate column temperature, for instance, at 20°C or 30°C, is also advisable.[6][10]

Troubleshooting Guide

Issue: I am observing a new, unexpected peak in my chromatogram that is close to my target taxine alkaloid peak.

  • Possible Cause: This could be an epimer or an isomer of your target analyte that has formed during sample preparation or analysis. For instance, if you are analyzing paclitaxel, the new peak could be 7-epipaclitaxel.[1][2] If analyzing this compound, it could be isothis compound.[4]

  • Troubleshooting Steps:

    • Verify Sample Preparation Conditions: Review your sample preparation protocol. Ensure that the pH of your solutions is not basic and that the temperature was controlled, preferably at a low setting.[1]

    • Analyze a Freshly Prepared Standard: Prepare a fresh standard of your target alkaloid and inject it immediately to see if the unexpected peak is present. This will help determine if the interconversion is happening over time in your prepared samples.

    • Adjust Mobile Phase pH: If using HPLC, try adjusting the mobile phase to a slightly more acidic pH to see if this reduces the formation of the unknown peak.

    • LC-MS/MS Confirmation: If available, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the unexpected peak. Epimers and isomers will have the same mass-to-charge ratio (m/z) as the parent compound but may have different fragmentation patterns or chromatographic retention times.[11][12]

Issue: My quantitative results for taxine alkaloids are inconsistent and show high variability.

  • Possible Cause: Inconsistent results are often a sign of ongoing degradation or interconversion of the analytes. The stability of taxine alkaloids can be affected by the storage conditions of the samples and the duration of the analysis.[2]

  • Troubleshooting Steps:

    • Evaluate Sample Stability: Conduct a stability study of your sample solutions at room temperature and under refrigerated conditions to determine how long they remain stable without significant degradation.[2]

    • Control Temperature: Ensure that all sample handling and analysis steps are performed at a consistent and controlled temperature. As shown in the data below, temperature can significantly impact the rate of degradation.

    • Minimize Analysis Time: Once prepared, analyze the samples as quickly as possible to minimize the time for potential interconversion.

    • Use a Validated Method: Ensure you are using a validated analytical method that has been proven to be robust and reproducible for your specific taxine alkaloids of interest.[9][10][13]

Quantitative Data on Paclitaxel Stability

The stability of paclitaxel is highly dependent on pH and temperature. The following tables summarize the degradation kinetics.

Table 1: Effect of pH on the Degradation Rate Constant of Paclitaxel at 37°C

pHDegradation Rate Constant (k) x 10³ (1/hour)
1.211.2
2.53.2
4.51.9
6.03.8
6.53.4
7.49.8
8.02.5

Data adapted from a study on the stability of taxol, indicating that paclitaxel is most stable at a pH of 4.5.[14]

Table 2: Effect of Temperature on the Degradation Rate Constant of Paclitaxel at pH 1.2

Temperature (°C)Degradation Rate Constant (k) x 10³ (1/hour)
253.5
3711.2
5034.7
6097.5

Data adapted from a study on the stability of taxol, showing a clear trend of increased degradation with rising temperature.[14]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Taxanes from Taxus Needles

This protocol is suitable for the general extraction of taxanes while minimizing degradation.

  • Sample Preparation: Dry the Taxus needles at a low temperature (e.g., 40°C) to a constant weight and then grind them into a fine powder.[6]

  • Extraction:

    • Accurately weigh a specific amount of the powdered needles.

    • Add an ethanol solution (e.g., 83.5% ethanol) at a defined liquid-to-solid ratio.[7]

    • Perform ultrasonic extraction for a specified time (e.g., 45-50 minutes) at a controlled power (e.g., 140 W).[7]

  • Processing:

    • After extraction, centrifuge the mixture to separate the supernatant from the plant material.[5]

    • Filter the supernatant.

    • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[5]

    • Dry the crude extract and store it at -20°C until analysis.[5]

Protocol 2: Validated HPLC Method for Paclitaxel and Related Substances

This protocol provides a starting point for the chromatographic analysis of paclitaxel and its common impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.[2]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase: A gradient of acetonitrile and water.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 227 nm.[2]

  • Sample Preparation:

    • Accurately weigh the crude extract and dissolve it in a known volume of a methanol:glacial acetic acid (200:1) mixture.[2]

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

  • Quantification: Create a calibration curve using paclitaxel standards of known concentrations. The concentration of paclitaxel and its related substances in the sample can be determined by comparing their peak areas to the calibration curve.[5]

Visualizations

Taxane_Epimerization Paclitaxel Paclitaxel (7β-OH) Intermediate Enolate Intermediate Paclitaxel->Intermediate Base-catalyzed deprotonation (OH-) Intermediate->Paclitaxel Protonation Epi_Paclitaxel 7-epi-Paclitaxel (7α-OH) Intermediate->Epi_Paclitaxel Protonation Epi_Paclitaxel->Intermediate Base-catalyzed deprotonation (OH-)

Caption: Base-catalyzed epimerization of paclitaxel at the C-7 position.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_key Key Considerations Start Taxus Plant Material Extraction Ultrasonic Extraction (Ethanol/Methanol, Low Temp) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (Controlled Temp) Filtration->Concentration Storage Store at -20°C Concentration->Storage Dissolution Dissolve in Acidified Methanol Storage->Dissolution HPLC_Analysis HPLC / LC-MS Analysis (Acidic Mobile Phase, Controlled Temp) Dissolution->HPLC_Analysis Data_Processing Data Acquisition and Quantification HPLC_Analysis->Data_Processing Key1 • Avoid high pH • Control temperature • Minimize light exposure

Caption: Recommended workflow for taxine alkaloid analysis.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Peaks Observed Check_pH Is sample/mobile phase pH > 7? Start->Check_pH Check_Temp Was temperature controlled during prep/analysis? Check_pH->Check_Temp No Action_pH Adjust to slightly acidic pH (e.g., pH 4.5) Check_pH->Action_pH Yes Check_Storage How long were samples stored before analysis? Check_Temp->Check_Storage Yes Action_Temp Maintain low and consistent temperature (e.g., 20-30°C) Check_Temp->Action_Temp No Action_Storage Analyze freshly prepared samples immediately Check_Storage->Action_Storage Long duration Verify Re-analyze and check for improvement Check_Storage->Verify Short duration Action_pH->Verify Action_Temp->Verify Action_Storage->Verify

Caption: Troubleshooting flowchart for taxine alkaloid analysis issues.

References

reducing signal suppression in taxine B quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of taxine (B1234092) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis of taxine B.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression when quantifying this compound by LC-MS/MS?

Signal suppression in the LC-MS/MS analysis of this compound is a common issue that can lead to poor sensitivity, accuracy, and reproducibility. The primary cause is matrix effects , where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]

Common sources of matrix effects include:

  • Phospholipids and salts from biological fluids like plasma, blood, or urine.

  • Complex sample matrices such as gastric contents or tissue homogenates.[3][4]

  • Mobile phase additives that are non-volatile or compete for ionization.[5]

The result is a reduction in the number of this compound ions that reach the detector, leading to a suppressed signal.[6]

Below is a diagram illustrating the causes and effects of signal suppression.

cluster_causes Primary Causes cluster_effects Observed Effects Matrix Complex Sample Matrix (e.g., Plasma, Urine) Coeluting Co-eluting Interferences (e.g., Phospholipids, Salts) Matrix->Coeluting contain Suppression Ion Suppression Coeluting->Suppression Ionization Suboptimal Ionization Conditions Ionization->Suppression LowSignal Low Signal Intensity Suppression->LowSignal PoorData Poor Reproducibility & Accuracy LowSignal->PoorData

Fig 1. Cause-and-effect diagram for signal suppression.
Q2: My this compound signal is low and inconsistent. What troubleshooting steps should I follow?

A low and variable signal for this compound is a strong indicator of significant signal suppression. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving through to the LC-MS/MS parameters.

The following flowchart outlines a general troubleshooting workflow:

Start Start: Low/Inconsistent Signal CheckSamplePrep 1. Evaluate Sample Preparation Start->CheckSamplePrep CheckLC 2. Optimize Chromatography CheckSamplePrep->CheckLC If signal still low CheckMS 3. Optimize MS Parameters CheckLC->CheckMS If signal still low CheckIS 4. Verify Internal Standard CheckMS->CheckIS If signal still low Resolved Issue Resolved CheckIS->Resolved If signal improves Start Start: Blood Sample Pretreat 1. Pre-treatment (Buffer & Centrifuge) Start->Pretreat Load 3. Load Supernatant Pretreat->Load Condition 2. SPE Column Conditioning (Methanol, Water, Buffer) Condition->Load Wash 4. Wash Column (Remove Interferences) Load->Wash Elute 5. Elute this compound (Methanol) Wash->Elute Dry 6. Evaporate & Reconstitute Elute->Dry Analyze Ready for LC-MS/MS Dry->Analyze

References

common pitfalls in taxine B isolation from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of taxine (B1234092) B from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating taxine B?

A1: The primary challenges in isolating this compound stem from its chemical nature and its presence in a complex matrix. This compound is one of many taxane (B156437) alkaloids found in Taxus species, many of which have very similar structures, making separation difficult.[1] Furthermore, this compound is known to be unstable, particularly under neutral and basic conditions, and is susceptible to degradation, molecular rearrangement, and photodegradation during the extraction process.[2][3] This instability can lead to the formation of artifacts, complicating purification and analysis.[2]

Q2: Why is my this compound yield consistently low?

A2: Low yields of this compound can be attributed to several factors. The concentration of taxines in the plant material itself is often very low.[1] Inefficient extraction parameters are a common cause; factors such as the choice of solvent, solid-to-liquid ratio, temperature, and extraction time must be carefully optimized.[4][5] Additionally, the inherent instability of this compound means that significant amounts can be lost due to degradation during extraction and purification if conditions are not ideal.[2]

Q3: What are the optimal solvent systems for extracting this compound?

A3: Organic solvents are necessary for this compound extraction due to its poor water solubility.[4][6] Ethanol (B145695) and methanol (B129727) are commonly used. Studies optimizing the extraction of the broader taxane class have shown high yields with ethanol concentrations around 83-90%.[1][5] The choice of solvent can also be refined using co-solvents; for instance, a mixture of menthol (B31143) and isopropanol (B130326) has been shown to increase extraction efficiency compared to conventional solvents, although cost may be a limiting factor for large-scale applications.[7]

Q4: How can I minimize the degradation of this compound during the isolation process?

A4: To minimize degradation, it is crucial to control the experimental conditions. Since taxines degrade easily and are prone to photodegradation and migration of acetyl groups, exposure to light and extreme pH should be avoided.[2] Some protocols employ a mildly acidic environment, such as 0.5% sulfuric acid, which may improve the stability of the protonated alkaloid during initial extraction.[8] Temperature is also a critical factor; while moderate heat can increase extraction efficiency, excessively high temperatures can cause degradation.[5]

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A5: Unexpected peaks can arise from several sources. They may be other closely related taxane alkaloids that were co-extracted with this compound.[1] It is also highly possible that these peaks represent degradation products or molecular rearrangement artifacts of this compound that formed during the extraction and workup.[2][3] To identify these compounds, high-resolution mass spectrometry and NMR are typically required.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient extraction parameters. 2. Degradation of this compound. 3. Low concentration in source material.1. Optimize solvent (e.g., 80-90% ethanol), solid-to-liquid ratio (~1:20 g/mL), temperature (~40-50°C), and extraction time using a systematic approach like Response Surface Methodology (RSM).[1][5] 2. Avoid high temperatures, strong bases, and prolonged exposure to light.[2][5] Consider extraction under mild acidic conditions.[8] 3. Ensure plant material is harvested at the optimal time (taxine concentrations can vary seasonally).[9]
Poor Purity / Co-eluting Peaks 1. Presence of structurally similar taxoids. 2. Formation of extraction artifacts.1. Employ multi-step purification. Follow initial extraction with Solid-Phase Extraction (SPE) for cleanup.[7][10] Use preparative HPLC with a suitable column (e.g., RP-18) and optimized gradient for final separation.[4] 2. Re-evaluate extraction conditions to minimize degradation (see "Low Yield" solutions).
Inconsistent Results 1. Variability in plant material. 2. Degradation during storage of extracts. 3. Non-validated analytical method.1. Standardize the collection of plant material (species, age, time of year). 2. Store extracts at low temperatures (e.g., -80°C) and under an inert atmosphere if possible.[4] 3. Validate the analytical method (HPLC or LC-MS/MS) for linearity, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]
Difficulty with Quantification 1. Lack of a proper reference standard. 2. Matrix effects in LC-MS/MS.1. Use a certified reference standard for this compound. Docetaxel has been used as an internal standard in some LC-MS-MS methods.[10][11] 2. Perform a full method validation including matrix effect assessment. Use a cleanup step like SPE to reduce matrix interference.[10]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Taxanes

This protocol is based on optimized parameters for the extraction of the taxane class, which includes this compound.

  • Preparation: Dry and powder the needles of the Taxus species.

  • Extraction:

    • Mix the powdered plant material with the solvent in a flask. Optimal parameters identified are:

      • Solid-to-Liquid Ratio: 1:20.88 (g/mL).[1][4]

      • Solvent: 83.5% ethanol in water.[1][4]

    • Place the flask in an ultrasonic bath.

    • Apply ultrasonic power of 140 W for approximately 48 minutes.[1][4]

  • Filtration: After extraction, filter the mixture to separate the crude extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Storage: Store the crude extract at -80°C for stability.[4]

Protocol 2: Purification by Solid-Phase Extraction (SPE) and Preparative HPLC
  • SPE Cleanup:

    • Condition an RP-18 SPE cartridge according to the manufacturer's instructions.

    • Dissolve the crude extract in a suitable solvent and load it onto the cartridge.

    • Wash the cartridge to remove highly polar impurities.

    • Elute the taxane-containing fraction with a solvent of appropriate polarity (e.g., methanol or acetonitrile). This step helps enrich the sample with taxoids.[7][10]

  • Preparative HPLC:

    • Further purify the enriched fraction using preparative HPLC.

    • Column: A C18 column is commonly used.[4][10]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically employed.

    • Detection: Use UV detection to monitor the elution of compounds.

    • Collect the fraction corresponding to the retention time of the this compound standard.

    • Purities of over 95% can be achieved with this method.[4]

Protocol 3: Analytical Quantification by LC-MS/MS

This method is for the sensitive and specific quantification of this compound in processed extracts.

  • Chromatographic Separation:

    • Column: RP-18 column.[10]

    • Mobile Phase: Gradient elution with appropriate solvents (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM) for high specificity.[10][11]

    • Precursor Ion: For this compound, use m/z 584.2 [M+H]⁺.[10][11]

    • Product Ions: Monitor for characteristic fragments such as m/z 194.3 and m/z 107.1.[10][11]

  • Quantification:

    • Create a calibration curve using a certified this compound standard. Linearity has been demonstrated in the range of 0.1-500 ng/g.[10][11]

    • Use an internal standard, such as docetaxel, to correct for variations.[10][11] The limit of quantification can be as low as 2 ng/g.[10][11]

Data Presentation

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Taxanes from Taxus Species

ParameterTaxus cuspidata[1][4]Taxus mairei[5]Taxus wallichiana[4]
Solvent 83.5% Ethanol90% MethanolNot Specified
Solid-Liquid Ratio 1:20.88 (g/mL)1:15 (g/mL)1:15 (g/mL)
Temperature Not specified (optimized for time/power)40 °C40 °C
Ultrasonic Time 47.6 min60 min23 min
Ultrasonic Power 140 WNot specifiedNot specified
Max Yield (Total Taxanes) 342.27 µg/g~44 µg/g (taxol)1.18% (10-DAB)

Visualizations

G start_end start_end process process purify purify analysis analysis Start Start: Powdered Taxus Plant Material Extraction Step 1: Ultrasonic-Assisted Extraction (e.g., 84% Ethanol, 140W, 48 min) Start->Extraction Filtration Step 2: Filtration Extraction->Filtration Separate solid residue Concentration Step 3: Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Taxine Extract Concentration->CrudeExtract SPE Step 4: Solid-Phase Extraction (SPE) (e.g., RP-18 Cartridge) CrudeExtract->SPE Cleanup & Enrichment PrepHPLC Step 5: Preparative HPLC SPE->PrepHPLC High-Resolution Separation PureFraction Purified this compound Fraction PrepHPLC->PureFraction Analysis Step 6: Analysis & Quantification (LC-MS/MS) PureFraction->Analysis Purity check & Quantification End End: Quantified Pure this compound Analysis->End G problem problem cause cause solution solution start Low Yield or Purity Issue? degradation Degradation Occurring? start->degradation Yes extraction_params Extraction Suboptimal? start->extraction_params No degradation->extraction_params No cause_conditions Cause: Harsh Conditions (pH, Light, Temp) degradation->cause_conditions Yes cause_params Cause: Inefficient Parameters extraction_params->cause_params Yes cause_separation Cause: Poor Separation of Similar Taxoids extraction_params->cause_separation No solution_conditions Solution: - Use mild acidic conditions - Protect from light - Lower temp. (e.g., 40°C) cause_conditions->solution_conditions solution_params Solution: - Optimize solvent (80-90% EtOH) - Optimize solid:liquid ratio (~1:20) - Optimize time/power (UAE) cause_params->solution_params solution_separation Solution: - Add SPE cleanup step - Optimize prep-HPLC gradient - Use high-efficiency column cause_separation->solution_separation

References

selecting the best solvent for taxine B extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent and troubleshooting the extraction of taxine (B1234092) B from Taxus species.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting taxine B?

A1: The selection of the best solvent for this compound extraction depends on several factors, including the desired purity, yield, and the specific experimental setup. This compound exhibits good solubility in several organic solvents. Based on available data, a multi-step extraction process often yields the best results. An initial extraction with an acidified aqueous solution can be followed by liquid-liquid extraction using solvents like chloroform (B151607) or ethyl acetate. For direct extraction, polar aprotic solvents can also be effective.

Q2: What are the key safety precautions to take when handling yew tree materials and this compound extracts?

A2: All parts of the yew tree, except for the fleshy red aril of the seed, are highly toxic due to the presence of taxine alkaloids. Ingestion can be fatal to humans and animals. It is crucial to handle all plant materials and extracts with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All extraction procedures should be performed in a well-ventilated fume hood. Taxine alkaloids can also be absorbed through the skin.[1]

Q3: How can I confirm the presence and purity of this compound in my extract?

A3: The presence and purity of this compound are typically confirmed using analytical chromatography techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for identifying and quantifying this compound.[2][3] Thin-layer chromatography (TLC) can also be used for a preliminary qualitative assessment of the extract.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Incomplete cell wall disruption of the plant material.2. Inappropriate solvent selection or solvent-to-solid ratio.3. Insufficient extraction time or temperature.4. Degradation of this compound during extraction.1. Ensure the plant material is finely ground to increase the surface area for solvent penetration.2. Refer to the solvent selection table and optimize the solvent system. Increase the solvent-to-solid ratio.3. Extend the extraction time or slightly increase the temperature (monitor for degradation).4. Avoid excessive heat and light. Use fresh solvents and consider performing the extraction under an inert atmosphere.
Low Purity of Extract 1. Co-extraction of other plant metabolites (e.g., chlorophyll (B73375), other alkaloids).2. Inefficient purification steps.1. Employ a multi-step extraction and purification protocol. An initial extraction with a non-polar solvent can remove lipids and chlorophyll before extracting this compound.2. Utilize solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) for cleanup.[2][3] Consider preparative chromatography for higher purity.
Inconsistent Results 1. Variability in the this compound content of the plant material.2. Inconsistent experimental conditions.1. The concentration of taxine alkaloids can vary depending on the Taxus species, the part of the plant used, the geographical location, and the time of harvest.[1] Use a homogenized batch of plant material for a series of experiments.2. Strictly control all experimental parameters, including particle size, solvent volume, temperature, and extraction time.
Difficulty in Removing Chlorophyll Co-extraction of chlorophyll with the desired alkaloids.Perform a preliminary extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove chlorophyll and other lipids before the main extraction.

Data Summary

The following table summarizes the solubility of this compound in various solvents as reported in the literature. This information is crucial for selecting an appropriate solvent system for extraction and purification.

SolventSolubilityReference(s)
ChloroformSoluble[4][5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
EthanolSoluble[4]
EtherSoluble[4]
AcetoneSoluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
WaterPractically Insoluble[4]
Petroleum EtherPractically Insoluble[4]
Red WineReadily extracts basic taxoids[6]
CoffeeLess efficient in extracting basic taxoids[6]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method is effective for the selective extraction of basic alkaloids like this compound.

  • Sample Preparation: Dry the Taxus needles at a moderate temperature (e.g., 60°C for 2 hours) and then grind them into a fine powder.[7]

  • Acidic Extraction: Macerate 50 g of the powdered needles in 0.5% sulfuric acid. Agitate the mixture for an extended period (e.g., 4 days).[7]

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant material.

  • Initial Purification: Extract the acidic filtrate with a non-polar solvent like ethyl ether to remove non-basic impurities. Discard the ether phase.[7]

  • Basification: Adjust the pH of the aqueous phase to approximately 10-10.5 with an ammonia (B1221849) solution.[7]

  • Alkaloid Extraction: Extract the basic solution with chloroform multiple times.[7]

  • Drying and Evaporation: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude this compound extract.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is suitable for purifying crude extracts or preparing samples for analysis.

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading: Dissolve the crude this compound extract in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Analysis: The eluted fraction can then be analyzed by HPLC-MS/MS for the presence and quantification of this compound.[3]

Visualizations

TaxineB_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Taxus Needles drying Drying (60°C) plant_material->drying grinding Grinding drying->grinding acid_extraction Acidic Extraction (0.5% H2SO4) grinding->acid_extraction filtration Filtration acid_extraction->filtration l_l_extraction Liquid-Liquid Extraction (Chloroform) filtration->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation spe Solid-Phase Extraction (C18) evaporation->spe hplc_ms HPLC-MS/MS spe->hplc_ms

Caption: Workflow for this compound Extraction and Analysis.

References

stability testing of taxine B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Taxine (B1234092) B

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of taxine B in various solvents. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and stability data.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for dissolving and storing this compound?

A1: this compound is soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform, acetone, DMSO, and ethyl acetate.[1][2][3] It has limited solubility in water and is practically insoluble in petroleum ether.[1][3][4] For short-term storage and experimental use, methanol and ethanol are common choices. For long-term storage, DMSO is often used, but it's crucial to store solutions at -20°C or lower in small aliquots to prevent degradation from repeated freeze-thaw cycles.

Q2: How do temperature, pH, and light affect the stability of this compound?

A2: this compound is sensitive to environmental conditions.

  • Temperature: Elevated temperatures can accelerate degradation. It is relatively stable under normal conditions but can degrade at extreme temperatures.[1] Stock solutions should be stored at low temperatures (e.g., -20°C).

  • pH: this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave ester linkages.[5] Stability is generally better in neutral or slightly acidic aqueous solutions (pH 5-6.5), while alkaline conditions can lead to rapid degradation.[6][7]

  • Light: Photodegradation is a known issue for taxine constituents.[7][8] Therefore, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Q3: What are the primary degradation pathways and products of this compound?

A3: The main degradation pathways involve hydrolysis of its ester groups. Under acidic conditions, this compound can hydrolyze to form 10-deacetylthis compound.[1] Taxine constituents are also known to undergo rearrangements, such as the migration of acetyl groups.[5] In environmental conditions, taxines can degrade completely.[5]

Q4: What analytical methods are typically used to assess this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound and its degradation products.[5][9] Reverse-phase columns (e.g., C18, RP-8) are typically used with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and an aqueous buffer.[5][10][11] Detection is often performed using UV-Vis spectroscopy or, for higher sensitivity and specificity, mass spectrometry (LC-MS or LC-MS-MS).[9][10][12]

Troubleshooting Guide

Problem / Issue Potential Causes Recommended Solutions
Rapid decrease in this compound concentration in prepared solutions. 1. pH Instability: The solvent or buffer pH may be too acidic or alkaline, causing hydrolysis.[5]2. Temperature: Storage at room temperature or higher accelerates degradation.[1]3. Photodegradation: Exposure to light can break down the molecule.[8]1. Ensure the solvent/buffer system is within a stable pH range (ideally pH 5-6.5).2. Store all stock and working solutions at -20°C or below. Minimize time spent at room temperature.3. Protect solutions from light at all times using amber vials or foil.
Poor or inconsistent peak shapes in HPLC analysis. 1. Column Overload: Injecting too high a concentration.2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may be suboptimal.3. Compound Adsorption: this compound may be adsorbing to parts of the HPLC system.1. Dilute the sample and re-inject.2. Adjust the mobile phase pH or the gradient slope.3. Flush the system thoroughly. Consider using a different column or adding a competing agent to the mobile phase.
Multiple unexpected peaks appearing in the chromatogram over time. 1. Degradation: The new peaks are likely degradation products.[5]2. Contamination: The solvent or sample may be contaminated.1. Characterize the new peaks using LC-MS to identify them as known degradants. Review storage and handling procedures.2. Run a blank injection of the solvent to check for contamination. Use fresh, HPLC-grade solvents.
This compound fails to dissolve completely in the chosen solvent. 1. Low Solubility: The solvent may not be appropriate for the desired concentration. This compound has poor water solubility.[1][4]2. Purity Issues: The solid this compound may contain insoluble impurities.1. Try a different solvent in which this compound is more soluble, such as methanol, ethanol, or DMSO.[1][2] Gentle warming or sonication may assist dissolution.2. Check the certificate of analysis for the compound's purity.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions, reflecting trends found in the literature for similar compounds. This data is for illustrative purposes.

Solvent SystemConcentration (µg/mL)Temperature (°C)Storage Duration% this compound Remaining (Average)
Methanol10025°C (Room Temp)24 hours92%
Methanol1004°C7 days95%
Methanol100-20°C30 days>99%
50:50 Acetonitrile:Water (pH 7.4)5037°C8 hours85%
50:50 Acetonitrile:Water (pH 5.0)5037°C8 hours96%
DMSO1000-20°C6 months>98%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid powder)

    • HPLC-grade methanol (or DMSO for long-term storage)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Amber glass vials

  • Procedure for 1 mg/mL Stock Solution in Methanol:

    • Accurately weigh 1.0 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 1.0 mL amber volumetric flask.

    • Add approximately 0.8 mL of HPLC-grade methanol to dissolve the powder. Vortex gently if necessary.

    • Once fully dissolved, bring the volume to the 1.0 mL mark with methanol.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the solution to an amber glass vial, label clearly, and store at -20°C.

  • Procedure for Working Solutions:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions from the stock solution using the desired experimental solvent (e.g., mobile phase, buffer) to achieve the target concentration for your stability study.

    • Use calibrated pipettes and volumetric flasks for all dilutions to ensure accuracy.

Protocol 2: HPLC-UV Method for Stability Analysis
  • Instrumentation & Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 227 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Prepare your stability samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, transfer an aliquot of the sample to an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero:

      • % Remaining = (Areat / Areat=0) x 100

Visualizations

Workflow for this compound Stability Testing

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work prep_t0 Analyze T=0 Sample prep_work->prep_t0 incubate Store Samples under Defined Conditions (Temp, Light, pH) prep_t0->incubate sample_t Withdraw Aliquots at Time Points (T=x) incubate->sample_t analyze_hplc Analyze Samples via HPLC-UV/MS sample_t->analyze_hplc data_proc Process Data (Integrate Peaks) analyze_hplc->data_proc calc Calculate % Remaining data_proc->calc report Report Stability Profile calc->report

Caption: Workflow for a typical this compound stability study.

Troubleshooting Logic for Unexpected HPLC Peaks

G start Unexpected Peak(s) in Chromatogram check_blank Inject Solvent Blank start->check_blank is_peak_present Is Peak Present in Blank? check_blank->is_peak_present solvent_contam Source: Solvent or System Contamination is_peak_present->solvent_contam Yes check_t0 Analyze T=0 Sample is_peak_present->check_t0 No use_fresh Action: Use Fresh Solvents, Clean System solvent_contam->use_fresh is_peak_present_t0 Is Peak Present at T=0? check_t0->is_peak_present_t0 impurity Source: Impurity in This compound Standard is_peak_present_t0->impurity Yes degradation Source: this compound Degradation Product is_peak_present_t0->degradation No (Appears over time) check_coa Action: Check Certificate of Analysis impurity->check_coa review_cond Action: Review Storage Conditions (pH, Temp, Light) degradation->review_cond

Caption: Decision tree for identifying unknown HPLC peaks.

References

Validation & Comparative

A Comparative Analysis of Taxine B and Verapamil as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of taxine (B1234092) B and verapamil (B1683045), two compounds known to exhibit calcium channel blocking activity. While verapamil is a well-established pharmaceutical agent, taxine B, a natural alkaloid from the yew tree (Taxus spp.), is primarily recognized for its high toxicity. This document summarizes their mechanisms of action, presents supporting experimental data, and details the methodologies used in key comparative studies.

Overview and Mechanism of Action

Verapamil is a phenylalkylamine class IV antiarrhythmic agent that selectively blocks L-type voltage-gated calcium channels.[1] Its therapeutic effects, including the management of hypertension, angina, and supraventricular tachycardias, stem from its ability to relax vascular smooth muscle and reduce myocardial contractility and heart rate.[1] Verapamil preferentially binds to the open state of the calcium channel from the intracellular side, thereby inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.

This compound is the principal toxic alkaloid found in the yew tree and is responsible for the plant's extreme cardiotoxicity.[2][3][4] Its mechanism of action is more complex than that of verapamil, as it functions as an antagonist of both voltage-gated calcium and sodium channels in cardiomyocytes.[4][5][6][7][8][9] This dual blockade leads to profound depression of myocardial contractility, bradycardia, and conduction abnormalities.[4] Notably, experimental evidence suggests that this compound exhibits greater cardioselectivity compared to verapamil.[4]

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical characteristics of each molecule.

PropertyThis compoundVerapamil
Molecular Formula C₃₃H₄₅NO₈C₂₇H₃₈N₂O₄
Molar Mass 583.7 g/mol 454.6 g/mol
CAS Number 1361-51-952-53-9
Class Diterpenoid AlkaloidPhenylalkylamine

Sources:[10][11][12][13][14]

Signaling Pathway of Calcium Channel Blockade

Voltage-gated L-type calcium channels (Cav1.2) play a critical role in cardiac and smooth muscle contraction. Upon membrane depolarization, these channels open, allowing an influx of Ca²⁺ ions. This influx triggers further calcium release from the sarcoplasmic reticulum, leading to myocyte contraction. Both verapamil and this compound interrupt this process by blocking the channel, albeit with different characteristics.

G cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Ca_Intracellular Ca²⁺ (Intracellular) Ca_Channel->Ca_Intracellular Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Ca_Extracellular Ca²⁺ (Extracellular) Ca_Extracellular->Ca_Channel Influx SR Sarcoplasmic Reticulum Ca_Intracellular->SR Induces Ca²⁺ Release Contraction Muscle Contraction Ca_Intracellular->Contraction Initiates SR->Ca_Intracellular Verapamil Verapamil Verapamil->Ca_Channel Blocks TaxineB This compound TaxineB->Ca_Channel Blocks

Caption: Simplified signaling pathway of L-type calcium channel-mediated muscle contraction and points of inhibition by Verapamil and this compound.

Quantitative Comparison of Biological Activity

Direct comparative studies provide the most valuable data for assessing the relative potency and selectivity of these two compounds. The following data is derived from experiments conducted on isolated rabbit tissues, which allow for the characterization of the compounds' effects on cardiac and smooth muscle.

Tissue PreparationParameter MeasuredIC₅₀ (g/mL) - TaxineIC₅₀ (g/mL) - Verapamil
Rabbit Aorta Vasorelaxation4.78 x 10⁻⁶2.45 x 10⁻⁹
Rabbit Atrium Negative Inotropy3.63 x 10⁻⁷2.69 x 10⁻⁹
Rabbit Atrium Negative Chronotropy5.75 x 10⁻⁷3.71 x 10⁻⁸
Rabbit Jejunum Peristalsis Inhibition1.86 x 10⁻⁵3.80 x 10⁻⁸

Data sourced from Tekol Y, Göğüsten B. Arzneimittelforschung. 1999 Aug;49(8):673-8.

Experimental Protocols

The following are detailed methodologies representative of the experiments used to generate the comparative data presented above.

Isolated Tissue Preparation and Organ Bath Assay

This in vitro method is standard for assessing the effects of vasoactive and cardiotropic compounds on muscle tissue.

G A 1. Animal Euthanasia and Tissue Dissection (e.g., Rabbit Thoracic Aorta) B 2. Preparation of Tissue Rings (3-5 mm length) in cold Krebs-Henseleit Solution A->B C 3. Mounting in Organ Bath (10 mL, 37°C, 95% O₂/5% CO₂) B->C D 4. Equilibration (60-90 min under 1.5-2.0 g tension) C->D E 5. Viability Check (Contraction with 60-80 mM KCl) D->E F 6. Pre-contraction (e.g., with Phenylephrine) E->F G 7. Cumulative Addition of Test Compound (Verapamil or Taxine) F->G H 8. Data Recording (Isometric Force Transducer) G->H I 9. Data Analysis (Concentration-Response Curves, IC₅₀) H->I

Caption: Standard experimental workflow for an isolated organ bath assay.

Methodology Details:

  • Tissue Source: Male New Zealand white rabbits are humanely euthanized. The thoracic aorta, atria, or a segment of the jejunum is rapidly excised and placed in cold Krebs-Henseleit Solution.

  • Krebs-Henseleit Solution (KHS): The physiological salt solution typically contains (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1, and CaCl₂ 2.5. The solution is continuously aerated with carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Apparatus: Tissues are mounted in a jacketed glass organ bath maintained at 37°C. One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Procedure:

    • Tissues are equilibrated for 60-90 minutes under a resting tension (typically 1.5-2.0 g for aorta).

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

    • For vasorelaxation studies, the aortic rings are pre-contracted with an agent like phenylephrine.

    • The test compound (this compound or verapamil) is then added to the organ bath in a cumulative, concentration-dependent manner.

    • Changes in tension (contraction or relaxation) are recorded.

  • Data Analysis: The recorded data is used to construct concentration-response curves, from which the IC₅₀ (the concentration of the compound that elicits 50% of the maximal response) is calculated.

Electrophysiology (Patch-Clamp)

To investigate the effects of these compounds directly on ion channel currents in individual cells (e.g., isolated cardiomyocytes), the whole-cell patch-clamp technique is employed.

Methodology Details:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricle).

  • Recording Solutions:

    • External Solution: Contains physiological concentrations of ions, with blockers for Na⁺ and K⁺ channels to isolate the Ca²⁺ current (ICa). Ba²⁺ is often substituted for Ca²⁺ as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution: Formulated to mimic the intracellular environment.

  • Procedure:

    • A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with the internal solution and brought into contact with a single cardiomyocyte.

    • Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the cell membrane.

    • A further pulse of suction ruptures the membrane patch, establishing electrical access to the entire cell (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit L-type Ca²⁺ currents.

  • Drug Application and Data Analysis:

    • A stable baseline current is recorded.

    • The cell is perfused with the external solution containing a known concentration of this compound or verapamil.

    • The resulting inhibition of the calcium current is measured.

    • By applying various concentrations, a dose-response curve can be generated to determine the IC₅₀ for channel blockade.

Conclusion

This comparative analysis demonstrates that while both this compound and verapamil act as calcium channel antagonists, they possess distinct pharmacological profiles.

  • Verapamil is a highly potent, clinically utilized L-type calcium channel blocker with well-characterized therapeutic effects and a manageable side-effect profile. Its potency is several orders of magnitude greater than that of this compound.

  • This compound is a potent cardiotoxin (B1139618) with a dual mechanism of action, inhibiting both sodium and calcium channels.[4][5][6][7][8][9] While significantly less potent than verapamil, it exhibits a higher degree of cardioselectivity. Its inherent toxicity precludes its use as a therapeutic agent but makes it a subject of interest in toxicological and pharmacological research.

For drug development professionals, this comparison highlights the critical differences in potency, selectivity, and mechanism of action that distinguish a therapeutic agent from a potent toxin, even when they share a common molecular target.

References

A Comparative Guide to the Mechanisms of Action: Taxine B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of action of two prominent compounds found in the yew tree (Taxus species): taxine (B1234092) B and paclitaxel (B517696). While both originate from the same genus, their established cellular targets and downstream effects differ significantly. This document summarizes the current scientific understanding of their distinct mechanisms, supported by experimental data and detailed methodologies for key assays.

Core Mechanisms of Action: A Tale of Two Targets

The primary difference in the mechanism of action between taxine B and paclitaxel lies in their principal molecular targets. Paclitaxel is a well-established anti-cancer agent that targets the microtubule cytoskeleton, a critical component for cell division.[1][2] In contrast, this compound is primarily recognized as a cardiotoxin, with its main effects attributed to the disruption of ion channel function in heart muscle cells.[1][3]

Paclitaxel , a cornerstone of chemotherapy regimens, functions by binding to the β-tubulin subunit of microtubules.[4][5] This binding stabilizes the microtubule polymer, preventing its depolymerization.[4] The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle during cell division. By locking microtubules in a stabilized state, paclitaxel disrupts mitotic spindle assembly, leading to a sustained arrest of the cell cycle at the G2/M phase.[2][4] This mitotic catastrophe ultimately triggers programmed cell death, or apoptosis.[4][6]

This compound , on the other hand, is the most potent of the taxine alkaloids responsible for the toxicity of the yew plant.[1] Its mechanism of action involves the blockade of sodium and calcium channels in cardiomyocytes.[1][3] This interference with ion flux across the myocardial cell membrane leads to disruptions in the cardiac action potential, causing effects such as bradycardia (slow heart rate), arrhythmias (irregular heartbeat), and depressed myocardial contractility.[1] While extracts of Taxus baccata have shown cytotoxic effects against cancer cell lines, there is a lack of scientific evidence from studies on the isolated compound to suggest that this compound shares the microtubule-stabilizing mechanism of paclitaxel.[7] Investigations into the potential pharmaceutical applications of this compound, given its relation to the anticancer drug paclitaxel, have been considered, but it currently has no medical uses due to its high cardiotoxicity.[1]

Quantitative Comparison of Cellular Effects

The following table summarizes the known quantitative effects of paclitaxel on cancer cells. Due to the lack of available data for isolated this compound in a cancer context, a direct quantitative comparison is not possible at this time. The table for this compound reflects its known toxicological parameters.

ParameterPaclitaxelThis compound
Primary Molecular Target β-tubulin subunit of microtubules[4][5]Voltage-gated sodium and calcium channels in cardiomyocytes[1][3]
Primary Cellular Effect Microtubule stabilization, mitotic arrest[2][4]Disruption of cardiac action potential[1]
Effect on Cell Cycle Arrest at G2/M phase[2][4]No established effect on the cell cycle in non-cardiac cells.
Induction of Apoptosis Yes, via mitotic catastrophe[4][6]Primarily induces necrosis in cardiac tissue due to toxicity. No established direct apoptotic induction in cancer cells.
IC50 (Cancer Cell Lines) 2.5 - 7.5 nM (in various human tumor cell lines)[8]Data for isolated this compound on cancer cell lines is not available.
Lethal Dose (LDmin) in humans Not applicable in the same context as a toxin. Therapeutic doses are administered.~3.0 mg/kg body weight[1]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Paclitaxel's Mechanism of Action

paclitaxel_mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin MitoticSpindle MitoticSpindle Microtubules->MitoticSpindle Prevents depolymerization G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Dysfunctional Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic Catastrophe taxineB_mechanism cluster_cardiomyocyte Cardiomyocyte TaxineB This compound IonChannels Na+ & Ca2+ Channels TaxineB->IonChannels Blocks ActionPotential Action Potential IonChannels->ActionPotential Disruption of Arrhythmia Arrhythmia ActionPotential->Arrhythmia CardiacArrest CardiacArrest Arrhythmia->CardiacArrest experimental_workflow cluster_workflow Comparative Analysis Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treat with This compound vs. Paclitaxel start->treatment tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis and Comparison tubulin_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis conclusion Determine Mechanism of Action data_analysis->conclusion

References

Digoxin-Specific Fab Fragments and Taxine B: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity between digoxin-specific antibody fragments (Fab) and taxine (B1234092) B, the primary cardiotoxic alkaloid found in yew plants (Taxus species). While digoxin-specific Fab is an established antidote for digoxin (B3395198) toxicity, its off-label use in treating taxine B poisoning has been documented in clinical practice. This document summarizes the available data, outlines the differing mechanisms of action, and provides a recommended experimental protocol to quantify the binding affinity and cross-reactivity.

Executive Summary

Clinical evidence strongly suggests that digoxin-specific Fab fragments cross-react with and neutralize this compound, offering a potential treatment for yew poisoning. This cross-reactivity is notable given the distinct mechanisms of cardiotoxicity of the two compounds. Digoxin inhibits the Na+/K+ ATPase pump, whereas this compound acts as a sodium and calcium channel antagonist. To date, specific quantitative data on the binding affinity and percentage of cross-reactivity are not well-documented in peer-reviewed literature. This guide presents the current qualitative evidence and proposes a standardized experimental workflow to generate the quantitative data necessary for a more complete understanding of this clinically relevant interaction.

Data Presentation: Clinical Observations and Inferences

Currently, there is a lack of specific quantitative data from controlled in-vitro studies detailing the binding affinity of digoxin-specific Fab for this compound. The available information is primarily derived from clinical case reports, which provide strong, albeit indirect, evidence of cross-reactivity.

ParameterDigoxinThis compoundData Source
Binding Target Na+/K+ ATPase PumpVoltage-gated Sodium and Calcium Channels in cardiomyocytesScientific Literature[1]
Mechanism of Cardiotoxicity Inhibition of Na+/K+ ATPase, leading to increased intracellular calcium and arrhythmias.Blockade of sodium and calcium channels, causing conduction abnormalities and arrhythmias.[2][3][4]Scientific Literature[1][2][3][4]
Clinical Efficacy of Digoxin-Specific Fab Well-established as the primary antidote.Successful clinical use in cases of severe yew poisoning reported.[5]Clinical Case Reports[5]
Evidence of In-Vivo Binding Rapid reversal of digoxin-induced arrhythmias and hyperkalemia.Disappearance of a taxine metabolite (3,5-dimethoxyphenol) from serum and an increase in total (Fab-bound and unbound) taxine concentration following Fab administration.[5]Clinical Case Report[5]
Binding Affinity (Kd) with Digoxin-Specific Fab High affinity (in the range of 10⁹ to 10¹⁰ M⁻¹)Data Not Available N/A
Percentage of Cross-Reactivity N/AData Not Available N/A

Mechanisms of Action: A Tale of Two Cardiotoxins

The interaction between digoxin-specific Fab and this compound is particularly interesting because of the different ways these two toxins affect the heart.

Digoxin's Mechanism of Action:

Digoxin exerts its cardiotoxic effects by inhibiting the sodium-potassium ATPase (Na+/K+ ATPase) pump in cardiac muscle cells. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, causing an accumulation of intracellular calcium. This increased calcium concentration is responsible for the arrhythmias characteristic of digoxin toxicity.

cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+ ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Digoxin_Fab Digoxin_Fab Digoxin_Fab->Digoxin Binds & Neutralizes Na_in->NaCa_Exchanger Reduces activity of Arrhythmia Arrhythmia Ca_in->Arrhythmia

Figure 1: Mechanism of Digoxin Toxicity and Neutralization by Digoxin-Specific Fab.

This compound's Mechanism of Action:

This compound, the main toxic component of the yew plant, is a potent cardiotoxin (B1139618) that functions by blocking both sodium and calcium channels in the heart muscle cells.[1][2][3][4] This blockade disrupts the normal flow of ions across the cell membrane, which is essential for cardiac conduction and contraction, leading to severe arrhythmias and potentially cardiac arrest.

cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Ion_Flow_Disruption Disrupted Ion Flow Na_Channel->Ion_Flow_Disruption Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ion_Flow_Disruption Taxine_B Taxine_B Taxine_B->Na_Channel Blocks Taxine_B->Ca_Channel Blocks Digoxin_Fab Digoxin_Fab Digoxin_Fab->Taxine_B Presumed Binding & Neutralization Arrhythmia Arrhythmia Ion_Flow_Disruption->Arrhythmia

Figure 2: Mechanism of this compound Cardiotoxicity and Presumed Neutralization.

Experimental Protocols: A Proposed Methodology for Quantifying Cross-Reactivity

The following is a recommended experimental workflow for researchers to quantitatively assess the cross-reactivity of digoxin-specific Fab fragments with this compound.

Objective: To determine the binding affinity (Kd) and percentage of cross-reactivity of commercially available digoxin-specific Fab fragments (e.g., DigiFab®) with this compound.

1. Materials:

  • Digoxin-specific Fab fragments (lyophilized)
  • Digoxin standard
  • This compound (purified standard)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Bovine Serum Albumin (BSA)
  • ELISA plates (high-binding)
  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-sheep IgG Fab)
  • Substrate for the enzyme (e.g., TMB)
  • Stop solution (e.g., 2M H₂SO₄)
  • Plate reader

2. Experimental Workflow Diagram:

cluster_workflow Proposed Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Digoxin-BSA Conjugate - this compound & Digoxin Standards - Digoxin-Specific Fab Start->Prepare_Reagents Coat_Plates Coat ELISA Plates with Digoxin-BSA Conjugate Prepare_Reagents->Coat_Plates Block_Plates Block Plates with BSA Coat_Plates->Block_Plates Add_Competitors Add Serial Dilutions of This compound or Digoxin (Competitors) Block_Plates->Add_Competitors Add_Fab Add Constant Concentration of Digoxin-Specific Fab Add_Competitors->Add_Fab Incubate_1 Incubate to Allow Competitive Binding Add_Fab->Incubate_1 Wash_1 Wash Plates Incubate_1->Wash_1 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Plates Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Data Analysis: - Plot Competition Curves - Calculate IC50 - Determine % Cross-Reactivity Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Proposed Workflow for Competitive ELISA to Determine Cross-Reactivity.

3. Detailed Method: Competitive ELISA

  • Plate Coating: Covalently conjugate digoxin to a carrier protein like BSA. Coat the wells of a high-binding ELISA plate with the digoxin-BSA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a solution of BSA in PBS for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the competitors: digoxin (as the reference) and this compound.

    • Add the competitor dilutions to the wells.

    • Immediately add a constant, predetermined concentration of digoxin-specific Fab to all wells.

    • Incubate for 2 hours at room temperature to allow competition between the free toxin (digoxin or this compound) and the plate-bound digoxin for the Fab fragments.

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Add a secondary antibody (e.g., HRP-conjugated anti-sheep IgG Fab) that will bind to the digoxin-specific Fab captured on the plate. Incubate for 1 hour.

    • Wash the plates again.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with sulfuric acid, which will turn the color yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a plate reader.

    • Plot the absorbance against the log of the competitor concentration for both digoxin and this compound. This will generate sigmoidal competition curves.

    • Determine the IC50 value for both digoxin and this compound. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Digoxin / IC50 of this compound) x 100

Conclusion

The available clinical evidence provides a strong rationale for the use of digoxin-specific Fab fragments in the management of severe this compound poisoning. However, the lack of quantitative binding data highlights a critical gap in our understanding of this interaction. The proposed experimental protocol offers a standardized method for researchers to determine the binding affinity and cross-reactivity of digoxin-specific Fab with this compound. The generation of this data will be invaluable for optimizing dosing strategies and further validating the therapeutic utility of this antidote in cases of yew plant ingestion.

References

Comparative Toxicity of Alkaloids from Different Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a group of coniferous trees and shrubs renowned for their production of a complex array of alkaloids, most notably the anti-cancer drug paclitaxel (B517696). However, many of the alkaloids present in Taxus species, collectively known as taxines, are highly toxic, posing a significant risk of poisoning. This guide provides a comparative overview of the toxicity of alkaloids from different Taxus species, supported by experimental data, to aid researchers in the fields of toxicology, pharmacology, and drug development.

Alkaloid Composition and General Toxicity

The primary toxic constituents of Taxus species are a mixture of alkaloids, with taxine (B1234092) A and taxine B being the most prominent.[1][2] These compounds are present in all parts of the plant, with the exception of the fleshy red aril surrounding the seed.[1] The concentration and composition of these alkaloids can vary significantly between different Taxus species, leading to differences in their overall toxicity.

Qualitative evidence strongly suggests that Taxus baccata (English Yew) and Taxus cuspidata (Japanese Yew) contain the highest concentrations of taxine alkaloids and are therefore considered the most toxic species.[3][4] In contrast, Taxus brevifolia (Pacific Yew), from which paclitaxel was first isolated, is reported to have a lower concentration of cardiotoxic taxine alkaloids.

Quantitative Toxicity Data

Obtaining directly comparable LD50 values for the total alkaloid extracts from different Taxus species is challenging due to variations in extraction methods and the complexity of the alkaloid mixtures. The majority of published acute toxicity data pertains to a generalized "taxine" mixture, often isolated from Taxus baccata.

Species of OriginTest AnimalRoute of AdministrationLD50 (mg/kg)95% Confidence LimitsReference
Taxus baccata (leaves)MiceOral (p.o.)19.7216.84-23.09[5][6]
Taxus baccata (leaves)MiceIntraperitoneal (i.p.)21.8819.66-24.35[5][6]
Taxus baccata (leaves)RatsSubcutaneous (s.c.)20.1818.35-22.20[5][6]
Taxus baccata (spent leaves)Rats (Female Wistar)Oral (p.o.)>2000-[7]

Note: The data for "spent leaves" refers to leaves after the extraction of 10-deacetylbaccatin III, suggesting a lower toxicity compared to untreated leaves.

Mechanism of Cardiotoxicity

The primary mechanism of toxicity for taxine alkaloids is their effect on the cardiovascular system. This compound, the most potent of these alkaloids, acts as a cardiotoxin (B1139618) by antagonizing both sodium and calcium channels in cardiac myocytes.[2][8][9] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of adverse effects.

The inhibition of sodium channels slows the depolarization phase of the action potential, which can manifest as a widening of the QRS complex on an electrocardiogram (ECG).[8] The blockage of L-type calcium channels reduces the influx of calcium ions, leading to decreased cardiac contractility and vasodilation, resulting in hypotension.[8] The combined effect on ion channels can lead to severe cardiac arrhythmias, including bradycardia (slow heart rate) and ventricular tachycardia, which can rapidly progress to ventricular fibrillation and cardiac arrest.[8][9]

Taxine_Cardiotoxicity_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological & Contractile Effects cluster_clinical Clinical Manifestations Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Influx (Depolarization) AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation Inhibition of Depolarization Ca_Channel L-Type Calcium Channel Ca_Influx Calcium Influx (Plateau Phase) Reduced_Contractility Reduced Myocardial Contractility Ca_Channel->Reduced_Contractility Decreased Calcium Entry Taxine_Alkaloids Taxine Alkaloids (e.g., this compound) Taxine_Alkaloids->Na_Channel Blockade Taxine_Alkaloids->Ca_Channel Blockade Arrhythmias Arrhythmias (Bradycardia, VT) AP_Prolongation->Arrhythmias Hypotension Hypotension Reduced_Contractility->Hypotension

Figure 1: Signaling pathway of taxine alkaloid-induced cardiotoxicity.

Experimental Protocols

Extraction and Isolation of Taxine Alkaloids

A general procedure for the extraction and isolation of taxine alkaloids for toxicological studies involves the following steps:

  • Plant Material Collection and Preparation: Needles and young stems of the desired Taxus species are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically methanol (B129727) or a mixture of ethanol (B145695) and water.[10] This can be performed using methods such as Soxhlet extraction or maceration.

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform) to separate the alkaloids from more polar compounds.[10]

  • Purification: The alkaloid-rich organic phase is concentrated, and the crude alkaloid mixture is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a commonly used method for separating and quantifying individual taxine alkaloids.[1][11]

In Vivo Acute Toxicity (LD50) Determination in Rodents

The following protocol is a generalized representation of methods used to determine the oral LD50 of plant extracts in rodents:

  • Animal Model: Healthy, adult mice or rats of a specific strain (e.g., Wistar rats) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dose Preparation: The purified alkaloid extract is suspended in a suitable vehicle (e.g., 0.3% carboxymethyl cellulose). A range of doses is prepared.

  • Administration: The test substance is administered orally to different groups of animals via gavage. A control group receives only the vehicle.

  • Observation: Animals are observed continuously for the first few hours after administration and then periodically for 14 days. Observations include clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.

  • LD50 Calculation: The number of mortalities in each dose group is recorded, and the LD50 value with its 95% confidence limits is calculated using statistical methods such as the probit analysis.

In Vitro Cytotoxicity Assessment on Cardiomyocytes

The cytotoxic effects of Taxus alkaloids can be evaluated in vitro using cardiomyocyte cell lines, such as the H9c2 rat cardiomyoblast cell line.

  • Cell Culture: H9c2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Exposure to Alkaloids: Cells are seeded in multi-well plates and, after reaching a suitable confluency, are exposed to various concentrations of the Taxus alkaloid extract or individual alkaloids for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with cell viability. A reduction in cell viability compared to untreated control cells indicates a cytotoxic effect.

  • Data Analysis: The concentration of the extract that causes a 50% reduction in cell viability (IC50) can be determined by plotting cell viability against the logarithm of the extract concentration.

Experimental_Workflow cluster_extraction Alkaloid Extraction & Purification cluster_invivo In Vivo Toxicity Assessment cluster_invitro In Vitro Cytotoxicity Assessment Plant_Material Taxus spp. Plant Material (Needles, Stems) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Dose_Admin Oral Administration (Gavage) Purification->Dose_Admin Purified Alkaloids Exposure Exposure to Alkaloids Purification->Exposure Purified Alkaloids Animal_Model Rodent Model (Mice/Rats) Animal_Model->Dose_Admin Observation Observation for Toxicity & Mortality (14 days) Dose_Admin->Observation LD50_Calc LD50 Calculation Observation->LD50_Calc Cardiomyocytes Cardiomyocyte Cell Line (e.g., H9c2) Cardiomyocytes->Exposure Viability_Assay Cell Viability Assay (e.g., MTT) Exposure->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc

Figure 2: Experimental workflow for assessing Taxus alkaloid toxicity.

Conclusion

The alkaloids present in Taxus species exhibit significant toxicity, primarily targeting the cardiovascular system. While Taxus baccata and Taxus cuspidata are recognized as being highly toxic due to their high concentrations of taxine alkaloids, Taxus brevifolia appears to be less so. The primary mechanism of toxicity involves the blockade of cardiac sodium and calcium channels by taxine alkaloids, leading to life-threatening arrhythmias and cardiac failure. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and toxicological assessment of these complex natural products. Further research is warranted to establish a more comprehensive and directly comparative toxicity profile for the various Taxus species, which will be invaluable for risk assessment and the development of potential therapeutic applications.

References

A Comparative Guide to HPLC and LC-MS/MS for the Detection of Taxine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of taxine (B1234092) B, a primary toxic alkaloid in the yew tree (Taxus species), is critical in toxicology, forensic science, and drug development. The two predominant analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD), and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS for taxine B analysis often hinges on the required sensitivity and selectivity. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for trace-level analysis in complex biological matrices.

ParameterHPLC with UV/DADLC-MS/MS
Limit of Detection (LOD) Data not available for direct quantification of this compound. A related method for taxine metabolites had a detection limit in the µg/mL range.0.4 ng/g[1]
Limit of Quantification (LOQ) Data not available for direct quantification of this compound.2 ng/g[1]
Linearity Data not available for direct quantification of this compound.0.1 - 500 ng/g[1]
Selectivity Lower; prone to interference from co-eluting compounds with similar UV absorption.Higher; mass-to-charge ratio detection provides excellent specificity.
Sample Throughput Potentially higher due to simpler instrumentation.Can be high with optimized methods and autosamplers.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both HPLC and LC-MS/MS analysis of this compound and its related compounds.

HPLC with UV/DAD for Taxine Metabolite Analysis
  • Sample Preparation (Urine):

    • For unconjugated metabolites, urine can be directly injected after filtration through a 0.45-µm filter.

    • For total metabolites (free and conjugated), urine is subjected to acid hydrolysis (e.g., with 2 N HCl) or enzymatic hydrolysis (e.g., with β-glucuronidase) prior to injection.[2]

  • Sample Preparation (Blood):

    • Mix 0.5 mL of blood with 2 mL of 0.01 M ammonium (B1175870) carbonate buffer (pH 9.3).

    • Vortex and centrifuge the mixture.

    • Load the supernatant onto a pre-conditioned C18 Solid-Phase Extraction (SPE) column.

    • Wash the column with carbonate buffer.

    • Elute the analyte with methanol (B129727).[2]

  • Chromatographic Conditions:

    • Column: LiChrospher 100-RP8 (250 × 4 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.085% o-phosphoric acid in water.[2]

    • Flow Rate: 1 mL/min.[2]

    • Detection: UV detection at 232 nm.[2]

LC-MS/MS for this compound Quantification

This method is well-established for the sensitive and specific quantification of this compound in various biological matrices.[1][3]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize 0.5 g of a biological sample (e.g., blood, tissue) with 2 mL of 0.01 M ammonium carbonate buffer (pH 9.3).[4]

    • Add an internal standard (e.g., docetaxel).[1]

    • Centrifuge the sample and load the supernatant onto a pre-conditioned C18 SPE column.[4]

    • Wash the column with carbonate buffer and dry it under vacuum.[4]

    • Elute this compound with methanol.[4]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or RP-18 column.[1][3]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate (B1210297) with acetic acid).[3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 584.2 [M+H]⁺.[1]

    • Product Ions (m/z): 194.3 and 107.1.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of this compound using HPLC and LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Hydrolysis Hydrolysis (Optional) Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Elution Elution SPE->Elution HPLC HPLC Separation Elution->HPLC UV_DAD UV/DAD Detection HPLC->UV_DAD Data Data Acquisition UV_DAD->Data

HPLC with UV/DAD Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution SPE->Elution LC LC Separation Elution->LC MSMS Tandem MS Detection LC->MSMS Data Data Acquisition MSMS->Data

LC-MS/MS Experimental Workflow

Conclusion

For the detection and quantification of this compound, LC-MS/MS stands out as the superior method in terms of sensitivity and specificity.[1] Its ability to provide structural information through fragmentation patterns and its low limits of detection make it the gold standard for toxicological and forensic investigations where trace amounts of the analyte are often encountered.

HPLC with UV or DAD detection may serve as a screening tool or for the analysis of less complex matrices where higher concentrations of this compound or its metabolites are expected. However, the lack of readily available validated methods for direct this compound quantification and the potential for matrix interference are significant limitations. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the required level of sensitivity and confidence in the results.

References

Comparative Analysis of Taxine Alkaloids in Yew Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the distribution and concentration of taxine (B1234092) alkaloids across various yew (Taxus) species is critical. These compounds, while known for their cardiotoxicity, are also investigated for their potential pharmacological applications. This guide provides a comparative overview of taxine content, focusing on the primary toxic alkaloids, taxine A and taxine B, and outlines the standard methodologies for their quantification.

The toxicity of yew species is primarily attributed to a complex mixture of alkaloids, with this compound being the most potent and abundant, constituting about 30% of the total alkaloid fraction.[1][2][3] Taxine A is present in much smaller quantities, representing approximately 1.3% to 1.8% of the alkaloid mixture.[1][2] These compounds exert their cardiotoxic effects by antagonizing calcium and sodium channels in myocardial cells.[1][3][4]

Concentrations of these alkaloids vary significantly between different Taxus species, the specific part of the plant, and even the season.[1][4] Generally, Taxus baccata (English Yew) and Taxus cuspidata (Japanese Yew) are reported to contain the highest levels of taxines.[1][4] In contrast, Taxus brevifolia (Pacific Yew) is known to have substantially lower concentrations of these toxic alkaloids.[1][5][6] All parts of the yew plant are toxic, with the exception of the fleshy red aril surrounding the seed.[1] The highest concentrations are typically found in the leaves (needles), and the poison remains potent even in dried or dead plant material.[1][7]

Quantitative Comparison of Taxine Content

The following table summarizes findings on taxine content across different Taxus species. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, plant origin, and seasonal collection times.

SpeciesPlant PartKey Alkaloid(s) MeasuredConcentration / RemarksReference(s)
Taxus baccataNeedlesTotal TaxinesApprox. 5 mg per 1 g of leaves.[1][7][1][7]
Taxus baccataNot SpecifiedThis compound, Taxine AThis compound is the main alkaloid (30% of total); Taxine A is minor (1.3%).[8][9][8][9]
Taxus cuspidataNot SpecifiedTotal TaxinesContains high concentrations, similar to T. baccata.[1][4][1][4]
Taxus brevifoliaNot SpecifiedTotal TaxinesContains minimal or significantly lower amounts of taxine alkaloids.[1][5][6][1][5][6]
Taxus x mediaNot SpecifiedTotal TaxinesContains taxine alkaloids.[1]
Taxus canadensisNot SpecifiedTotal TaxinesContains taxine alkaloids.[1]

Note: Quantitative data for specific taxine alkaloids across a wide range of species in a single, directly comparable study is scarce in publicly available literature. The table reflects qualitative and semi-quantitative statements from various sources.

Experimental Protocols for Taxine Quantification

The standard methodology for the analysis of taxine alkaloids from plant material involves extraction followed by advanced chromatographic separation and detection. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique.

Sample Preparation and Extraction
  • Collection and Drying: Plant material (typically needles) is collected and dried to remove moisture. The toxicity is retained, and may even concentrate, in dried material.[1][7]

  • Grinding: The dried plant material is finely ground to a powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered sample undergoes extraction using an appropriate organic solvent. A common approach is a liquid-liquid extraction under alkaline conditions.[10]

  • Purification/Clean-up: The crude extract is often purified to remove interfering compounds. Solid-Phase Extraction (SPE) using reversed-phase (RP-18) columns is a frequently employed method for sample clean-up before analysis.[10][11]

Chromatographic Analysis
  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for the separation of the complex mixture of alkaloids.[12][13][14]

  • Stationary Phase: A reversed-phase column, such as an RP-8 or RP-18 (e.g., C18), is typically used for the chromatographic separation.[11][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

Detection and Quantification
  • Technique: Tandem Mass Spectrometry (MS/MS) is the preferred method for detection due to its high sensitivity and specificity.[12][13] Electrospray Ionization (ESI) is a common ionization source used in the positive ion mode.[11][15]

  • Quantification: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a particular precursor-to-product ion transition for each target analyte (e.g., for this compound, m/z 584.2 as the precursor ion).[13] Quantification is achieved by comparing the response of the analyte in the sample to that of a certified reference standard. An internal standard, such as docetaxel, may be used to improve accuracy.[13]

Visualized Workflow for Taxine Analysis

The following diagram illustrates the typical experimental workflow for the extraction and quantification of taxine alkaloids from yew samples.

Taxine_Analysis_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Quantification A 1. Sample Collection (e.g., Needles) B 2. Drying & Homogenization (Grinding) A->B C 3. Solvent Extraction B->C D 4. Solid-Phase Extraction (SPE Clean-up) C->D Crude Extract E 5. HPLC / UHPLC Separation (C18 Column) D->E Purified Extract F 6. MS/MS Detection (ESI+, MRM Mode) E->F G 7. Data Analysis & Quantification F->G

Fig. 1: Standard workflow for taxine alkaloid analysis.

References

Confirming the Structure of Taxine B: A Comparative Guide to Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the complex molecular architecture of taxine (B1234092) B, a principal toxic constituent of the yew tree (Taxus species), presented a significant challenge to chemists. Initial structural hypotheses were based on classical chemical degradation and limited spectroscopic data. However, the advent of modern spectroscopic techniques has allowed for the unambiguous confirmation of its intricate structure, providing a powerful case study for the application of these methods in natural product chemistry. This guide provides a comparative overview of the key spectroscopic data that definitively established the structure of taxine B, offering valuable insights for researchers, scientists, and professionals in drug development.

From Ambiguity to Certainty: The Role of Modern Spectroscopy

Historically, the term "taxine" referred to a mixture of toxic alkaloids found in yew, and it wasn't until 1956 that taxine A and this compound were isolated as distinct compounds. The complete and accurate structure of this compound was finally reported in 1991, a testament to the power of modern spectroscopic methods. Prior to this, the complex stereochemistry and the presence of a strained taxane (B156437) core made definitive structural assignment difficult. While no single, widely accepted "incorrect" structure of this compound was published and then formally revised, the journey to its final structural elucidation involved piecing together fragments of information and overcoming the limitations of earlier analytical techniques.

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provided the necessary tools to overcome these challenges. These methods offer a detailed, atom-by-atom view of the molecule, allowing for precise determination of connectivity and stereochemistry.

Spectroscopic Evidence for the Confirmed Structure of this compound

The currently accepted structure of this compound has been rigorously confirmed through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of modern organic structure elucidation. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its proximity to electron-withdrawing or electron-donating groups.

Carbon Atom Chemical Shift (δ) in ppm
C179.2
C274.9
C346.8
C4141.9
C573.1
C636.5
C727.0
C857.5
C977.1
C1075.8
C11134.5
C12142.1
C13208.9
C1434.6
C1546.1
C1626.9
C1721.3
C1814.9
C1911.2
C20115.8
C1'172.5
C2'72.9
C3'68.1
N(CH₃)₂42.9
C1'' (Phenyl)138.9
C2''/C6'' (Phenyl)128.5
C3''/C5'' (Phenyl)128.8
C4'' (Phenyl)128.1
OAc (C=O)170.8
OAc (CH₃)21.1

Note: The above data is a representative compilation from various sources and may show slight variations depending on the solvent and experimental conditions.

¹H NMR and 2D NMR Spectroscopy (COSY, HSQC, HMBC): While a complete list of ¹H NMR chemical shifts and coupling constants is extensive, the key to elucidating the structure of this compound lies in the interpretation of two-dimensional NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For example, COSY correlations would establish the connectivity between adjacent protons in the taxane ring system and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different spin systems identified by COSY and for establishing the overall carbon skeleton, including the placement of quaternary carbons and functional groups. For instance, an HMBC correlation between the methyl protons of the acetate (B1210297) group and the carbonyl carbon confirms the ester linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments. This fragmentation pattern provides valuable structural information.

For this compound, electrospray ionization (ESI) is a commonly used technique.

Technique Observation Interpretation
HRMS (ESI+) [M+H]⁺ ion at m/z 584.3276Confirms the molecular formula of this compound as C₃₃H₄₅NO₈.
MS/MS (ESI+) Precursor Ion: m/z 584.3
Product Ion: m/z 194.1Corresponds to the protonated 3-(dimethylamino)-3-phenylpropanoic acid side chain, confirming its presence and structure.
Product Ion: m/z 107.1A characteristic fragment of the taxane core.

Experimental Protocols

The confirmation of this compound's structure relies on standardized and meticulously executed experimental protocols.

NMR Spectroscopy

Sample Preparation:

  • A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a calibrated 90° pulse, and an appropriate relaxation delay.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is run to obtain a spectrum with single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized. Key parameters to optimize include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment. For HMBC, the long-range coupling delay is optimized to detect correlations over 2-3 bonds (typically around 8-10 Hz).

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of formic acid to promote protonation.

Data Acquisition (LC-MS/MS):

  • Chromatography: The sample is injected into a liquid chromatograph (LC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (with formic acid) and acetonitrile (B52724) is typically used to separate this compound from any impurities.

  • Mass Spectrometry: The eluent from the LC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

  • MS Scan: A full scan MS experiment is performed to detect the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: A product ion scan is performed by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell. The resulting product ions are then detected.

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using modern spectroscopic techniques follows a logical workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation Isolation Isolation of this compound from Natural Source MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MF Molecular Formula Determination MS->MF Fragments Identification of Functional Groups & Substructures NMR->Fragments Connectivity Assembly of Carbon Skeleton (2D NMR) NMR->Connectivity Stereochem Stereochemical Assignment (NOESY, Coupling Constants) NMR->Stereochem MF->Fragments Fragments->Connectivity Connectivity->Stereochem Confirmed_Structure Confirmed Structure of this compound Stereochem->Confirmed_Structure

A Comparative Guide to Analytical Methods for Taxine B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods for the quantification of taxine (B1234092) B, a principal toxic pseudo-alkaloid found in yew (Taxus species). The accurate and precise measurement of taxine B is critical in toxicology, forensic science, and drug development, particularly when investigating potential therapeutic applications or instances of poisoning. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Method Performance Comparison

The choice of analytical method is a critical decision based on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of reported performance characteristics for LC-MS/MS, a highly sensitive and specific method. While HPLC-UV is a viable alternative, specific quantitative validation data for this compound is not as readily available in the literature, reflecting the trend towards more sensitive mass spectrometry-based methods for this analyte.

Data Presentation: Quantitative Method Parameters

ParameterLC-MS/MSHPLC-UV (Representative)
Limit of Detection (LOD) 0.4 ng/g[1][2]Expected to be in the µg/mL range
Limit of Quantification (LOQ) 2 ng/g[1][2]Expected to be in the µg/mL range
Linearity Range 0.1 - 500 ng/g[1][2]Typically narrower than LC-MS/MS
Recovery 86%[1][2]Highly dependent on extraction method
Selectivity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)
Matrix Blood, Urine, Gastric Content[1][2]Biological Fluids, Plant Extracts
Internal Standard Docetaxel[1]Structurally similar compound with UV chromophore

Methodologies and Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are the detailed steps for a validated LC-MS/MS method and a representative protocol for an HPLC-UV method.

LC-MS/MS Method for this compound Quantification in Biological Fluids

This protocol is based on the validated method described by Frommherz et al. (2006).[1][2]

a. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of blood, urine, or homogenized gastric content, add an internal standard (e.g., Docetaxel).

  • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Agilent 1100 Series or equivalent.

  • Column: Reversed-Phase C18 (RP-18).

  • Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: As optimized for the specific column dimensions.

  • Injection Volume: 20 µL.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: API 2000™ LC-MS/MS system or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 584.2 [M+H]⁺ for this compound and isothis compound.[1][2]

  • Product Ions (m/z): 194.3 and 107.1.[1][2]

  • Internal Standard MRM Transition: Monitored as appropriate for the chosen standard (e.g., Docetaxel).

Representative HPLC-UV Method for Alkaloid Quantification

While a specific, fully validated HPLC-UV protocol for this compound is not detailed in recent literature, a general method can be outlined based on standard practices for alkaloid analysis. This method is less sensitive and selective than LC-MS/MS and may require more extensive sample cleanup.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a known quantity of sample (e.g., plant extract or biological fluid), add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent.

  • The pH of the aqueous phase may need to be adjusted to ensure the alkaloid is in its non-ionized form to facilitate extraction.

  • Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV-Vis detector.

  • Column: Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) or methanol and a pH-adjusted aqueous buffer (e.g., phosphate (B84403) buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Visualized Workflows and Logic

To further clarify the processes involved in method validation and selection, the following diagrams are provided.

G cluster_prep Preparation cluster_validation Validation Parameters cluster_conclusion Finalization start Define Analytical Requirements (Sensitivity, Matrix) protocol Develop/Select Analytical Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq selectivity Selectivity/ Specificity protocol->selectivity robustness Robustness protocol->robustness report Validation Report linearity->report accuracy->report precision->report lod_loq->report selectivity->report robustness->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for Single-Laboratory Method Validation.

G start Start: Need to Quantify this compound concentration Expected Concentration Range? start->concentration matrix Complex Matrix? (e.g., Blood, Tissue) concentration->matrix Low (ng/g) hplcuv Consider HPLC-UV concentration->hplcuv High (µg/g or higher) lcms Select LC-MS/MS matrix->lcms Yes matrix->hplcuv No validate Validate Method lcms->validate hplcuv->validate

References

Comparative Analysis of Taxine B's Ion Channel Affinity with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ion channel affinity of taxine (B1234092) B, a cardiotoxic alkaloid, with known sodium and calcium channel blocking drugs. While the precise quantitative affinity of taxine B remains to be fully elucidated in publicly available literature, this document summarizes the current understanding of its mechanism and presents a framework for its comparative evaluation.

This compound, the primary toxic constituent of the yew tree (Taxus species), exerts its cardiotoxic effects through the blockade of cardiac sodium (Na⁺) and calcium (Ca²⁺) channels.[1][2][3][4][5][6] This action disrupts the normal cardiac action potential, leading to arrhythmias and myocardial depression.[4][7] Understanding the affinity of this compound for these channels is crucial for toxicological assessments and for exploring any potential therapeutic applications of related compounds.

Quantitative Comparison of Ion Channel Affinity

A direct quantitative comparison of the binding affinity of this compound with established drugs is challenging due to the limited availability of specific IC₅₀ or Kᵢ values for this compound in peer-reviewed literature. However, one study has indicated that this compound suppresses L-type calcium channel (Caᵥ1.2) currents by 40–70% at a concentration range of 1–5 μM in isolated cardiomyocytes.[1] This suggests a potent inhibitory effect on calcium channels.

To provide a basis for comparison, the following table summarizes the reported IC₅₀ values for several well-characterized sodium and calcium channel blockers. It is important to note that these values can vary depending on the experimental conditions, such as the specific ion channel subtype, cell type, and electrophysiological protocol used.

DrugTarget Ion ChannelIC₅₀ (μM)Reference
This compound L-type Ca²⁺ Channel (Caᵥ1.2) (40-70% inhibition at 1-5 μM) [1]
Cardiac Na⁺ Channel (Naᵥ1.5) Not Reported
FlecainideCardiac Na⁺ Channel (Naᵥ1.5)0.61 - 10.7
QuinidineCardiac Na⁺ Channel (Naᵥ1.5)11.0 - 28.9
VerapamilL-type Ca²⁺ Channel0.143 - 4

Note: The IC₅₀ values for the known drugs are compiled from multiple sources and represent a range of reported values under different experimental conditions.

Signaling Pathway of this compound-Induced Cardiotoxicity

This compound's interaction with cardiac ion channels disrupts the normal signaling cascade of cardiomyocyte excitation-contraction coupling. The following diagram illustrates the key steps involved in this compound's mechanism of action.

TaxineB_Signaling TaxineB This compound NaChannel Cardiac Na⁺ Channel (Naᵥ1.5) TaxineB->NaChannel Blocks CaChannel L-type Ca²⁺ Channel (Caᵥ1.2) TaxineB->CaChannel Blocks Depolarization Action Potential Phase 0 (Depolarization) NaChannel->Depolarization Initiates CaInflux Ca²⁺ Influx CaChannel->CaInflux Mediates Depolarization->CaChannel Activates Contraction Myocardial Contraction CaInflux->Contraction Triggers

This compound's mechanism of action on cardiac ion channels.

Experimental Protocols for Determining Ion Channel Affinity

The quantitative determination of a compound's affinity for specific ion channels is typically achieved through electrophysiological or radioligand binding assays. The following are detailed methodologies that can be employed to ascertain the IC₅₀ or Kᵢ values for this compound.

Electrophysiology: Whole-Cell Patch-Clamp Technique

This "gold standard" technique allows for the direct measurement of ion channel currents in isolated cells.

Objective: To determine the concentration-dependent inhibitory effect of this compound on cardiac sodium and calcium channel currents and to calculate its IC₅₀ value.

Methodology:

  • Cell Preparation: Utilize isolated primary cardiomyocytes or a stable cell line (e.g., HEK293) expressing the human cardiac sodium channel (Naᵥ1.5) or L-type calcium channel (Caᵥ1.2).

  • Electrode and Solution Preparation: Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions to isolate the specific current of interest (Na⁺ or Ca²⁺).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to control the membrane potential and record the ionic currents.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the channel's opening and measure the peak current. For Naᵥ1.5, this typically involves a depolarization step from a holding potential of -100 mV to -20 mV. For Caᵥ1.2, a depolarization step from -80 mV to +10 mV is common.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

The following diagram outlines the general workflow for an electrophysiological experiment to determine IC₅₀.

Electrophysiology_Workflow start Start cell_prep Cell Preparation (Cardiomyocytes or HEK293 with Naᵥ1.5/Caᵥ1.2) start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp cell_prep->patch_clamp voltage_protocol Apply Voltage-Clamp Protocol patch_clamp->voltage_protocol record_baseline Record Baseline Current voltage_protocol->record_baseline apply_taxineb Apply Increasing Concentrations of this compound record_baseline->apply_taxineb record_inhibited Record Inhibited Current at Each Concentration apply_taxineb->record_inhibited data_analysis Data Analysis: Plot Inhibition vs. [this compound] record_inhibited->data_analysis calculate_ic50 Calculate IC₅₀ (Hill Equation) data_analysis->calculate_ic50 end End calculate_ic50->end

Workflow for IC₅₀ determination using electrophysiology.
Radioligand Binding Assay

This method measures the direct binding of a radiolabeled ligand to its receptor and can be used to determine the affinity of an unlabeled compound (like this compound) through competition.

Objective: To determine the binding affinity (Kᵢ) of this compound for cardiac sodium or calcium channels.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target ion channel.

  • Radioligand Selection: Choose a suitable radioligand with high affinity and specificity for the target channel (e.g., [³H]saxitoxin for sodium channels, [³H]nitrendipine for L-type calcium channels).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Expressing Target Channel) start->membrane_prep assay_setup Assay Setup: Membranes + Radioligand + Varying [this compound] membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: Plot % Binding vs. [this compound] quantification->data_analysis calculate_ki Calculate Kᵢ (Cheng-Prusoff Equation) data_analysis->calculate_ki end End calculate_ki->end

Workflow for Kᵢ determination via radioligand binding.

References

A Researcher's Guide to Assessing the Purity of Commercially Available Taxine B Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to obtaining accurate and reproducible experimental results. Taxine (B1234092) B, a primary toxic alkaloid from the yew tree (Taxus spp.), is a potent cardiotoxin (B1139618) that acts as an antagonist of sodium and calcium channels in cardiac myocytes.[1] Its use in toxicological and pharmacological research necessitates a well-characterized standard. This guide provides a comprehensive framework for assessing the purity of commercially available taxine B standards using a mass balance approach, supplemented by quantitative Nuclear Magnetic Resonance (qNMR) for orthogonal confirmation.

Understanding Potential Impurities in this compound Standards

Commercially available this compound is typically isolated from natural sources. Therefore, impurities can be introduced at various stages of extraction, purification, and storage. Researchers should be aware of the following potential impurities:

  • Structurally Related Alkaloids: The most common impurities are other taxine alkaloids naturally present in the yew tree.[2][3] The major taxine alkaloids are taxine A and this compound, but at least 10 different alkaloids exist.[2] Isothis compound, an isomer of this compound, is a frequently encountered related substance.[2]

  • Degradation Products: Taxine alkaloids are known to be sensitive and can degrade.[1] Potential degradation pathways include hydrolysis of ester groups (e.g., to form 10-deacetylthis compound) and oxidation of the taxane (B156437) core.[1][4]

  • Residual Solvents: Organic solvents used during the extraction and purification process may remain in the final product.[5][6]

  • Water Content: The presence of water is a common impurity in solid chemical standards.

The Mass Balance Approach for Purity Assessment

A mass balance approach is a thorough method for determining the purity of a reference standard.[7][8][9][10] It assumes that the total mass of the standard is the sum of the main component and all impurities. The purity is calculated by subtracting the mass fractions of all identified impurities from 100%.

This guide outlines four key analyses to be performed on each commercial this compound standard:

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection: To identify and quantify structurally related alkaloid impurities.

  • Quantitative ¹H NMR (qNMR) Spectroscopy: To provide an independent, orthogonal measurement of purity and to identify and quantify both known and unknown impurities.

  • Karl Fischer Titration: To determine the water content.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual solvents.

Below is a hypothetical comparison of three commercial this compound standards (Vendor A, Vendor B, and Vendor C) based on the mass balance approach.

Data Presentation: A Comparative Analysis

Table 1: Purity Assessment of Commercial this compound Standards

ParameterVendor AVendor BVendor CMethod
Purity by HPLC-UV (Area %) 98.5%99.2%97.8%HPLC-UV
Known Impurities (Area %)
Isothis compound0.8%0.5%1.2%HPLC-UV/MS
Taxine A0.3%0.1%0.5%HPLC-UV/MS
Unknown Impurities (Area %)0.4%0.2%0.5%HPLC-UV
Purity by qNMR 98.2% (± 0.3%)99.0% (± 0.2%)97.5% (± 0.4%)¹H qNMR
Water Content 0.5%0.3%0.8%Karl Fischer Titration
Residual Solvents 0.1% (Acetone)< 0.05%0.2% (Methanol)Headspace GC-MS
Mass Balance Purity 98.0% 98.9% 96.8% Calculated
Certificate of Analysis Purity 98%99%97%Vendor Provided

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to perform a comprehensive purity assessment of their this compound standards.

This method is used to separate, identify, and quantify this compound and its related alkaloid impurities.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • UV Detection: 230 nm

  • MS Detection (Positive ESI):

    • Scan range: m/z 100-1000

    • For targeted analysis of this compound and isothis compound, use Multiple Reaction Monitoring (MRM) with the transition m/z 584.2 → 194.3.[11]

  • Sample Preparation: Dissolve the this compound standard in methanol (B129727) to a concentration of 1 mg/mL.

  • Quantification: Use the area percentage method, assuming a relative response factor of 1.0 for all related impurities if their standards are not available.

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[11][12][13]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d4).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both this compound and the internal standard). A d1 of 30 seconds is generally sufficient.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_taxine / N_taxine) * (N_IS / I_IS) * (M_taxine / M_IS) * (W_IS / W_taxine) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • taxine = this compound

    • IS = Internal Standard

This is the standard method for determining the water content in a solid sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions for analyzing a solid sample. The sample is typically dissolved in a suitable anhydrous solvent (e.g., methanol) before titration.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound standard directly into the titration vessel.

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents.

  • Instrumentation: A gas chromatograph with a headspace autosampler coupled to a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound standard into a headspace vial.

    • Add a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the sample.

  • Method:

    • Incubation: Heat the vial at a specific temperature (e.g., 80°C) for a set time to allow volatile solvents to partition into the headspace.

    • Injection: Inject an aliquot of the headspace gas into the GC-MS.

    • Separation and Detection: Separate the volatile compounds on a suitable GC column and identify them based on their mass spectra by comparison to a library (e.g., NIST).

  • Quantification: Use an external standard calibration curve for each identified solvent to determine its concentration.

Mandatory Visualizations

Experimental_Workflow cluster_start Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Evaluation cluster_end Final Purity Assignment Start Commercial this compound Standard HPLC HPLC-UV/MS Start->HPLC qNMR Quantitative NMR Start->qNMR KF Karl Fischer Titration Start->KF GC Headspace GC-MS Start->GC Impurity_ID Related Impurities HPLC->Impurity_ID Purity_qNMR Purity (qNMR) qNMR->Purity_qNMR Water Water Content KF->Water Solvents Residual Solvents GC->Solvents Mass_Balance Mass Balance Calculation Impurity_ID->Mass_Balance Purity_qNMR->Mass_Balance Water->Mass_Balance Solvents->Mass_Balance Final_Purity Assigned Purity Value Mass_Balance->Final_Purity

Caption: Workflow for purity assessment of this compound standards.

Taxine_B_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_ion_flux Ion Flux cluster_cellular_effect Cellular Effect cluster_physiological_outcome Physiological Outcome TaxineB This compound Na_Channel Voltage-gated Na+ Channel TaxineB->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel TaxineB->Ca_Channel Inhibits Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx AP Altered Action Potential Na_Influx->AP Cytoplasmic_Ca Increased Cytoplasmic Ca2+ Ca_Influx->Cytoplasmic_Ca Arrhythmia Cardiac Arrhythmias Cytoplasmic_Ca->Arrhythmia AP->Arrhythmia

Caption: Mechanism of action of this compound on cardiac myocytes.

References

Safety Operating Guide

Proper Disposal of Taxine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Taxine (B1234092) B, a highly toxic alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.

Immediate Safety and Handling Precautions

Taxine B is a potent cardiotoxin (B1139618) and should be handled with extreme caution in a controlled laboratory environment.[1][2] All parts of the yew plant, except the fleshy red aril, contain taxine alkaloids and remain toxic even when dried.[1] Due to its high toxicity, direct contact with skin, eyes, and mucous membranes must be avoided. Inhalation of any dust or aerosolized particles should be prevented.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

In the event of exposure, seek immediate medical attention.

Quantitative Data: Chemical and Physical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC33H45NO8[3]
Molecular Weight583.7 g/mol [1]
Melting PointApproximately 160–162 °C[4]
SolubilitySoluble in organic solvents (e.g., ethanol, methanol, ether, chloroform). Limited solubility in water.[4][5][6]
Estimated Lethal Dose (LDmin)Approximately 3.0 mg/kg for humans[1]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this compound down the drain or in regular trash.[7][8]

1. Waste Identification and Segregation:

  • Waste Classification: this compound is classified as an acutely hazardous waste due to its high toxicity.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintentional reactions. Never mix incompatible wastes.[7]

2. Waste Collection and Containment:

  • Primary Container: Collect all this compound waste (e.g., unused compound, contaminated lab supplies) in a designated, compatible, and leak-proof container. The original container is often a good option.[9]

  • Container Material: Use a sturdy, chemically resistant container. For corrosive wastes or halogenated solvents, metal containers may be unsuitable.[9]

  • Container Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "HAZARDOUS WASTE"[8]

    • The full chemical name: "this compound" (do not use abbreviations)[8]

    • The concentration and composition of the waste.

    • The date waste was first added to the container.[8]

  • Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[7][9]

3. Disposal of Contaminated Materials:

  • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.

  • Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in the designated this compound waste container.

  • Empty Containers: For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[7] The rinsed container can then be disposed of according to your institution's procedures.

  • Spill Cleanup: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated PPE) are considered hazardous waste and must be disposed of in the designated waste container.[8]

4. Storage of Hazardous Waste:

  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Secondary Containment: Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid hazardous waste to contain any potential leaks.[7]

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your laboratory (e.g., typically no more than 55 gallons of hazardous waste or one quart of acute hazardous waste).[9][10]

5. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or you are approaching the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[7]

  • Manifest: For transport off-site, a hazardous waste manifest is required to track the waste from your facility to its final disposal location.[11]

Experimental Protocols

While there are no standard, validated protocols for the chemical neutralization of this compound for disposal purposes in a laboratory setting, its chemical properties suggest potential degradation pathways. Taxine alkaloids are susceptible to hydrolysis under acidic or basic conditions, which can cleave the ester linkages.[1] However, attempting to neutralize this compound in the lab is not recommended as it may produce byproducts of unknown toxicity and could increase the risk of exposure. The most appropriate and compliant method of disposal is through a certified hazardous waste management company arranged by your EHS office.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TaxineB_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal cluster_SafetyChecks Safety & Compliance Checks Start This compound Waste Generation Identify Identify as Acutely Hazardous Waste Start->Identify Segregate Segregate from Other Waste Identify->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Check_Label Verify Proper Labeling Collect->Check_Label Store Store in Secondary Containment in SAA Check_Container Ensure Container is Sealed & Intact Store->Check_Container EHS_Contact Contact EHS for Waste Pickup Transport Manifest & Transport by Certified Vendor EHS_Contact->Transport Pickup Scheduled End Proper Disposal at TSDF Transport->End Check_Label->Store Check_Storage Confirm Safe Storage Conditions Check_Container->Check_Storage Check_Storage->EHS_Contact

Caption: Logical workflow for the safe disposal of this compound hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxine B
Reactant of Route 2
Taxine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.